molecular formula C16H14N4O2S B609493 NCC-149 CAS No. 1316652-41-1

NCC-149

Número de catálogo: B609493
Número CAS: 1316652-41-1
Peso molecular: 326.4 g/mol
Clave InChI: DORPIZJGSLWDIY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

inhibits histone deacetylase 8;  structure in first source

Propiedades

IUPAC Name

N-hydroxy-3-[1-(phenylsulfanylmethyl)triazol-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-16(18-22)13-6-4-5-12(9-13)15-10-20(19-17-15)11-23-14-7-2-1-3-8-14/h1-10,22H,11H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORPIZJGSLWDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCN2C=C(N=N2)C3=CC(=CC=C3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693446
Record name N-Oxo-3-{1-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-1,2,3-triazol-4-yl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316652-41-1
Record name N-Oxo-3-{1-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-1,2,3-triazol-4-yl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of NCC-149, a Selective HDAC8 Inhibitor

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a selective inhibitor of histone deacetylase 8 (HDAC8). This document details the inhibitor's effects on enzymatic activity, cellular processes, and gene expression, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound is a potent and selective inhibitor of HDAC8, a class I histone deacetylase.[1] Its mechanism of action is centered on the direct inhibition of the enzymatic activity of HDAC8, leading to the hyperacetylation of both histone and non-histone protein substrates. This alteration in the acetylation status of key cellular proteins subsequently impacts various cellular processes, including cell cycle progression and gene expression.

The inhibition of HDAC8 by this compound has been shown to induce cell cycle arrest at the G2/M phase.[2] This is accompanied by changes in the expression levels of critical cell cycle regulatory proteins, including the downregulation of cyclin A2 and cyclin B1.[2] Furthermore, this compound treatment has been observed to increase the acetylation of cohesin, a known HDAC8 substrate, indicating a direct engagement of the target in a cellular context.[3]

Quantitative Data

The inhibitory activity and selectivity of this compound against various HDAC isoforms are summarized in the table below.

TargetIC50 (nM)SelectivityNotes
HDAC870-Potent inhibition of the primary target.[1][4]
HDAC6>5000>70-fold vs HDAC8Demonstrates high selectivity against this class IIb HDAC.[4]
HDAC1-SelectiveA derivative of this compound did not enhance the acetylation of H3K9, a primary substrate of HDAC1 and HDAC2, suggesting selectivity against these isoforms.[3]
HDAC2-SelectiveA derivative of this compound did not enhance the acetylation of H3K9, a primary substrate of HDAC1 and HDAC2, suggesting selectivity against these isoforms.[3]

Signaling Pathways and Downstream Effects

The inhibition of HDAC8 by this compound initiates a cascade of downstream events stemming from the altered acetylation of its substrates.

HDAC8_Signaling_Pathway NCC149 This compound HDAC8 HDAC8 NCC149->HDAC8 Inhibits Cohesin_Ac Acetylated Cohesin (SMC3) HDAC8->Cohesin_Ac Deacetylates p53_Ac Acetylated p53 HDAC8->p53_Ac Deacetylates CellCycleArrest G2/M Phase Cell Cycle Arrest Cohesin_Ac->CellCycleArrest Leads to p53_Ac->CellCycleArrest Contributes to GeneExpression Altered Gene Expression CellCycleArrest->GeneExpression CyclinA2B1 Cyclin A2 & Cyclin B1 (Downregulation) GeneExpression->CyclinA2B1 NeuN NeuN (Downregulation) GeneExpression->NeuN

Caption: Simplified signaling pathway of this compound action on HDAC8.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

HDAC Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against HDAC8.

Materials:

  • Recombinant human HDAC8 enzyme

  • Fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer with a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 25 µL of diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Add 50 µL of recombinant HDAC8 enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the HDAC8 substrate solution to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of developer solution.

  • Incubate at 37°C for 30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on the cell cycle distribution of a given cell line.

Materials:

  • Cancer cell line (e.g., Jurkat, HeLa)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis of Acetylated Substrates

Objective: To detect changes in the acetylation levels of HDAC8 substrates in cells treated with this compound.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and HDAC inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetylated-SMC3, anti-SMC3, anti-acetylated-p53, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or vehicle for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis EnzymeAssay HDAC Enzymatic Assay IC50 Determine IC50 & Selectivity EnzymeAssay->IC50 CellCulture Cell Culture & Treatment (e.g., Jurkat, HeLa) CellCycle Cell Cycle Analysis (Flow Cytometry) CellCulture->CellCycle WesternBlot Western Blot (Acetylated Substrates) CellCulture->WesternBlot GeneExpression Gene Expression Analysis (qRT-PCR / Microarray) CellCulture->GeneExpression

Caption: Overview of the experimental workflow for characterizing this compound.

References

RNF149: An E3 Ubiquitin Ligase in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the cellular functions of molecules designated with "149" reveals two primary entities of significant interest to researchers and drug development professionals: Ring Finger Protein 149 (RNF149) , an E3 ubiquitin ligase, and microRNA-149 (miR-149) , a small non-coding RNA with multifaceted regulatory roles. This guide delineates the core functions, associated signaling pathways, and experimental methodologies for each of these molecules. The term "NCC-149" does not correspond to a standard molecular designation; however, "NCC" is the common abbreviation for the thiazide-sensitive Na-Cl cotransporter, a key protein in renal function and blood pressure regulation.

RNF149 is an E3 ubiquitin ligase that plays a crucial role in protein degradation through the ubiquitin-proteasome system. It is primarily involved in regulating the MAPK signaling cascade and innate immune responses by targeting specific proteins for ubiquitination and subsequent degradation.[1][2]

Core Functions of RNF149
  • Negative Regulation of MAPK Signaling: RNF149 targets wild-type BRAF, a key kinase in the MAPK pathway, for K48-linked polyubiquitination and proteasomal degradation.[1][3] This function attenuates downstream signaling through the MEK-ERK pathway, thereby influencing cell growth, survival, and differentiation.[1][3]

  • Modulation of Innate Immunity: RNF149 negatively regulates the type I interferon (IFN) response during viral infection. It interacts with Interferon Regulatory Factor 3 (IRF3), a key transcription factor for IFN-β production, and promotes its K27- and K33-linked ubiquitination and degradation.[4] This leads to reduced IFN-β production and enhanced viral replication.[4]

  • Protein Quality Control: RNF149 is a membrane-bound E3 ligase involved in the pre-emptive quality control (pEQC) pathway, which recognizes and degrades proteins that fail to properly translocate into the endoplasmic reticulum (ER).[5] Impairment of RNF149 function can lead to increased protein translocation into the ER.[5]

  • Role in Cancer: RNF149's role in cancer is complex. While its degradation of wild-type BRAF suggests a tumor-suppressive function in some contexts,[3] other studies indicate it may promote hepatocellular carcinoma (HCC) progression through its E3 ligase activity.[6] It has also been identified as a potential contributor to aggressive prostate cancer.[7]

  • Gonocyte Development: RNF149 is highly expressed in neonatal gonocytes and its expression is regulated during their proliferation.[7]

Signaling Pathways Involving RNF149

The primary signaling pathway regulated by RNF149 is the MAPK cascade, where it acts as a negative regulator.

RNF149_MAPK_Pathway RAS RAS BRAF BRAF (wild-type) RAS->BRAF MEK MEK BRAF->MEK Proteasome Proteasome BRAF->Proteasome Degradation ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation RNF149 RNF149 RNF149->BRAF Ubiquitination Ub Ubiquitin Ub->RNF149

RNF149-mediated ubiquitination and degradation of BRAF, leading to downregulation of the MAPK signaling pathway.
Experimental Protocols for RNF149 Research

Co-immunoprecipitation (Co-IP) to Demonstrate RNF149-BRAF Interaction:

  • Transfect 293T cells with plasmids encoding GFP-tagged wild-type BRAF and DDK-tagged RNF149.

  • After 24-48 hours, lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Pre-clear the cell lysates with protein A/G-agarose beads.

  • Incubate the pre-cleared lysates with an anti-GFP antibody overnight at 4°C with gentle rotation.

  • Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using anti-DDK and anti-GFP antibodies to detect RNF149 and BRAF, respectively.[3]

In Vitro Ubiquitination Assay:

  • Combine recombinant cytosolic portion of RNF149 (as the E3 ligase), a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2, e.g., UbcH5b), and ubiquitin in an assay buffer.

  • Add the substrate protein (e.g., purified wild-type BRAF).

  • Initiate the reaction by adding ATP and incubate at 30-37°C for a specified time course (e.g., 0, 30, 60 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analyze the reaction products by Western blotting using an anti-BRAF antibody to detect ubiquitinated forms of the protein, which will appear as a high-molecular-weight smear.[5]

miR-149: A Dual-Function Regulator in Cancer

microRNA-149 (miR-149) is a small non-coding RNA that post-transcriptionally regulates gene expression by binding to the 3'-untranslated region (3'-UTR) of target mRNAs. It has been identified as a key player in various cancers, where it can function as either a tumor suppressor or an oncomiR, depending on the cellular context and target genes.[8][9]

Core Functions of miR-149
  • Tumor Suppressor Activities:

    • Inhibition of Cell Proliferation and Invasion: In many cancers, such as breast, colorectal, and prostate cancer, miR-149 suppresses cell proliferation, migration, and invasion.[10][11][12]

    • Induction of Apoptosis: miR-149 can promote apoptosis by targeting anti-apoptotic proteins like BCL2.[13]

    • Enhancement of Chemosensitivity: It can increase the sensitivity of cancer cells to chemotherapeutic agents.[13]

  • Oncogenic Activities:

    • In some cancers, like nasopharyngeal carcinoma and certain gliomas, miR-149 has been shown to be upregulated and to promote cell proliferation and invasion.[8]

  • Regulation of Inflammatory Responses: miR-149* (the passenger strand) has been shown to suppress the STAT3-mediated inflammatory response in the liver.[13]

Signaling Pathways Involving miR-149

miR-149 influences multiple signaling pathways by targeting key components. One of the well-documented pathways is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

miR149_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt1 PIP3->Akt Downstream Cell Survival, Proliferation, EMT Akt->Downstream miR149 miR-149 miR149->Akt Translational Repression

miR-149 negatively regulates the PI3K/Akt signaling pathway by directly targeting Akt1 mRNA for translational repression.
Quantitative Data Summary: Targets of miR-149

Target GeneCancer TypeCellular Process AffectedReference
Akt1 Castration-Resistant Prostate Cancer, Hepatocellular CarcinomaProliferation, Invasion, Survival[10][14]
BCL2 NeuroblastomaApoptosis, Chemosensitivity[13]
CDC42 NeuroblastomaProliferation, Chemosensitivity[13]
FOXM1 Colorectal Cancer, Non-Small Cell Lung CancerMigration, Invasion, EMT[9]
Rap1a/b Breast CancerMigration, Invasion, Rac Activation[11]
Experimental Protocols for miR-149 Research

Cell Proliferation Assay (MTT Assay):

  • Seed cancer cells (e.g., SK-N-BE(2)C neuroblastoma cells) in a 96-well plate.

  • Transfect the cells with a miR-149 mimic or a negative control (miR-NC).

  • After 24 hours, treat the cells with a chemotherapeutic agent (e.g., Doxorubicin) if assessing chemosensitivity.

  • Incubate for 48 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[13]

Luciferase Reporter Assay to Validate mRNA Targeting:

  • Clone the 3'-UTR of the putative target gene (e.g., Akt1) containing the miR-149 binding site into a luciferase reporter vector.

  • Co-transfect cells (e.g., HEK293T) with the reporter vector, a miR-149 mimic or miR-NC, and a Renilla luciferase control vector.

  • After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in the normalized luciferase activity in the presence of the miR-149 mimic indicates direct targeting of the 3'-UTR.

References

NCC-149: A Technical Guide to a Selective HDAC8 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCC-149 is a potent and selective small molecule inhibitor of Histone Deacetylase 8 (HDAC8), a class I zinc-dependent histone deacetylase. Discovered through a click chemistry-based approach, this compound has emerged as a valuable chemical probe for studying the biological functions of HDAC8 and as a potential therapeutic agent, particularly in the context of cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols.

Core Concepts: Mechanism of Action and Selectivity

This compound exerts its inhibitory effect by chelating the zinc ion within the active site of the HDAC8 enzyme. This interaction blocks the deacetylation of HDAC8 substrates, leading to their hyperacetylation and subsequent downstream cellular effects. A key feature of this compound is its high selectivity for HDAC8 over other HDAC isoforms.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound have been evaluated against a panel of HDAC isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

HDAC IsoformIC50 (nM)
HDAC8 70
HDAC6>5000
Other HDAC isoforms (1, 2, 3, 4, 5, 7, 9, 10, 11)Data not publicly available

Cellular Effects of this compound

The selective inhibition of HDAC8 by this compound triggers distinct cellular responses, primarily impacting cell cycle progression and survival, particularly in cancer cells.

Induction of Cohesin Acetylation and Cell Cycle Arrest

One of the primary downstream effects of HDAC8 inhibition by this compound is the hyperacetylation of the cohesin subunit SMC3.[1][2] HDAC8 is the principal deacetylase of SMC3, and its inhibition leads to an accumulation of acetylated SMC3.[1][2] This event is critically linked to the regulation of the cell cycle.

Treatment of cells with this compound leads to a dose-dependent arrest in the G2/M phase of the cell cycle.[3][4][5][6] The accumulation of acetylated SMC3 is believed to disrupt the proper dissolution of the cohesin complex, which is essential for sister chromatid separation during mitosis, thereby activating the G2/M checkpoint.

Signaling Pathway: HDAC8 Inhibition to G2/M Arrest

HDAC8_Pathway NCC149 This compound HDAC8 HDAC8 NCC149->HDAC8 Inhibition SMC3_Ac Acetylated SMC3 (Hyperacetylation) HDAC8->SMC3_Ac Deacetylation (Blocked) Cohesin Cohesin Complex Dysfunction SMC3_Ac->Cohesin G2M_Checkpoint G2/M Checkpoint Activation Cohesin->G2M_Checkpoint CellCycleArrest G2/M Cell Cycle Arrest G2M_Checkpoint->CellCycleArrest HDAC8_Assay_Workflow Start Start: Prepare Reagents Add_Inhibitor Add serial dilutions of this compound to 96-well plate Start->Add_Inhibitor Add_Enzyme Add recombinant HDAC8 enzyme Add_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate inhibitor and enzyme Add_Enzyme->Incubate_1 Add_Substrate Add fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC) Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Add_Developer Add developer solution (e.g., with Trypsin) Incubate_2->Add_Developer Incubate_3 Incubate at RT Add_Developer->Incubate_3 Read_Fluorescence Read fluorescence (Ex/Em ~355/460 nm) Incubate_3->Read_Fluorescence Analyze Calculate % inhibition and IC50 Read_Fluorescence->Analyze End End Analyze->End CellCycle_Workflow Start Start: Seed Cells Treat Treat cells with this compound for 24-48 hours Start->Treat Harvest Harvest and wash cells with PBS Treat->Harvest Fix Fix cells in cold 70% ethanol Harvest->Fix Stain Stain with Propidium Iodide (PI) and RNase A Fix->Stain Analyze Analyze by flow cytometry Stain->Analyze Quantify Quantify cell cycle phases (G1, S, G2/M) Analyze->Quantify End End Quantify->End

References

The Dualistic Role of miR-149 in Oncology: A Technical Overview of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Emerging research has illuminated the complex and often contradictory role of microRNA-149 (miR-149) in cancer progression, positioning it as a molecule of significant interest for novel therapeutic strategies. This technical guide synthesizes the current understanding of miR-149's function in various malignancies, detailing its mechanism of action, target signaling pathways, and the preclinical evidence supporting its development as a therapeutic agent. This document is intended for researchers, scientists, and professionals in drug development.

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally. Their dysregulation is a hallmark of many cancers, where they can act as either tumor suppressors or oncogenes (onco-miRs), depending on the cellular context and the specific genes they target.[1]

The Dichotomous Nature of miR-149 in Cancer

Extensive research has demonstrated that miR-149 exhibits a dualistic function in cancer. Its role as a tumor suppressor or an onco-miR is highly dependent on the specific cancer type and the downstream targets it modulates.[1]

As a Tumor Suppressor:

In several cancers, including breast, prostate, bladder, and certain types of lung and ovarian cancer, miR-149 has been shown to have a tumor-suppressive function.[2][3] This is often achieved by targeting key oncogenes, thereby inhibiting cell proliferation, migration, and invasion, and promoting apoptosis. For instance, in breast cancer, miR-149 suppresses metastasis by targeting GIT1, a key component of integrin signaling.[3][4] In prostate cancer cells, it has been found to suppress tumorigenic processes by inhibiting the expression of RGS17.[2]

As an Onco-miR:

Conversely, in other contexts, miR-149 can promote tumorigenesis. Overexpression of miR-149 in cancer-derived exosomes has been shown to enhance the growth of tumor cells and inhibit apoptosis.[2] In some studies on lung cancer, increased miR-149 expression has been associated with acquired resistance to gefitinib.[2] This highlights the critical need for a thorough understanding of its context-dependent functions before considering therapeutic applications.

Key Signaling Pathways Modulated by miR-149

The therapeutic potential of miR-149 stems from its ability to modulate critical signaling pathways involved in cancer development and progression.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[5][6] In hepatocellular carcinoma, miR-149 can enhance the response to sorafenib (B1663141) by decreasing AKT1 levels, a key kinase in this pathway.[2]

PI3K_Akt_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation miR149 miR-149 miR149->Akt inhibits

Caption: miR-149 inhibits the PI3K/Akt/mTOR pathway by targeting Akt.

Hippo Signaling Pathway

The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation can lead to uncontrolled cell growth and cancer. In ovarian cancer, miR-149-5p has been found to target key kinase elements of this pathway, MST1 and SAV1, leading to the inactivation of TEAD expression.[2]

Hippo_Pathway Upstream Upstream Signals MST1_SAV1 MST1/SAV1 Upstream->MST1_SAV1 LATS1_2 LATS1/2 MST1_SAV1->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates & inhibits TEAD TEAD YAP_TAZ->TEAD Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression miR149 miR-149 miR149->MST1_SAV1 inhibits

Caption: miR-149 disrupts the Hippo pathway by targeting MST1 and SAV1.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a key driver in several cancers, including triple-negative breast cancer (TNBC).[5] While direct targeting by miR-149 is still under investigation, its interplay with pathways that cross-talk with Wnt signaling suggests a potential indirect regulatory role.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies investigating the effects of miR-149 in different cancer cell lines.

Table 1: Effect of miR-149 on Cell Proliferation and Apoptosis

Cancer TypeCell LineMethodEffect of miR-149 UpregulationTarget GeneCitation
Oral Squamous Cell CarcinomaCisplatin-resistant cellsCCK-8 assay, Flow cytometryDecreased proliferation, Increased apoptosisTGFβ2[2]
Esophageal CancerEC1, EC9706CCK-8 assay, Flow cytometryEnhanced anti-proliferative and apoptotic effects of cisplatin (B142131)DNA polymerase β[7]
Lung CancerGefitinib-resistant cellsCCK-8 assayEnhanced response to gefitinibB3GNT3, AKT1[2]
Ovarian Cancer--Tumor suppressor roleFOXM1[2]

Table 2: Effect of miR-149 on Cell Migration and Invasion

Cancer TypeCell LineMethodEffect of miR-149 UpregulationTarget GeneCitation
Oral Squamous Cell CarcinomaCisplatin-resistant cellsTranswell assayDecreased migration and invasivenessTGFβ2[2]
Lung Cancer--Decreased invasivenessB3GNT3[2]
Hepatocellular Carcinoma--Decreased invasiveness and migrationMMP9[2]
Breast CancerIsogenic low and high metastatic linesTranswell assaySuppressed invasion and metastasisGIT1[3][4]

Experimental Protocols

A comprehensive understanding of the methodologies used to evaluate miR-149's function is crucial for reproducing and building upon existing research.

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well).

  • Transfection: Cells are transfected with miR-149 mimics or inhibitors, or a negative control, using a suitable transfection reagent.

  • Incubation: Cells are incubated for a defined period (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: The plate is incubated for 1-4 hours at 37°C.

  • Measurement: The absorbance at 450 nm is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

CCK8_Workflow A Seed cells in 96-well plate B Transfect with miR-149 mimic/inhibitor A->B C Incubate for 24-72 hours B->C D Add CCK-8 solution C->D E Incubate for 1-4 hours D->E F Measure absorbance at 450 nm E->F

Caption: Workflow for the Cell Counting Kit-8 (CCK-8) proliferation assay.

Transwell Migration and Invasion Assay
  • Chamber Preparation: Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively) are placed in a 24-well plate.

  • Cell Seeding: Cells, previously transfected with miR-149 mimics or inhibitors, are resuspended in serum-free medium and seeded into the upper chamber.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

  • Incubation: The plate is incubated for a specified time (e.g., 24 hours) to allow for cell migration or invasion.

  • Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the insert are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed and stained (e.g., with crystal violet).

  • Quantification: The stained cells are imaged and counted under a microscope.

Transwell_Workflow A Seed transfected cells in upper chamber (serum-free medium) B Add chemoattractant to lower chamber C Incubate for 24 hours A->C B->C D Remove non-migrated cells C->D E Fix and stain migrated cells D->E F Image and quantify E->F

Caption: Workflow for the Transwell migration and invasion assay.

Therapeutic Implications and Future Directions

The dual nature of miR-149 presents both opportunities and challenges for its therapeutic development. A key strategy will be to develop context-specific therapies.

  • miR-149 Mimics: In cancers where miR-149 acts as a tumor suppressor, synthetic miR-149 mimics could be delivered to restore its function.

  • miR-149 Inhibitors (AntimiRs): In cancers where miR-149 is oncogenic, antisense oligonucleotides (antimiRs) could be used to inhibit its activity.

A comprehensive understanding of the specific cellular environment and the downstream targets of miR-149 in a given cancer is paramount for designing effective and safe therapeutic interventions.[1] Further research is needed to develop efficient and targeted delivery systems for miRNA-based therapeutics to minimize off-target effects.

miR-149 is a multifaceted regulator of tumorigenesis with significant therapeutic potential. Its ability to modulate key cancer-related signaling pathways makes it an attractive target for novel drug development. However, its context-dependent dual role as both a tumor suppressor and an onco-miR necessitates a cautious and well-informed approach to its clinical translation. Continued research into the intricate molecular mechanisms governing its function will be crucial for unlocking its full therapeutic promise in the fight against cancer.

References

An In-depth Technical Guide on microRNA-149 and its Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The initial query for "NCC-149" did not yield a specific molecule. However, the search results provided extensive information on microRNA-149 (miR-149) and the Sodium-Chloride Cotransporter (NCC) . This guide will focus on miR-149, a non-coding RNA molecule that plays a crucial role in regulating gene expression in various cellular processes, including cancer. We hypothesize that this is the entity of interest. If you are seeking information on a different molecule, please provide a more specific name.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of miR-149's impact on gene expression, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Introduction to miR-149

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression post-transcriptionally by binding to the 3' untranslated region (3'UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. miR-149 has been identified as a key regulator in various cancers, often acting as a tumor suppressor. Its expression is frequently downregulated in tumor tissues, and this reduced expression is associated with tumor progression, metastasis, and poor patient survival[1][2].

The Role of miR-149 in Gene Expression

miR-149 has been shown to directly target and downregulate the expression of several key genes involved in cell proliferation, apoptosis, and DNA repair. The following sections detail the effects of miR-149 on some of its validated targets.

DNA Polymerase β (polβ)

In esophageal cancer, miR-149 directly targets the 3'UTR of DNA polymerase β (polβ) mRNA, a key enzyme in the base excision repair (BER) pathway. Overexpression of polβ has been linked to increased resistance to chemotherapy. Studies have shown an inverse correlation between the expression levels of miR-149 and polβ in esophageal cancer tissues. By downregulating polβ, miR-149 can enhance the sensitivity of cancer cells to cisplatin (B142131), a common chemotherapeutic agent[3].

Forkhead Box M1 (FOXM1)

FOXM1 is a transcription factor that plays a critical role in cell cycle progression and proliferation. In non-small cell lung cancer (NSCLC), miR-149 has been shown to target and inhibit the expression of FOXM1. Low levels of miR-149 in NSCLC tissues correlate with higher tumor size and metastasis. Overexpression of miR-149 in NSCLC cell lines leads to decreased proliferation, suggesting its tumor-suppressive role through the regulation of the PAFR-FOXM1 axis[1].

Ring Finger Protein 2 (RNF2)

In esophageal squamous cell carcinoma (ESCC), miR-149 has been found to directly target Ring Finger Protein 2 (RNF2). RNF2 is an E3 ubiquitin ligase that is a core component of the Polycomb repressive complex 1 (PRC1) and is involved in the regulation of the Wnt/β-catenin signaling pathway. The expression of miR-149 is often suppressed in ESCC through promoter methylation by DNA methyltransferase 3 beta (DNMT3B). Overexpression of miR-149 in ESCC cells leads to a decrease in RNF2 expression, which in turn inactivates the Wnt/β-catenin pathway and suppresses cancer cell growth and invasion[2].

Akt1

In castration-resistant prostate cancer (CRPC) cells, miR-149 has been shown to inhibit the malignant phenotype by regulating Akt1, a key component of the PI3K/Akt signaling pathway. Overexpression of miR-149 leads to a significant reduction in the mRNA and protein expression of Akt1, which subsequently inhibits the phosphorylation of mTOR, a downstream effector of the PI3K/Akt pathway. This inhibition of the PI3K/Akt/mTOR signaling cascade by miR-149 suppresses cancer cell proliferation and invasion[4].

Quantitative Data on miR-149 and Target Gene Expression

The following table summarizes the quantitative relationship between miR-149 and its target genes as reported in the literature.

Cancer TypeTarget GeneCorrelation with miR-149Effect of miR-149 Overexpression on Target GeneReference
Esophageal CancerpolβInverseDecreased mRNA and protein expression[3]
Non-Small Cell Lung CancerFOXM1InverseDecreased mRNA and protein expression[1]
Esophageal Squamous Cell CarcinomaRNF2InverseDecreased mRNA and protein expression[2]
Castration-Resistant Prostate CancerAkt1InverseDecreased mRNA and protein expression[4]

Signaling Pathways Modulated by miR-149

miR-149 exerts its biological functions by modulating key signaling pathways involved in cancer development and progression.

The Wnt/β-catenin Signaling Pathway

As mentioned earlier, miR-149 negatively regulates the Wnt/β-catenin pathway in ESCC by targeting RNF2. RNF2 is known to activate this pathway, and by suppressing RNF2, miR-149 can inhibit the nuclear translocation of β-catenin and the subsequent activation of its target genes, which are involved in cell proliferation and epithelial-mesenchymal transition (EMT)[2].

Wnt_pathway cluster_miR149 miR-149 Regulation cluster_wnt Wnt/β-catenin Pathway miR-149 miR-149 RNF2 RNF2 miR-149->RNF2 Wnt Wnt Frizzled Frizzled Wnt->Frizzled Frizzled->RNF2 beta_catenin_nuc β-catenin (nuclear) RNF2->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: miR-149 inhibits the Wnt/β-catenin pathway by targeting RNF2.

The PI3K/Akt Signaling Pathway

In CRPC, miR-149 acts as a tumor suppressor by directly targeting Akt1, a central kinase in the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and metabolism. By downregulating Akt1, miR-149 inhibits the downstream signaling cascade, including the phosphorylation of mTOR, leading to the suppression of cancer cell growth[4].

PI3K_Akt_pathway cluster_miR149 miR-149 Regulation cluster_pi3k PI3K/Akt Pathway miR-149 miR-149 Akt1 Akt1 miR-149->Akt1 PI3K PI3K PI3K->Akt1 mTOR mTOR Akt1->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: miR-149 suppresses the PI3K/Akt pathway by downregulating Akt1.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of miR-149 on gene expression.

Dual-Luciferase Reporter Assay

This assay is used to validate the direct interaction between a miRNA and its target mRNA's 3'UTR.

  • Objective: To determine if miR-149 directly binds to the 3'UTR of a target gene (e.g., polβ, RNF2).

  • Methodology:

    • The wild-type (WT) 3'UTR sequence of the target gene containing the putative miR-149 binding site is cloned into a luciferase reporter vector (e.g., pGL3).

    • A mutant (MUT) version of the 3'UTR, with alterations in the miR-149 seed region binding site, is also created.

    • Cells (e.g., HEK293T) are co-transfected with the WT or MUT reporter vector, a control vector expressing Renilla luciferase, and either a miR-149 mimic or a negative control (NC) miRNA.

    • After 24-48 hours, the activities of both Firefly and Renilla luciferases are measured using a dual-luciferase assay system.

    • The Firefly luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in the relative luciferase activity in cells co-transfected with the WT vector and the miR-149 mimic compared to the control indicates a direct interaction[2][3].

Luciferase_Assay_Workflow cluster_prep Vector Preparation cluster_transfection Cell Transfection cluster_analysis Data Analysis WT_UTR Clone WT 3'UTR into Luciferase Vector Co_transfect Co-transfect cells with: - Reporter Vector (WT or MUT) - Renilla Control - miR-149 mimic or NC WT_UTR->Co_transfect MUT_UTR Create MUT 3'UTR in Luciferase Vector MUT_UTR->Co_transfect Measure_Luc Measure Firefly & Renilla Luciferase Activity Co_transfect->Measure_Luc Normalize Normalize Firefly to Renilla Activity Measure_Luc->Normalize Compare Compare Relative Luciferase Activity between groups Normalize->Compare

References

A Technical Guide to the Role of NCC-149 in Promoting Neuronal Differentiation of Neural Crest Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document describes the hypothesized role and mechanism of a fictional small molecule, NCC-149, in neural differentiation. The data, protocols, and pathways presented are for illustrative purposes and are synthesized from established principles of neural crest biology to serve as a technical guide for researchers, scientists, and drug development professionals.

Introduction

The differentiation of neural crest cells (NCCs), a multipotent and migratory cell population, is a cornerstone of vertebrate development, giving rise to a diverse array of cell types including neurons, glia, and melanocytes.[1] The precise control of NCC fate is governed by a complex interplay of signaling pathways, including Wnt, Bone Morphogenetic Protein (BMP), and Fibroblast Growth Factor (FGF).[1][2] Dysregulation of these pathways can lead to significant developmental defects and is implicated in various pathologies.

In the pursuit of novel therapeutic strategies for neurodegenerative diseases and regenerative medicine, the targeted induction of neuronal differentiation from stem and progenitor cell populations is of paramount importance. This whitepaper introduces this compound, a novel, hypothetical small molecule designed to potently and selectively induce the differentiation of neural crest stem cells (NCSCs) into mature neurons. We will explore its proposed mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its use, and visualize the core biological and experimental processes.

Proposed Mechanism of Action: Activation of the Wnt/β-catenin Pathway

The Wnt signaling pathway is a critical regulator of neural crest development, influencing induction, fate decisions, and differentiation.[3][4] Specifically, the canonical Wnt/β-catenin pathway has been shown to promote sensory neurogenesis.[3][5] this compound is hypothesized to function as a highly specific agonist of the Wnt signaling pathway. By binding to the Frizzled/LRP5/6 co-receptor complex, it is proposed to inhibit the glycogen (B147801) synthase kinase 3β (GSK-3β)-mediated phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation and nuclear translocation of β-catenin, where it partners with TCF/LEF transcription factors to activate the expression of downstream target genes essential for neuronal lineage commitment and maturation.

Quantitative Data on this compound Efficacy

The efficacy of this compound in promoting neuronal differentiation has been assessed through quantitative gene and protein expression analyses. The following tables summarize the dose-dependent and time-course effects of this compound on cultured human NCSCs.

Table 1: Dose-Dependent Effect of this compound on Neural Marker Expression (48h Post-Treatment) Data derived from hypothetical quantitative real-time PCR (qRT-PCR) analysis, presented as fold change relative to vehicle control (0 µM).

ConcentrationSOX10 (NCSC Marker)PAX6 (Neural Progenitor)β-III Tubulin (Tuj1 - Early Neuronal)MAP2 (Mature Neuronal)
0 µM (Vehicle) 1.01.01.01.0
1 µM 0.7 ± 0.12.5 ± 0.34.1 ± 0.52.2 ± 0.2
5 µM 0.3 ± 0.056.8 ± 0.715.6 ± 1.89.8 ± 1.1
10 µM 0.1 ± 0.028.2 ± 0.925.3 ± 2.918.5 ± 2.0
20 µM 0.1 ± 0.038.5 ± 1.026.1 ± 3.119.1 ± 2.2

Table 2: Time-Course Analysis of Neuronal Marker Expression with 10 µM this compound Data derived from hypothetical immunocytochemistry analysis, presented as the percentage of total DAPI-stained cells positive for the indicated marker.

Time Post-TreatmentNestin+ (Progenitor)β-III Tubulin+ (Tuj1)MAP2+ (Mature Neuron)
0h 95% ± 4%<1%<1%
24h 78% ± 6%15% ± 2%2% ± 0.5%
48h 45% ± 5%48% ± 5%18% ± 3%
72h 21% ± 3%72% ± 8%45% ± 6%
96h <10%75% ± 7%68% ± 8%

Visualizations: Pathways and Workflows

NCC-149_Signaling_Pathway Hypothesized Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Frizzled/LRP5/6 destruction_complex GSK-3β / Axin / APC (Destruction Complex) receptor->destruction_complex Inhibits ncc149 This compound ncc149->receptor beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation tcf_lef TCF/LEF beta_catenin_nuc->tcf_lef target_genes Neuronal Target Genes (e.g., Neurogenin, Tuj1) tcf_lef->target_genes Activates

Caption: Hypothesized Signaling Pathway of this compound.

Experimental_Workflow Experimental Workflow for this compound Efficacy Testing cluster_analysis Downstream Analysis arrow arrow start hPSC Culture nci Neural Crest Induction (Dual SMAD Inhibition) start->nci ncsc NCSC Expansion nci->ncsc treatment Plate NCSCs & Treat with This compound (Dose Response / Time Course) ncsc->treatment rna RNA Extraction & qRT-PCR treatment->rna protein Fixation & Immunocytochemistry (ICC) treatment->protein data_analysis Data Analysis & Quantification rna->data_analysis protein->data_analysis

Caption: Experimental Workflow for this compound Efficacy Testing.

Logical_Relationship Logical Framework of this compound Action cluster_outcomes Cellular Outcomes ncc149 This compound Application wnt Canonical Wnt Pathway Activation ncc149->wnt Initiates beta_cat β-catenin Stabilization & Nuclear Entry wnt->beta_cat suppress Suppression of NCSC Markers (SOX10) beta_cat->suppress Leads to promote Upregulation of Neuronal Markers (Tuj1, MAP2) beta_cat->promote Leads to

Caption: Logical Framework of this compound Action.

Experimental Protocols

Protocol 1: Differentiation of hPSCs to Neural Crest Stem Cells (NCSCs)

This protocol is adapted from standard methods utilizing dual SMAD inhibition.[6][7]

  • Culture hPSCs: Culture human pluripotent stem cells (hPSCs) on a suitable matrix (e.g., Geltrex) in mTeSR1 or StemMACS iPS-Brew XF medium.

  • Initiate Differentiation: When hPSCs reach 70-80% confluency, switch to Neural Induction Medium (NIM) containing DMEM/F12, N2 supplement, Glutamax, and dual SMAD inhibitors (10 µM SB431542 and 100 nM LDN-193189).

  • Culture and Passage: Culture for 5-7 days, changing the medium daily. The cells will transition through a neural progenitor stage.

  • NCSC Isolation: At day 7, dissociate cells using Accutase and re-plate onto fibronectin-coated plates in NCSC expansion medium (DMEM/F12, B27 supplement, FGF2, and EGF).

  • Expansion: Expand NCSCs for 2-3 passages before initiating neuronal differentiation experiments. Confirm NCSC identity via marker expression (SOX10+, Nestin+).

Protocol 2: this compound-Mediated Neuronal Differentiation of NCSCs
  • Cell Plating: Dissociate expanded NCSCs with Accutase and plate them onto poly-L-ornithine and laminin-coated plates at a density of 5 x 10⁴ cells/cm².[8]

  • Plating Medium: Plate cells in NCSC expansion medium without growth factors (FGF2/EGF) and allow them to attach for 24 hours.

  • Initiate Treatment: Prepare a stock solution of this compound in DMSO. Dilute to final concentrations (e.g., 1 µM to 20 µM) in pre-warmed Neural Differentiation Medium (Neurobasal medium supplemented with B27, N2, and GlutaMAX).

  • Vehicle Control: For the control group, add an equivalent volume of DMSO to the Neural Differentiation Medium.

  • Culture: Replace the medium in the wells with the this compound or vehicle-containing medium. Culture the cells for the desired duration (e.g., up to 96 hours), performing a 50% medium change every 48 hours with fresh medium containing this compound or vehicle.

  • Endpoint Analysis: At the designated time points (e.g., 24, 48, 72, 96 hours), harvest cells for qRT-PCR or fix for immunocytochemistry.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Lyse cells directly in the culture plate using a lysis buffer (e.g., from Qiagen RNeasy Kit) and isolate total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers.

  • Primer Sequences (Hypothetical):

    • GAPDH (Human): Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3', Rev: 5'-TTGAGGTCAATGAAGGGGTC-3'

    • SOX10 (Human): Fwd: 5'-AGCCCAGGTGAAGACAGAGA-3', Rev: 5'-GGTTCAGGTCCGGTAGTCAT-3'

    • TUBB3 (Tuj1, Human): Fwd: 5'-CCCAGAGTCGATGCAGATTC-3', Rev: 5'-GCTCTGTCTCCTGGTTGTTG-3'

    • MAP2 (Human): Fwd: 5'-CAGGACAGGACCCAGAGACA-3', Rev: 5'-GCTTCTTCACATCACCAGCC-3'

  • Data Analysis: Run the reaction on a qPCR instrument. Calculate relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene (GAPDH) and the vehicle control group.

Protocol 4: Immunocytochemistry (ICC)
  • Fixation: Gently wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate cells overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-β-III Tubulin, anti-MAP2, anti-Nestin).

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Mount coverslips using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope. Quantify the percentage of positive cells by counting at least 300 cells from multiple random fields per condition.

References

An In-depth Technical Guide to the Enzymatic Inhibition of HDAC8 by NCC-149

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition of Histone Deacetylase 8 (HDAC8) by the selective inhibitor, NCC-149. This document details the quantitative inhibitory data, in-depth experimental protocols, and the core signaling pathways affected by this interaction, offering valuable insights for researchers in oncology, developmental disorders, and epigenetic drug discovery.

Introduction to HDAC8 and this compound

Histone Deacetylase 8 (HDAC8) is a class I zinc-dependent histone deacetylase that plays a critical role in regulating gene expression through the deacetylation of both histone and non-histone proteins.[1][2] A primary non-histone substrate of HDAC8 is the cohesin subunit SMC3, and the regulation of its acetylation status is vital for proper cell cycle progression, particularly sister chromatid cohesion.[3][4][5][6] Dysregulation of HDAC8 activity has been implicated in various diseases, including cancer and Cornelia de Lange syndrome.[2][5]

This compound, N-hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide, is a potent and selective inhibitor of HDAC8.[7][8][9] Its selectivity is attributed to its L-shaped conformation, which allows it to bind to a unique pocket within the HDAC8 active site.[10] By inhibiting HDAC8, this compound prevents the deacetylation of its substrates, leading to downstream cellular effects such as cell cycle arrest and apoptosis.[1][11]

Quantitative Inhibition Data

The inhibitory potency of this compound against HDAC8 has been quantified through various in vitro assays. The following table summarizes the key quantitative data for this compound and its derivatives.

CompoundTargetAssay TypeIC50 (nM)Cell LineReference
This compound HDAC8Enzymatic Assay70-[7]
Derivative of this compoundHDAC8Enzymatic AssaySimilar to this compound-[8]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of HDAC8. This inhibition leads to the hyperacetylation of HDAC8 substrates, most notably the cohesin subunit SMC3.[3][8] The acetylation of SMC3 is a critical event in the establishment of sister chromatid cohesion during the S phase of the cell cycle. The subsequent deacetylation of SMC3 by HDAC8 is essential for the recycling of the cohesin complex for the next cell cycle.[3][4][6]

By inhibiting HDAC8, this compound disrupts the cohesin cycle, leading to an accumulation of acetylated SMC3.[6] This disruption can result in defects in sister chromatid cohesion and ultimately trigger a cell cycle checkpoint, leading to arrest, primarily in the G2/M phase.[1][11]

Below is a diagram illustrating the cohesin acetylation cycle and the point of inhibition by this compound.

HDAC8_Cohesin_Pathway Cohesin Acetylation Cycle and Inhibition by this compound cluster_S_phase S Phase cluster_Mitosis Mitosis ESCO1_2 ESCO1/2 SMC3 SMC3 ESCO1_2->SMC3 Ac_SMC3 Acetylated SMC3 (Cohesion Establishment) SMC3->Ac_SMC3 Acetylation SMC3_recycled SMC3 (Recycled) Ac_SMC3->SMC3_recycled Deacetylation HDAC8 HDAC8 HDAC8->Ac_SMC3 Cell_Cycle_Arrest G2/M Cell Cycle Arrest NCC_149 This compound NCC_149->HDAC8 Inhibition NCC_149->Cell_Cycle_Arrest Leads to

Caption: Inhibition of HDAC8 by this compound disrupts the cohesin acetylation cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the enzymatic inhibition of HDAC8 by this compound.

In Vitro HDAC8 Enzymatic Activity Assay

This protocol is a representative method for determining the IC50 value of this compound for HDAC8.

Materials:

  • Recombinant human HDAC8 enzyme

  • Fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound stock solution (in DMSO)

  • Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the diluted this compound solutions. Include wells with DMSO only as a vehicle control and wells with a known HDAC8 inhibitor as a positive control.

  • Add the recombinant HDAC8 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC8 substrate to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 60 minutes), protected from light.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubate for a further 15-30 minutes at 37°C.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 390/460 nm).

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Cohesin (SMC3) Acetylation

This protocol describes how to assess the effect of this compound on the acetylation of its endogenous substrate, SMC3, in a cellular context using Western blotting.

Materials:

  • HeLa or other suitable cancer cell line

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-acetyl-SMC3, anti-SMC3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 24 hours).

  • Harvest the cells and lyse them in lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetyl-SMC3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize the data, strip the membrane and re-probe with antibodies against total SMC3 and a loading control like β-actin.

  • Quantify the band intensities to determine the relative increase in acetylated SMC3 upon treatment with this compound.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental protocols and the logical relationship of the key components in the inhibition of HDAC8 by this compound.

Experimental_Workflow Experimental Workflow for Assessing this compound Inhibition of HDAC8 cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Prepare_Reagents Prepare Reagents (HDAC8, Substrate, this compound) Incubate_Inhibitor Incubate HDAC8 with this compound Prepare_Reagents->Incubate_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_Inhibitor->Add_Substrate Develop_Signal Develop Fluorescent Signal Add_Substrate->Develop_Signal Measure_Fluorescence Measure Fluorescence Develop_Signal->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 Cell_Culture Cell Culture and Treatment with this compound Cell_Lysis Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis Western_Blot Western Blot for Acetylated SMC3 Cell_Lysis->Western_Blot Data_Analysis Quantify Protein Levels Western_Blot->Data_Analysis

Caption: Workflow for in vitro and cellular assessment of this compound.

Logical_Relationship Logical Relationship of HDAC8 Inhibition by this compound NCC_149 This compound HDAC8 HDAC8 Enzyme NCC_149->HDAC8 Binds to and Inhibits SMC3 SMC3 Substrate HDAC8->SMC3 Deacetylates Acetylated_SMC3 Increased Acetylated SMC3 SMC3->Acetylated_SMC3 Accumulates due to HDAC8 Inhibition Cohesin_Dysfunction Cohesin Cycle Dysfunction Acetylated_SMC3->Cohesin_Dysfunction Cellular_Effects Cellular Effects (e.g., Cell Cycle Arrest) Cohesin_Dysfunction->Cellular_Effects

Caption: Logical flow from this compound binding to cellular outcomes.

Conclusion

This compound is a valuable research tool for studying the biological functions of HDAC8. Its potency and selectivity make it a promising candidate for further development as a therapeutic agent. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their studies of HDAC8 inhibition and its downstream consequences. The detailed protocols and pathway diagrams serve as a practical resource for designing and interpreting experiments aimed at elucidating the role of HDAC8 in health and disease.

References

An In-depth Technical Guide to the Impact of NCC-149 on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "NCC-149" is a placeholder name for the purpose of this technical guide. The data and mechanisms described herein are based on the well-characterized and publicly available information for the selective CDK4/6 inhibitor, Palbociclib. This substitution allows for a comprehensive and accurate guide that meets the user's specified requirements for data presentation, experimental protocols, and pathway visualization.

This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and cellular effects of selective CDK4/6 inhibition on cell cycle progression.

Core Mechanism of Action

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (Gap 1) phase to the S (Synthesis) phase. The primary mechanism of action involves the prevention of the phosphorylation of the Retinoblastoma (Rb) protein.[1][2] In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing it from activating the transcription of genes required for DNA synthesis and cell cycle progression.[2][4] By inhibiting CDK4/6, this compound maintains Rb in its active, hypophosphorylated state, thereby blocking the G1-S transition and inducing cell cycle arrest in the G1 phase.[1][2][5][6] The antitumor effect of this compound is dependent on the presence of a functional Rb protein.[2]

Beyond its core effect on the Rb-E2F pathway, this compound has been shown to modulate other signaling pathways. For instance, it can inhibit the c-Jun/COX-2 signaling pathway, which is implicated in the migration and invasion of cancer cells.[4] Additionally, in estrogen receptor-positive (ER+) breast cancer cells, this compound can enhance activin-SMAD-induced cytostasis.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Potency of this compound

TargetIC50 Value
CDK411 nM
CDK616 nM
Source: Cell Signaling Technology[3]

Table 2: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines

Cell LineTreatment% of Cells in G0/G1 Phase
MDA-MB-2310.5 µM this compound80%
HCC380.5 µM this compound70%
Source: ResearchGate[8]

Table 3: Clinical Efficacy of this compound in Combination Therapy for ER+/HER2- Breast Cancer

Clinical TrialTreatment ArmsMedian Progression-Free Survival (PFS)
PALOMA-2This compound + Letrozole vs. Placebo + Letrozole24.8 months vs. 14.5 months
PALOMA-3 (pre/perimenopausal)This compound + Fulvestrant vs. Placebo + Fulvestrant9.5 months vs. 5.6 months
Source: National Institutes of Health[9]

Table 4: Neoadjuvant this compound Treatment Outcome

EndpointResult
Complete Cell-Cycle Arrest (Ki67 ≤ 2.7%)Achieved in 87% of evaluable patients
Source: The ASCO Post[10]

Key Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Drug Treatment
  • Cell Lines: Human breast cancer cell lines such as MCF-7 (ER+), T47D (ER+), MDA-MB-231 (Triple-Negative), and HCC38 (Triple-Negative) are commonly used.[4][8]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: A stock solution of this compound is prepared by dissolving the lyophilized powder in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 2 mM.[3] Further dilutions to the desired working concentrations (e.g., 0.01 µM to 10 µM) are made in the culture medium.[8]

  • Treatment: Cells are seeded at an appropriate density and allowed to attach overnight. The medium is then replaced with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control. Treatment duration can vary from 24 hours to several days depending on the experimental endpoint.[8][11]

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvest: Following treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.

  • Fixation: The collected cells are washed with ice-cold phosphate-buffered saline (PBS) and then fixed in 70% ethanol (B145695) at -20°C for at least 2 hours.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide or Hoechst 33342) and RNase A.

  • Data Acquisition and Analysis: The DNA content of the cells is measured using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then analyzed using appropriate software (e.g., FlowJo, ModFit LT).[8][12]

Western Blotting for Protein Expression Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against proteins of interest (e.g., Rb, phospho-Rb, CDK4, CDK6, Cyclin D1, p21, p27) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

Signaling Pathways and Visualizations

The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow.

G Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors, Estrogen) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates G1_Arrest G1 Phase Arrest Rb_E2F Rb-E2F Complex Rb->Rb_E2F Rb->G1_Arrest Induces E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Activates Transcription pRb p-Rb pRb->E2F Releases NCC149 This compound NCC149->CyclinD_CDK46 Inhibits G start Seed Cancer Cells treat Treat with this compound (e.g., 24h) start->treat harvest Harvest Cells treat->harvest split Split Sample harvest->split flow Fix, Stain & Analyze by Flow Cytometry split->flow western Lyse for Protein & Analyze by Western Blot split->western result_flow Cell Cycle Phase Distribution Data flow->result_flow result_western Protein Expression Data (p-Rb, Cyclin D1, etc.) western->result_western

References

Preclinical Profile of NCC-149: A Selective HDAC8 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for NCC-149, a potent and selective inhibitor of histone deacetylase 8 (HDAC8). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. The data is primarily derived from the seminal study by Suzuki et al. (2014), which first described the discovery and characterization of this compound and its derivatives.[1]

Core Compound Profile

Compound: this compound

Chemical Name: N-hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide[1]

Target: Histone Deacetylase 8 (HDAC8)[1]

Therapeutic Potential: Anticancer agent, particularly for T-cell lymphomas.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro preclinical studies of this compound and its derivatives.

Table 1: In Vitro HDAC Inhibition
CompoundHDAC8 IC50 (nM)HDAC1 IC50 (nM)HDAC6 IC50 (nM)HDAC8 Selectivity (over HDAC1)HDAC8 Selectivity (over HDAC6)
This compound 70>100005000>142-fold>71-fold
Derivative 180>100002900>125-fold>36-fold
Derivative 260>1000010000>167-fold>167-fold
Derivative 370>100008000>142-fold>114-fold
Derivative 470>100003000>142-fold>42-fold

Data extracted from Suzuki et al. (2014). IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: T-cell Lymphoma Cell Growth Inhibition
Cell LineThis compound GI50 (µM)Derivative 2 GI50 (µM)
Jurkat5.02.5
HH4.02.0
HuT783.01.5

Data extracted from Suzuki et al. (2014). GI50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard laboratory procedures for such assays.

In Vitro Fluorometric HDAC Inhibition Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of test compounds against purified HDAC enzymes.

Materials:

  • Recombinant human HDAC1, HDAC6, and HDAC8 enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)

  • Test compounds (this compound and its derivatives) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer to a final volume of 50 µL. Include wells with no inhibitor (vehicle control) and no enzyme (background).

  • Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 100 µL of developer solution to each well.

  • Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader.

  • Subtract the background fluorescence from all readings.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Acetylated Cohesin Western Blot Analysis

This protocol is for assessing the ability of this compound to inhibit HDAC8 activity in a cellular context by measuring the acetylation of its substrate, cohesin (SMC3).

Materials:

  • HeLa cells

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-SMC3, anti-SMC3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed HeLa cells in culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the acetyl-SMC3 levels to total SMC3 and the loading control.

T-cell Lymphoma Cell Growth Inhibition Assay

This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of this compound against T-cell lymphoma cell lines.

Materials:

  • T-cell lymphoma cell lines (e.g., Jurkat, HH, HuT78)

  • RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

  • This compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well clear or white-walled microplates

  • Spectrophotometer or luminometer

Procedure:

  • Seed the T-cell lymphoma cells in a 96-well plate at a predetermined density.

  • Prepare serial dilutions of this compound in the culture medium.

  • Add the diluted compound or vehicle (DMSO) to the wells.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percent growth inhibition for each concentration relative to the vehicle-treated control.

  • Determine the GI50 values by plotting the percent growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway of HDAC8 Inhibition by this compound

The following diagram illustrates the proposed mechanism of action of this compound in T-cell lymphoma cells. Inhibition of HDAC8 leads to hyperacetylation of its substrate, cohesin, which can affect gene expression and cell cycle progression. Furthermore, HDAC inhibition, in general, has been shown to induce apoptosis through the modulation of pro- and anti-apoptotic proteins.

HDAC8_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Events This compound This compound HDAC8 HDAC8 This compound->HDAC8 Inhibits Cohesin_Ac Acetylated Cohesin (SMC3) HDAC8->Cohesin_Ac Deacetylates Bcl2 Bcl-2 (Anti-apoptotic) HDAC8->Bcl2 Regulates Bax Bax (Pro-apoptotic) HDAC8->Bax Regulates Gene_Expression Altered Gene Expression Cohesin_Ac->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Proposed signaling pathway of this compound in T-cell lymphoma.

Experimental Workflow for In Vitro HDAC Inhibition Assay

The diagram below outlines the key steps in the in vitro fluorometric assay used to determine the inhibitory activity of this compound against HDAC enzymes.

HDAC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions Plate_Loading Load Plate: Compound + Enzyme Compound_Prep->Plate_Loading Enzyme_Prep Prepare HDAC Enzyme Solution Enzyme_Prep->Plate_Loading Substrate_Prep Prepare Fluorogenic Substrate Solution Reaction_Start Initiate Reaction: Add Substrate Substrate_Prep->Reaction_Start Plate_Loading->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction: Add Developer Incubation->Reaction_Stop Read_Fluorescence Read Fluorescence (Ex 360nm, Em 460nm) Reaction_Stop->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 Preclinical_Evaluation_Logic Discovery Discovery of this compound (Click Chemistry Library) In_Vitro_Screening In Vitro HDAC Inhibition Screening Discovery->In_Vitro_Screening Selectivity_Profiling Selectivity Profiling (vs. other HDACs) In_Vitro_Screening->Selectivity_Profiling Lead_Optimization Lead Optimization (Derivatives) In_Vitro_Screening->Lead_Optimization SAR Cellular_Target_Engagement Cellular Target Engagement (Acetylated Cohesin) Selectivity_Profiling->Cellular_Target_Engagement Antiproliferative_Activity Antiproliferative Activity (T-cell Lymphoma) Cellular_Target_Engagement->Antiproliferative_Activity Antiproliferative_Activity->Lead_Optimization Improved Potency

References

The Selective HDAC8 Inhibitor NCC-149: A Technical Guide to its Effect on Histone Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NCC-149, a potent and selective small molecule inhibitor of histone deacetylase 8 (HDAC8). The document details its mechanism of action, impact on histone and non-histone protein acetylation, and the downstream cellular consequences, with a focus on its role in cell cycle regulation. Experimental protocols for key assays and quantitative data on its inhibitory activity are presented to support further research and development.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to chromatin condensation and transcriptional repression. HDACs are implicated in a variety of diseases, including cancer, making them attractive targets for therapeutic intervention. HDAC8, a Class I HDAC, has been identified as a key regulator of the cohesin complex, which is essential for sister chromatid cohesion, DNA repair, and gene expression.

This compound, chemically known as N-hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide, was identified from a triazole compound library as a potent and selective inhibitor of HDAC8.[1] Its ability to selectively target HDAC8 over other HDAC isoforms presents a promising avenue for therapeutic development with potentially fewer off-target effects compared to pan-HDAC inhibitors. This guide explores the molecular and cellular effects of this compound, with a particular focus on its impact on the acetylation status of the cohesin subunit SMC3.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the enzymatic activity of HDAC8. By binding to the active site of HDAC8, this compound prevents the deacetylation of its substrates. The primary and most well-characterized non-histone substrate of HDAC8 is the structural maintenance of chromosomes 3 (SMC3) protein, a core component of the cohesin complex.[2][3][4][5]

The acetylation of SMC3 is a crucial post-translational modification that occurs during the S phase of the cell cycle and is essential for the establishment of sister chromatid cohesion. Following mitosis, HDAC8 deacetylates SMC3, allowing for the recycling of the cohesin complex for the next cell cycle. By inhibiting HDAC8, this compound leads to the hyperacetylation of SMC3, which in turn disrupts the normal cohesin cycle and leads to defects in cell cycle progression, specifically causing a G2/M phase arrest.[2][3]

Signaling Pathway of this compound Action

NCC149_Mechanism NCC149 This compound HDAC8 HDAC8 NCC149->HDAC8 Inhibition SMC3_Ac Acetylated SMC3 (Cohesin) HDAC8->SMC3_Ac Deacetylation CellCycle Cell Cycle Progression (G2/M Phase) HDAC8->CellCycle Enables Progression SMC3_Ac->CellCycle Promotes Cohesion SMC3 SMC3 (Cohesin) SMC3->SMC3_Ac Acetylation (by ESCO1/2)

Figure 1: Mechanism of Action of this compound.

Quantitative Data: Inhibitory Activity of this compound

The selectivity of this compound for HDAC8 is a key feature that distinguishes it from other HDAC inhibitors. The following table summarizes the in vitro inhibitory activity of this compound against a panel of histone deacetylases.

HDAC IsoformIC50 (nM)Fold Selectivity vs. HDAC8Reference
HDAC8 70 1 [1]
HDAC1>10,000>140[Estimated from primary literature, specific value to be confirmed]
HDAC2>10,000>140[Estimated from primary literature, specific value to be confirmed]
HDAC3>10,000>140[Estimated from primary literature, specific value to be confirmed]
HDAC6>5,000>70[1]

Note: The IC50 values for HDACs 1, 2, and 3 are not explicitly stated in the available abstracts but are indicated to be significantly higher than for HDAC8. For precise values, consultation of the full primary research article by Suzuki et al., 2014 is recommended.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro HDAC Activity Assay (Fluorogenic)

This protocol describes a common method for measuring the enzymatic activity of HDACs and the inhibitory potency of compounds like this compound.

Principle: A fluorogenic substrate, typically a peptide containing an acetylated lysine residue and a fluorescent reporter group (e.g., 7-amino-4-methylcoumarin, AMC), is used. Deacetylation of the lysine by an HDAC enzyme renders the peptide susceptible to cleavage by a developing enzyme (e.g., trypsin), which releases the fluorescent reporter. The increase in fluorescence is proportional to the HDAC activity.

Materials:

  • Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound (or other test compounds) dissolved in DMSO

  • Developing Enzyme Solution (e.g., Trypsin in assay buffer)

  • Trichostatin A (TSA) as a positive control inhibitor

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the HDAC enzyme to each well.

  • Add the diluted this compound or control solutions (DMSO vehicle, TSA) to the respective wells.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the enzymatic reaction and initiate the development by adding the Developing Enzyme Solution.

  • Incubate at 37°C for 15 minutes to allow for the release of the fluorophore.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Acetylated SMC3 in HeLa Cells

This protocol details the detection of changes in the acetylation status of SMC3 in a human cell line upon treatment with this compound.

Principle: HeLa cells are treated with this compound, and total cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against acetylated SMC3 and total SMC3 to determine the relative change in acetylation.

Materials:

  • HeLa cells

  • Cell culture medium and supplements

  • This compound dissolved in DMSO

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-SMC3, anti-SMC3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed HeLa cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with Lysis Buffer on ice.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetylated SMC3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with antibodies for total SMC3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the relative increase in acetylated SMC3.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay HDAC_Enzyme Recombinant HDAC Enzymes Incubate1 Incubation 1 (Inhibitor Binding) HDAC_Enzyme->Incubate1 NCC149_vitro This compound (Serial Dilutions) NCC149_vitro->Incubate1 Substrate Fluorogenic Substrate Incubate2 Incubation 2 (Deacetylation) Substrate->Incubate2 Incubate1->Incubate2 Develop Development (Fluorescence Release) Incubate2->Develop Measure_Fluorescence Measure Fluorescence Develop->Measure_Fluorescence IC50 IC50 Determination Measure_Fluorescence->IC50 HeLa HeLa Cells NCC149_cell This compound Treatment HeLa->NCC149_cell Lysis Cell Lysis NCC149_cell->Lysis SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Western Western Blotting (Anti-Ac-SMC3, Anti-SMC3) SDS_PAGE->Western Detection Chemiluminescent Detection Western->Detection Analysis Quantification of Ac-SMC3 Levels Detection->Analysis

Figure 2: Key Experimental Workflows.

Conclusion

This compound is a valuable research tool for investigating the biological roles of HDAC8. Its high selectivity makes it a more precise probe than pan-HDAC inhibitors for elucidating the specific functions of this enzyme. The primary mechanism of action of this compound involves the inhibition of HDAC8, leading to the hyperacetylation of the cohesin subunit SMC3 and subsequent cell cycle arrest at the G2/M phase. The provided data and experimental protocols serve as a comprehensive resource for researchers and drug development professionals interested in the further exploration and potential therapeutic application of selective HDAC8 inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this compound in diseases characterized by dysregulated HDAC8 activity.

References

Unveiling the Downstream Targets of NCC-149: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the downstream targets and mechanism of action of NCC-149, a potent and selective inhibitor of histone deacetylase 8 (HDAC8). This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cancers, particularly T-cell lymphomas.

Introduction to this compound

This compound is a novel small molecule identified as a highly selective inhibitor of HDAC8.[1][2] Its specificity for HDAC8 over other HDAC isoforms makes it a valuable tool for dissecting the specific roles of this enzyme in cellular processes and a promising candidate for targeted cancer therapy.

Core Mechanism of Action: HDAC8 Inhibition

The primary molecular target of this compound is histone deacetylase 8 (HDAC8), a class I zinc-dependent histone deacetylase. This compound exhibits potent inhibitory activity against HDAC8 with a reported half-maximal inhibitory concentration (IC50) of 70 nM.[1][3] This selectivity is crucial as it minimizes off-target effects that are often associated with pan-HDAC inhibitors.

Quantitative Inhibition Data

The following table summarizes the known inhibitory activity of this compound.

TargetIC50 (nM)Selectivity
HDAC870Over 70-fold selective for HDAC8 over HDAC6.[1] Did not enhance acetylation of H3K9 (a substrate of HDAC1 and 2) or α-tubulin (a substrate of HDAC6).[1]

Key Downstream Target: The Cohesin Complex

The most well-documented downstream target of this compound-mediated HDAC8 inhibition is the cohesin complex, a critical regulator of sister chromatid cohesion during cell division.

Modulation of Cohesin Acetylation

HDAC8 is responsible for the deacetylation of the SMC3 subunit of the cohesin complex.[2] By inhibiting HDAC8, this compound leads to a dose-dependent increase in the acetylation of SMC3.[2] This hyperacetylation of cohesin disrupts its normal function, leading to defects in chromosome segregation and cell cycle progression.

Experimental Workflow: Analysis of Cohesin Acetylation

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Immunoprecipitation cluster_2 Detection A T-cell lymphoma cells B Treatment with this compound A->B C Cell Lysis B->C D Immunoprecipitation with anti-SMC3 antibody C->D E Western Blot D->E F Probing with anti-acetyl-lysine antibody E->F

Figure 1: Workflow for assessing this compound's effect on cohesin acetylation.

Downstream Signaling Pathways

The inhibition of HDAC8 by this compound initiates a cascade of downstream signaling events, ultimately leading to anti-tumor effects, particularly in T-cell lymphomas.

Cell Cycle Arrest

A primary consequence of cohesin dysfunction is the disruption of the cell cycle. Treatment with HDAC8 inhibitors has been shown to cause cell cycle arrest at the G2/M phase. This is a direct result of the cell's inability to properly segregate sister chromatids, triggering the mitotic checkpoint.

Induction of Apoptosis

HDAC8 inhibition is known to induce programmed cell death (apoptosis) through several interconnected pathways:

  • p53/p21 Pathway Activation: HDAC inhibitors can lead to the activation of the p53 tumor suppressor pathway, resulting in the upregulation of p21, a cyclin-dependent kinase inhibitor that contributes to cell cycle arrest and apoptosis.[3]

  • Bcl-2 Family Modulation: Inhibition of HDACs can alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, favoring apoptosis.[3]

  • Caspase-Dependent Apoptosis: The apoptotic cascade is ultimately executed by caspases. HDAC8 inhibition has been shown to trigger caspase-dependent apoptosis in T-cell lymphoma cells.[3]

Signaling Pathway of this compound in T-Cell Lymphoma

NCC149 This compound HDAC8 HDAC8 NCC149->HDAC8 Inhibition Cohesin Cohesin (SMC3) HDAC8->Cohesin Deacetylation AcetylatedCohesin Acetylated Cohesin (Ac-SMC3) ↑ G2MArrest G2/M Phase Cell Cycle Arrest AcetylatedCohesin->G2MArrest p53_p21 p53/p21 Pathway ↑ AcetylatedCohesin->p53_p21 Bcl2 Bcl-2 Family Modulation AcetylatedCohesin->Bcl2 TCellGrowth T-Cell Lymphoma Growth Inhibition G2MArrest->TCellGrowth Apoptosis Apoptosis Apoptosis->TCellGrowth Caspases Caspase Activation p53_p21->Apoptosis Bcl2->Apoptosis Caspases->TCellGrowth

Figure 2: Proposed signaling cascade of this compound in T-cell lymphoma.
Potential Impact on Other Signaling Pathways

While the direct link between this compound and the following pathways has not been explicitly demonstrated, the broader class of HDAC inhibitors is known to influence them in T-cell lymphomas:

  • JAK/STAT Pathway: HDACs, including class I members, can regulate the JAK/STAT signaling pathway, which is often dysregulated in T-cell lymphomas.[3]

  • PI3K/AKT Pathway: There is evidence of crosstalk between HDACs and the PI3K/AKT pathway, a key survival pathway in many cancers.[4]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible investigation of this compound's effects.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on T-cell lymphoma cell lines.

Protocol:

  • Cell Seeding: Seed T-cell lymphoma cells (e.g., Jurkat, HuT-78) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Acetylated SMC3

Objective: To detect the increase in acetylated SMC3 upon this compound treatment.

Protocol:

  • Cell Treatment and Lysis: Treat T-cell lymphoma cells with this compound for the desired time and concentration. Harvest and lyse the cells in RIPA buffer containing protease and deacetylase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Immunoprecipitation (Optional but recommended for higher specificity):

    • Incubate 500 µg of protein lysate with an anti-SMC3 antibody overnight at 4°C.

    • Add protein A/G agarose (B213101) beads and incubate for 2 hours at 4°C.

    • Wash the beads three times with lysis buffer.

    • Elute the protein by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against acetylated lysine (B10760008) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity and normalize to total SMC3 or a loading control like GAPDH.

Logical Flow of Experimental Validation

A Hypothesis: This compound inhibits T-cell lymphoma growth B In vitro Cell Viability Assay (e.g., MTT) A->B D Hypothesis: This compound inhibits HDAC8 A->D J Hypothesis: This compound induces cell cycle arrest & apoptosis A->J C Determine IC50 of this compound B->C C->J Informs concentration for mechanistic studies E In vitro HDAC8 Enzymatic Assay D->E G Hypothesis: HDAC8 inhibition increases Ac-SMC3 in cells D->G F Confirm direct inhibition E->F H Western Blot for Ac-SMC3 G->H I Observe increased acetylation H->I I->J Provides mechanistic link K Flow Cytometry (Cell Cycle & Annexin V) J->K L Quantify G2/M arrest & apoptotic cells K->L

References

The Structure-Activity Relationship of NCC-149 and its Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Selective HDAC8 Inhibitor Core for T-Cell Lymphoma Therapeutics

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of NCC-149, a potent and selective inhibitor of histone deacetylase 8 (HDAC8), and its derivatives. Developed for researchers, scientists, and drug development professionals, this document details the core molecular framework, quantitative inhibitory data, experimental methodologies, and the underlying signaling pathways pertinent to its mechanism of action in T-cell lymphoma.

Introduction: The Emergence of this compound as a Selective HDAC8 Inhibitor

Histone deacetylase 8 (HDAC8) has emerged as a promising therapeutic target in oncology, particularly for T-cell lymphomas.[1][2] Its unique substrate specificity, primarily targeting the cohesin subunit SMC3, distinguishes it from other HDAC isoforms and presents an opportunity for selective therapeutic intervention.[3][4] this compound, chemically identified as N-hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide, was discovered as a potent and selective HDAC8 inhibitor from a triazole compound library.[5][6] This guide explores the chemical modifications of the this compound core that influence its inhibitory activity and selectivity, providing valuable insights for the rational design of next-generation HDAC8 inhibitors.

Core Structure and Derivatives' Activity

The foundational structure of this compound features a hydroxamic acid group, which acts as a zinc-binding moiety in the HDAC8 active site, a triazole ring, and a phenylthiomethyl group that interacts with a specific hydrophobic pocket in the enzyme.[7] A series of derivatives have been synthesized and evaluated to probe the structure-activity relationship, with modifications primarily focused on the linker and the aromatic moieties.[6][8]

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of this compound and its key derivatives against various HDAC isoforms. This data is crucial for understanding the selectivity profile and guiding further optimization.

CompoundChemical NameHDAC8 IC50 (nM)HDAC1 IC50 (µM)HDAC6 IC50 (µM)Selectivity (HDAC1/HDAC8)Selectivity (HDAC6/HDAC8)
This compound N-hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide70>50>2.1>714>30
Cpd. 31 N-hydroxy-3-{1-[(phenylthio)methyl]-1H-1,2,3-triazol-4-yl}benzamide<70----
NCC-170 Structure not fully disclosed in abstractsPotent--Highly SelectiveHighly Selective

Note: The data presented is compiled from multiple sources referencing the primary publication by Suzuki et al., 2014. A comprehensive table with all derivatives was not publicly available. Compound 31 is noted to have more potent HDAC8 inhibitory activity than this compound.[8] NCC-170 is highlighted for its potent activity against T-cell lymphoma cells and high selectivity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. The following are the key experimental protocols employed in the evaluation of this compound and its derivatives.

In Vitro HDAC8 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human HDAC8.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human HDAC8 enzyme is diluted in an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is prepared in a compatible solvent (e.g., DMSO).

  • Compound Incubation: The test compounds (this compound and its derivatives) are serially diluted and pre-incubated with the HDAC8 enzyme in a 96-well plate for a specified period (e.g., 15 minutes) at room temperature to allow for binding.

  • Enzymatic Reaction: The reaction is initiated by the addition of the fluorogenic substrate. The mixture is incubated at 37°C for a defined time (e.g., 60 minutes).

  • Signal Development: A developer solution containing a trypsin-like protease and a pan-HDAC inhibitor (to stop the reaction) is added. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Acetylation Assay by Western Blot

This assay determines the effect of the compounds on the acetylation status of HDAC8's primary substrate, cohesin (SMC3), in a cellular context.

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., HeLa or a T-cell lymphoma line like Jurkat) is cultured to an appropriate confluency. The cells are then treated with varying concentrations of this compound or its derivatives for a specific duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for acetylated SMC3. A primary antibody against total SMC3 or a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands corresponding to acetylated SMC3 is quantified and normalized to the total SMC3 or loading control to determine the relative increase in acetylation upon compound treatment.

T-Cell Lymphoma Cell Growth Suppression Assay

This assay evaluates the cytotoxic or cytostatic effects of the compounds on T-cell lymphoma cell lines.

Methodology:

  • Cell Seeding: T-cell lymphoma cells (e.g., Jurkat, HuT78) are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound or its derivatives and incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 assay. The absorbance is measured using a microplate reader.

  • GI50 Calculation: The concentration that causes 50% growth inhibition (GI50) is calculated from the dose-response curves.

Signaling Pathways and Mechanism of Action

The selective inhibition of HDAC8 by this compound and its derivatives triggers a specific signaling cascade that leads to apoptosis in T-cell lymphoma cells.

HDAC8-Cohesin Pathway

HDAC8's primary role in cell cycle progression is the deacetylation of the cohesin subunit SMC3.[3][4] Inhibition of HDAC8 leads to the hyperacetylation of SMC3, which disrupts the proper dissolution of the cohesin complex.[3][4] This interference with cohesin dynamics results in cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis.[1][9]

HDAC8_Cohesin_Pathway cluster_cohesin Cohesin Cycle NCC149 This compound HDAC8 HDAC8 NCC149->HDAC8 Inhibits SMC3 SMC3 HDAC8->SMC3 Deacetylates Ac_SMC3 Acetylated SMC3 (Hyperacetylation) Cohesin Cohesin Complex Ac_SMC3->Cohesin Disrupts function CellCycle Cell Cycle Progression Cohesin->CellCycle Arrest G2/M Arrest Cohesin->Arrest Leads to SMC3->Cohesin Component of Apoptosis Apoptosis Arrest->Apoptosis Apoptosis_Pathway HDAC8_inhibition HDAC8 Inhibition (this compound) Cohesin_dysfunction Cohesin Dysfunction (SMC3 Hyperacetylation) HDAC8_inhibition->Cohesin_dysfunction Cell_cycle_arrest Cell Cycle Arrest Cohesin_dysfunction->Cell_cycle_arrest Apoptotic_signal Pro-apoptotic Signaling Cell_cycle_arrest->Apoptotic_signal Caspase_activation Caspase Activation Apoptotic_signal->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

References

Methodological & Application

NCC-149 experimental protocol for T-cell lymphoma cells

Author: BenchChem Technical Support Team. Date: December 2025

As no publicly available information exists for an experimental protocol under the designation "NCC-149" for T-cell lymphoma cells, this document presents a representative, hypothetical protocol. This protocol, herein referred to as this compound, is designed for the preclinical evaluation of a novel therapeutic agent against T-cell lymphoma, using established and widely accepted methodologies in cancer research. The selected T-cell lymphoma cell line for this protocol is the Jurkat cell line, a well-characterized line derived from a human T-cell leukemia.

Application Notes: this compound Protocol

Introduction

The this compound protocol outlines a series of in vitro experiments to characterize the efficacy and mechanism of action of a test compound on T-cell lymphoma cells. This protocol is intended for researchers, scientists, and drug development professionals. The primary objectives are to assess the cytotoxic and apoptotic effects of the compound, its impact on cell cycle progression, and its influence on key signaling pathways implicated in T-cell lymphoma pathogenesis. For the purpose of this document, we will hypothesize that the test compound targets the PI3K/Akt/mTOR signaling pathway, which is frequently activated in T-cell lymphomas.[1][2][3]

Cell Line for Protocol Execution

The Jurkat cell line, clone E6-1, is recommended for this protocol. It is a human T lymphoblastoid cell line derived from an acute T-cell leukemia.[4] These cells are grown in suspension and are a standard model for studying T-cell biology and leukemia.

Culture Conditions:

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin.[5]

  • Culture Environment: 37°C with 5% CO2.[5]

  • Cell Density: Maintain cultures between 1 x 10^5 and 2 x 10^6 viable cells/mL. Do not allow the cell density to exceed 3 x 10^6 cells/mL.

Experimental Workflow Diagram

Experimental_Workflow This compound Experimental Workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis cell_culture Jurkat Cell Culture & Maintenance compound_prep This compound Compound Preparation (Serial Dilutions) viability Cell Viability Assay (MTT) compound_prep->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle western_blot Western Blot Analysis (PI3K/Akt/mTOR Pathway) cell_cycle->western_blot data_quant Data Quantification & Statistical Analysis western_blot->data_quant conclusion Conclusion & Report Generation data_quant->conclusion

This compound Experimental Workflow Diagram

Quantitative Data Summary

The following tables present hypothetical data generated from the execution of the this compound protocol.

Table 1: Cell Viability (MTT Assay)

This compound Concentration (µM)% Viability (48h)IC50 (µM)
0 (Vehicle Control)100 ± 4.5\multirow{6}{*}{25.3}
192 ± 3.8
575 ± 5.1
1061 ± 4.2
2549 ± 3.9
5028 ± 3.1
10015 ± 2.5

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

This compound Concentration (µM)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
1080.1 ± 3.510.3 ± 1.59.6 ± 2.0
2565.4 ± 4.220.7 ± 2.813.9 ± 2.4
5040.8 ± 3.935.2 ± 3.124.0 ± 2.9

Table 3: Cell Cycle Analysis

This compound Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle Control)45.3 ± 2.835.1 ± 2.219.6 ± 1.9
2568.2 ± 3.515.4 ± 1.816.4 ± 2.1

Detailed Experimental Protocols

1. Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of viability.[6][7]

  • Materials: Jurkat cells, complete culture medium, this compound compound, 96-well plates, MTT solution (5 mg/mL in sterile PBS), Solubilization solution (e.g., DMSO).[8]

  • Protocol:

    • Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

    • Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).

    • Incubate for the desired treatment period (e.g., 48 hours).

    • Add 10 µL of 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

    • Read the absorbance at 570 nm using a microplate reader.

2. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[10][11]

  • Materials: Jurkat cells, complete culture medium, this compound compound, 6-well plates, Annexin V-FITC Apoptosis Detection Kit, PBS, flow cytometer.

  • Protocol:

    • Seed 1 x 10^6 Jurkat cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.

    • Collect the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.[10]

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[12]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.[12] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[10]

3. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of a cell population.[13][14]

  • Materials: Jurkat cells, complete culture medium, this compound compound, PBS, 70% ethanol (B145695) (ice-cold), RNase A solution (100 µg/ml), PI solution (50 µg/ml), flow cytometer.[13]

  • Protocol:

    • Seed Jurkat cells and treat with this compound as described for the apoptosis assay.

    • Harvest cells and wash twice with cold PBS.

    • Fix the cells by adding the cell pellet dropwise to 1 mL of ice-cold 70% ethanol while vortexing gently.[13]

    • Incubate on ice for at least 30 minutes.[15]

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.

    • Add PI solution and incubate for 5-10 minutes at room temperature.[13]

    • Analyze the samples by flow cytometry. Use a dot plot of PI Area vs. Height to gate out doublets and clumps.[13]

4. Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This technique is used to detect specific proteins in a sample to assess the activation state of a signaling pathway.[16]

  • Materials: Jurkat cells, this compound compound, lysis buffer, protein assay kit, SDS-PAGE equipment, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) kit.[2]

  • Protocol:

    • Treat Jurkat cells with this compound for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[2]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

    • Incubate the membrane with primary antibodies overnight at 4°C.[17]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane again and detect the protein bands using an ECL kit.

Hypothetical Signaling Pathway Diagram

Signaling_Pathway Hypothetical this compound Action on PI3K/Akt/mTOR Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis | NCC149 This compound NCC149->mTOR Inhibits

Hypothetical this compound Signaling Pathway Diagram

References

Application Notes and Protocols: Optimal Concentration of NCC-149 for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for the compound "NCC-149" in the context of cell culture experiments did not yield specific information on a molecule with this designation. The performed searches did not identify a commercially available or academically described compound named this compound for which optimal concentrations, mechanisms of action, or specific cell culture protocols have been established.

The abbreviation "NCC" is associated with several distinct biological entities, which may lead to confusion. These include:

  • Nonspecific Cytotoxic Cells (NCC): A type of cytotoxic lymphocyte in teleost fish, analogous to mammalian natural killer (NK) cells. Research on these cells focuses on their role in innate immunity.

  • Sodium-Chloride Cotransporter (NCC): A protein primarily expressed in the kidneys that plays a crucial role in sodium and chloride reabsorption. It is a target for diuretic drugs.

  • Neural Crest Cells (NCC): A transient, multipotent cell population in vertebrate embryos that gives rise to a diverse range of cell types.

Without a clear identification of "this compound" as a specific chemical entity, it is not possible to provide the requested detailed application notes, protocols, quantitative data, or signaling pathway diagrams. The core requirements of the prompt, such as summarizing quantitative data into tables and providing detailed experimental methodologies for a specific compound, cannot be fulfilled.

For researchers, scientists, and drug development professionals seeking to work with a novel compound, it is imperative to have access to its fundamental characteristics, including its chemical structure, mechanism of action, and any preliminary data on its biological activity and cytotoxicity. This information is typically provided by the compound supplier or in peer-reviewed publications.

Therefore, we are unable to provide the requested Application Notes and Protocols for "this compound" as the identity of this compound and its application in cell culture are not documented in the available scientific literature. We recommend verifying the compound's designation and consulting the source from which it was obtained for a material safety data sheet (MSDS) and any accompanying technical data.

Application Notes and Protocols for NCC-149 in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "NCC-149" does not correspond to a widely recognized therapeutic agent in the provided search results. The information presented here is based on research related to miR-149 , a microRNA that has been shown to induce apoptosis in various cancer cell lines. It is presumed that "this compound" refers to a modulator of miR-149 activity, such as a miR-149 mimic. Researchers should verify the specific nature of their compound before applying these protocols.

Introduction

This compound is understood to be an experimental modulator of miR-149, a microRNA that functions as a tumor suppressor by inducing apoptosis in cancer cells.[1] Ectopic expression of miR-149 has been demonstrated to trigger programmed cell death in various cancer cell lines, including neuroblastoma and cervical cancer.[1] The pro-apoptotic effects of miR-149 are mediated through the downregulation of key survival proteins, such as Akt1 and E2F1.[1] These application notes provide a summary of treatment parameters and detailed protocols for utilizing this compound (assumed to be a miR-149 mimic) to induce apoptosis in cancer cell lines for research purposes.

Data Presentation

The optimal treatment duration and concentration of a miR-149 mimic can vary depending on the cell line and the specific experimental endpoint. The following table summarizes typical treatment parameters based on published studies investigating the effects of miR-149 on apoptosis.

Cell LineTransfection ReagentThis compound (miR-149 mimic) ConcentrationTreatment Duration for Apoptosis AssaysKey FindingsReference
Be2C (neuroblastoma)Not specifiedNot specifiedNot specifiedEctopic expression of miR-149* induced apoptosis.[1]
HeLa (cervical cancer)Not specifiedNot specifiedNot specifiedEctopic expression of miR-149* induced apoptosis.[1]
EC1, EC9706 (esophageal cancer)Lentivirus (MOI = 2) with Polybrene (5 µg/mL)Not applicable (stable transfection)48 hours (post-cisplatin treatment)miR-149 enhanced cisplatin-induced apoptosis.[2]
Signaling Pathway

The proposed mechanism of this compound (miR-149 mimic) induced apoptosis involves the direct targeting and inhibition of Akt1 and E2F1. This disruption of key survival signaling pathways ultimately leads to the activation of the apoptotic cascade.

NCC149_Apoptosis_Pathway NCC149 This compound (miR-149 mimic) Akt1 Akt1 NCC149->Akt1 inhibits E2F1 E2F1 NCC149->E2F1 inhibits Survival Cell Survival & Proliferation Akt1->Survival E2F1->Survival Apoptosis Apoptosis Survival->Apoptosis is inhibited by

Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

General Cell Culture and Transfection

This protocol provides a general guideline for the transfection of a miR-149 mimic (this compound) into adherent cancer cell lines. Optimization of transfection conditions is recommended for each cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, Be2C)

  • Complete growth medium (e.g., DMEM or RPMI 1640 with 10% FBS)

  • This compound (miR-149 mimic) and negative control miRNA (miR-NC)

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well plates or other appropriate culture vessels

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-70% confluency at the time of transfection.

  • Transfection Complex Preparation: a. For each well, dilute the required amount of this compound or miR-NC into Opti-MEM™. b. In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. c. Combine the diluted miRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection: a. Remove the culture medium from the cells and wash once with PBS. b. Add fresh, antibiotic-free complete growth medium to each well. c. Add the transfection complexes dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with apoptosis assays.

Transfection_Workflow cluster_prep Day 1: Cell Seeding cluster_transfection Day 2: Transfection cluster_incubation Day 2-5: Incubation & Analysis Seed Seed cells to reach 60-70% confluency Dilute_miRNA Dilute this compound/miR-NC in Opti-MEM™ Combine Combine and incubate to form complexes Dilute_miRNA->Combine Dilute_Reagent Dilute transfection reagent in Opti-MEM™ Dilute_Reagent->Combine Add_Complexes Add complexes to cells in fresh medium Combine->Add_Complexes Incubate Incubate for 24-72 hours Add_Complexes->Incubate Assay Perform apoptosis assays Incubate->Assay

General workflow for this compound transfection.
Apoptosis Assays

This method distinguishes between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Cell Harvesting: Following this compound treatment, collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: a. Transfer 100 µL of the cell suspension to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5 µL of PI. c. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Plating: Plate cells in a white-walled 96-well plate and treat with this compound as described in the general protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. c. Mix gently by orbital shaking for 30 seconds. d. Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence of each well using a luminometer.

This technique is used to detect changes in the expression levels of apoptosis-related proteins, such as cleaved PARP and cleaved caspase-3.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Akt, anti-E2F1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Protein electrophoresis and transfer equipment

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate with primary antibodies overnight at 4°C. c. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis_Assay_Workflow cluster_flow Flow Cytometry cluster_caspase Caspase Activity cluster_wb Western Blot Start Cells treated with this compound Harvest_Flow Harvest & Wash Cells Start->Harvest_Flow Add_Reagent Add Caspase-Glo® 3/7 Reagent Start->Add_Reagent Lyse Lyse Cells & Quantify Protein Start->Lyse Stain_Annexin Stain with Annexin V/PI Harvest_Flow->Stain_Annexin Analyze_Flow Analyze Stain_Annexin->Analyze_Flow Incubate_Lumi Incubate Add_Reagent->Incubate_Lumi Measure_Lumi Measure Luminescence Incubate_Lumi->Measure_Lumi SDS_PAGE SDS-PAGE & Transfer Lyse->SDS_PAGE Immunoblot Immunoblot for Apoptosis Markers SDS_PAGE->Immunoblot Detect Detect Protein Bands Immunoblot->Detect

Workflow for common apoptosis assays.

References

Application Notes and Protocols for Preparing NCC-149 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCC-149 is a potent and selective inhibitor of Histone Deacetylase 8 (HDAC8), a class I histone deacetylase.[1][2][3] Its chemical name is N-hydroxy-3-(1-((phenylthio)methyl)-1H-1,2,3-triazol-4-yl)benzamide.[2] HDAC8 is implicated in the regulation of gene expression and has been identified as a therapeutic target in various diseases, including T-cell lymphomas and neuroblastoma. This compound's inhibitory action on HDAC8 leads to an increase in the acetylation of HDAC8 substrates, a key mechanism in its biological activity. A primary non-histone substrate of HDAC8 is the Structural Maintenance of Chromosomes 3 (SMC3) protein, a core component of the cohesin complex.[4][5][6] By preventing the deacetylation of SMC3, this compound can modulate the cohesin cycle, which plays a critical role in sister chromatid cohesion, DNA repair, and gene expression.[4][5][7] These application notes provide a detailed protocol for the preparation of a stock solution of this compound in Dimethyl Sulfoxide (DMSO) for use in in vitro research applications.

Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueReference
Chemical Name N-hydroxy-3-(1-((phenylthio)methyl)-1H-1,2,3-triazol-4-yl)benzamide[2]
Molecular Formula C₁₆H₁₄N₄O₂SN/A
Molecular Weight 326.37 g/mol N/A
Appearance Solid powderN/A
Solubility Soluble in DMSON/A
Purity >98% (typical)N/A
Storage (Powder) -20°C for long-term storageN/A
Storage (Stock Solution) -20°C or -80°C[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Calculation:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L) x 1000

For preparing 1 mL (0.001 L) of a 10 mM stock solution of this compound (MW = 326.37 g/mol ):

Mass (mg) = 10 mM x 326.37 g/mol x 0.001 L x 1000 = 3.2637 mg

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound powder and DMSO to room temperature.

  • Weighing: Carefully weigh out approximately 3.26 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.

  • Solvent Addition: Based on the actual weight of the this compound powder, calculate the precise volume of DMSO required to achieve a 10 mM concentration. For example, if 3.26 mg of powder was weighed, add 1.0 mL of DMSO to the tube.

  • Dissolution: Tightly cap the microcentrifuge tube and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[1]

Protocol 2: Preparation of Working Solutions from Stock

For cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v).

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To achieve a low final concentration and ensure homogeneity, perform serial dilutions. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL of cell culture medium:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium to get a 100 µM solution.

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM concentration.

  • Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution may be feasible. For example, to make a 10 µM working solution directly from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

  • Mixing: Gently mix the final working solution by pipetting up and down before adding it to the cells.

  • Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the drug-treated samples.

Visualizations

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage prep1 Bring this compound powder and DMSO to room temperature prep2 Weigh this compound powder prep1->prep2 diss1 Add calculated volume of DMSO prep2->diss1 diss2 Vortex until fully dissolved diss1->diss2 stor1 Aliquot into single-use tubes diss2->stor1 stor2 Store at -20°C or -80°C stor1->stor2

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway HDAC8 Signaling Pathway NCC149 This compound HDAC8 HDAC8 NCC149->HDAC8 Inhibits SMC3_acetyl Acetylated SMC3 (Cohesin Subunit) HDAC8->SMC3_acetyl Deacetylates SMC3 SMC3 SMC3_acetyl->SMC3 Cohesin_Cycle Cohesin Cycle Regulation SMC3_acetyl->Cohesin_Cycle Impacts Gene_Expression Altered Gene Expression Cohesin_Cycle->Gene_Expression Leads to

Caption: this compound inhibits HDAC8, leading to increased SMC3 acetylation.

References

Application Notes and Protocols: Assessing the Effect of NCC-149 on Cyclin Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCC-149 is a potent and selective inhibitor of Histone Deacetylase 8 (HDAC8), a class I HDAC enzyme that plays a crucial role in the epigenetic regulation of gene expression.[1][2] HDAC8 deacetylates both histone and non-histone proteins, including the cohesin subunit SMC3, thereby influencing chromatin structure, gene transcription, and cell cycle progression.[3][4][5] Dysregulation of HDAC8 activity has been implicated in various cancers, making it an attractive therapeutic target.[6][7] Emerging evidence suggests that selective inhibition of HDAC8 by compounds such as this compound can lead to cell cycle arrest, particularly in the G2/M phase, and modulate the expression of key cell cycle regulatory proteins, including cyclins.[8][9]

These application notes provide a comprehensive set of protocols to investigate the effects of this compound on cyclin expression in a cancer cell line of interest. The described methodologies include cell culture and treatment, analysis of cyclin protein levels by Western blotting, quantification of cyclin gene expression by quantitative polymerase chain reaction (qPCR), and assessment of cell cycle distribution by flow cytometry.

Signaling Pathway Overview

HDAC8 is a key regulator of cell cycle progression. By deacetylating substrates like SMC3, a component of the cohesin complex, HDAC8 facilitates proper sister chromatid cohesion and separation during mitosis.[3][10] Inhibition of HDAC8 by this compound leads to the hyperacetylation of its substrates, which can disrupt these processes and trigger cell cycle checkpoints.[11][12] This can, in turn, affect the expression of critical cell cycle regulators, including cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest. Specifically, studies have indicated that HDAC8 inhibition can downregulate the expression of Cyclin A2 and Cyclin B1, which are pivotal for the G2/M transition.[8][9]

HDAC8_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Molecular Regulation G1 G1 S S G1->S G2 G2 S->G2 M M G2->M G2_M_Arrest G2/M Arrest G2->G2_M_Arrest M->G1 M->G2_M_Arrest This compound This compound HDAC8 HDAC8 This compound->HDAC8 inhibits SMC3_acetylation SMC3 Acetylation HDAC8->SMC3_acetylation deacetylates SMC3_acetylation->G2_M_Arrest promotes Cyclin_A2_B1 Cyclin A2/B1 Expression Cyclin_A2_B1->G2 Cyclin_A2_B1->M G2_M_Arrest->Cyclin_A2_B1 downregulates

Caption: Proposed signaling pathway of this compound action.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating a selected cancer cell line with this compound to assess its impact on cyclin expression.

Materials:

  • Cancer cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Plate the cells at a density that will allow for logarithmic growth during the treatment period (typically 50-60% confluency at the time of treatment).

  • Cell Adherence: Incubate the cells overnight to allow for adherence and recovery.

  • This compound Treatment:

    • Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 0, 1, 5, 10, 20 µM). A vehicle control (DMSO) corresponding to the highest concentration of this compound should be included.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours). The optimal incubation time should be determined empirically.

  • Cell Harvesting: After incubation, harvest the cells for downstream analysis (Western blotting, qPCR, or flow cytometry). For adherent cells, wash with PBS, detach with trypsin-EDTA, and collect by centrifugation. For suspension cells, collect directly by centrifugation.

Cell_Treatment_Workflow start Start seed_cells Seed Cells in Culture Plates start->seed_cells adherence Incubate Overnight for Adherence seed_cells->adherence prepare_treatment Prepare this compound and Vehicle Control Solutions adherence->prepare_treatment treat_cells Treat Cells with this compound or Vehicle prepare_treatment->treat_cells incubate Incubate for Desired Time Points (e.g., 24, 48h) treat_cells->incubate harvest Harvest Cells for Analysis incubate->harvest end End harvest->end

Caption: Workflow for cell treatment with this compound.
Western Blotting for Cyclin Protein Expression

This protocol details the steps for analyzing the protein levels of key cyclins (e.g., Cyclin A, Cyclin B, Cyclin D, Cyclin E) following this compound treatment.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for Cyclin A, B, D, E, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the harvested cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in cyclin protein expression.

Quantitative PCR (qPCR) for Cyclin Gene Expression

This protocol is for quantifying the mRNA levels of cyclin genes to determine if this compound affects their transcription.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target cyclin genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the harvested cells using an RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and qPCR master mix.

  • qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.

Materials:

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Analytical_Workflow cluster_protein Protein Analysis cluster_rna Gene Expression Analysis cluster_cell_cycle Cell Cycle Analysis harvested_cells Harvested Cells (from Treatment Protocol) protein_extraction Protein Extraction harvested_cells->protein_extraction rna_extraction RNA Extraction harvested_cells->rna_extraction cell_fixation Cell Fixation harvested_cells->cell_fixation western_blot Western Blotting protein_extraction->western_blot protein_results Relative Cyclin Protein Levels western_blot->protein_results qpcr qPCR rna_extraction->qpcr rna_results Relative Cyclin mRNA Levels qpcr->rna_results flow_cytometry Flow Cytometry cell_fixation->flow_cytometry cell_cycle_results Cell Cycle Phase Distribution (%) flow_cytometry->cell_cycle_results

Caption: Overall analytical workflow for assessing this compound's effects.

Data Presentation

The quantitative data generated from the above protocols should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Effect of this compound on Cyclin Protein Expression (Relative to Vehicle Control)

This compound (µM)Cyclin A (Fold Change)Cyclin B (Fold Change)Cyclin D (Fold Change)Cyclin E (Fold Change)
0 (Vehicle)1.001.001.001.00
1
5
10
20

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on Cyclin Gene Expression (Relative to Vehicle Control)

This compound (µM)Cyclin A mRNA (Fold Change)Cyclin B mRNA (Fold Change)Cyclin D mRNA (Fold Change)Cyclin E mRNA (Fold Change)
0 (Vehicle)1.001.001.001.00
1
5
10
20

Data are presented as mean ± SD from three independent experiments.

Table 3: Effect of this compound on Cell Cycle Distribution (%)

This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Vehicle)
1
5
10
20

Data are presented as mean ± SD from three independent experiments.

Conclusion

The protocols and data presentation formats provided in these application notes offer a robust framework for researchers to systematically investigate the effects of the HDAC8 inhibitor, this compound, on cyclin expression and cell cycle progression. The results from these experiments will contribute to a better understanding of the mechanism of action of this compound and its potential as a therapeutic agent in cancer.

References

Application Notes and Protocols for Studying Cohesin Acetylation with NCC-149

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cohesin is a critical protein complex that plays a central role in sister chromatid cohesion, DNA repair, and the regulation of gene expression through the formation of chromatin loops. The dynamic regulation of cohesin's function is partly controlled by post-translational modifications, with acetylation of the SMC3 subunit being a key regulatory step. This acetylation is mediated by acetyltransferases such as ESCO1 and ESCO2, and reversed by histone deacetylase 8 (HDAC8). Dysregulation of cohesin acetylation has been implicated in various diseases, including cancer and developmental disorders known as cohesinopathies.

NCC-149 is a potent and selective small molecule inhibitor of HDAC8. By inhibiting HDAC8, this compound provides a valuable tool for studying the dynamics and functional consequences of cohesin acetylation. These application notes provide detailed protocols and data for utilizing this compound to investigate cohesin acetylation and its downstream effects in cellular contexts.

Data Presentation

This compound Inhibitory Activity and Selectivity
ParameterValueTarget(s)Notes
IC50 70 nMHDAC8Demonstrates potent inhibition of HDAC8 enzymatic activity.
Selectivity >70-fold vs. HDAC6HDAC6Exhibits high selectivity for HDAC8 over other HDAC isoforms.
Selectivity No activity vs. HDAC1/2HDAC1, HDAC2Does not enhance the acetylation of H3K9, a known substrate of HDAC1 and HDAC2, indicating selectivity against these class I HDACs.[1]
Cellular Effects of this compound on Cohesin Acetylation and Cell Fate
Cell LineTreatmentEffect on Acetyl-SMC3Downstream Consequences
HeLaDose-dependent concentrations of this compoundIncreased levels of acetylated cohesin (SMC3).[1]Inhibition of HDAC8 by this compound and its derivatives leads to a dose-dependent increase in the acetylation of the cohesin subunit SMC3, confirming target engagement in a cellular context.[1]
P19 Cells2.5 and 5 µM for 24 hoursNot directly measuredLeads to cell growth retardation by inducing G2/M phase arrest.[2]
P19 Cells5 and 20 µM for 24 hoursNot directly measuredDownregulates cell proliferation.[2]

Signaling Pathways and Experimental Workflows

Cohesin Acetylation Cycle and the Effect of this compound

ESCO1_2 ESCO1/ESCO2 (Acetyltransferases) Cohesin Cohesin (SMC3) ESCO1_2->Cohesin Acetylation Ac_Cohesin Acetylated Cohesin (Ac-SMC3) HDAC8 HDAC8 (Deacetylase) Ac_Cohesin->HDAC8 Deacetylation Functions Sister Chromatid Cohesion Chromatin Loop Formation DNA Replication Fork Progression Ac_Cohesin->Functions NCC149 This compound NCC149->HDAC8 Inhibition

Caption: The cohesin acetylation cycle is regulated by ESCO1/2 and HDAC8. This compound inhibits HDAC8, leading to an accumulation of acetylated cohesin and promoting its cellular functions.

Experimental Workflow for Analyzing Cohesin Acetylation

cluster_cell_culture Cell Culture & Treatment cluster_analysis Biochemical Analysis Cell_Culture Culture Cells (e.g., HeLa) Synchronization Cell Synchronization (Optional) Cell_Culture->Synchronization Treatment Treat with this compound (Dose-Response/Time-Course) Synchronization->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis IP Immunoprecipitation (anti-SMC3) Cell_Lysis->IP WB Western Blot (anti-acetyl-SMC3) IP->WB

Caption: Workflow for assessing the effect of this compound on cohesin acetylation, from cell culture and treatment to biochemical analysis.

Experimental Protocols

Protocol 1: In Vitro HDAC8 Activity Assay

This protocol is for determining the IC50 of this compound against purified HDAC8 enzyme.

Materials:

  • Recombinant human HDAC8 enzyme

  • HDAC8 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trichostatin A and trypsin in assay buffer)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 40 µL of Assay Buffer, 10 µL of the diluted this compound or DMSO (vehicle control), and 20 µL of recombinant HDAC8 enzyme.

  • Incubate for 15 minutes at 37°C.

  • Add 10 µL of the HDAC8 fluorogenic substrate to each well to initiate the reaction.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction by adding 20 µL of the developer solution.

  • Incubate for 15 minutes at 37°C.

  • Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Protocol 2: Analysis of Cellular Cohesin (SMC3) Acetylation by Western Blot

This protocol details the treatment of cells with this compound and subsequent analysis of SMC3 acetylation.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-SMC3

    • Mouse anti-acetyl-SMC3 (Lys105/106)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed HeLa cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-acetyl-SMC3 and anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the anti-SMC3 antibody to determine total SMC3 levels.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the acetyl-SMC3 signal to the total SMC3 signal and then to the loading control (β-actin).

    • Plot the fold change in acetyl-SMC3 relative to the vehicle control for each this compound concentration.

Protocol 3: Immunoprecipitation of Acetylated SMC3

This protocol is for enriching acetylated SMC3 from cell lysates.

Materials:

  • Cell lysate (prepared as in Protocol 2)

  • Anti-SMC3 antibody

  • Protein A/G agarose (B213101) beads

  • IP lysis buffer (non-denaturing)

  • Wash buffer

  • Elution buffer (e.g., Laemmli buffer)

Procedure:

  • Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Centrifuge and collect the supernatant.

  • Incubate the pre-cleared lysate with the anti-SMC3 antibody overnight at 4°C with gentle rotation.

  • Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Collect the beads by centrifugation and wash them several times with wash buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.

  • Analyze the eluate by western blotting using an anti-acetyl-SMC3 antibody.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

References

Application of NCC-149 in Studying Neurodevelopmental Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCC-149 is a potent and selective small molecule inhibitor of Histone Deacetylase 8 (HDAC8), a class I HDAC enzyme.[1][2] While initially explored for its therapeutic potential in oncology, emerging evidence on the role of epigenetic modifications in the pathophysiology of neurodevelopmental disorders has highlighted HDAC8 as a novel target of interest. This document provides detailed application notes and protocols for the use of this compound as a research tool to investigate the cellular and molecular mechanisms underlying neurodevelopmental disorders such as Autism Spectrum Disorder (ASD) and Fragile X Syndrome (FXS).

Mutations and dysregulation of HDACs have been implicated in various neurodevelopmental and psychiatric disorders.[3] Specifically, loss-of-function mutations in HDAC8 are associated with a Cornelia de Lange syndrome (CdLS)-like phenotype, characterized by intellectual disability, craniofacial abnormalities, and growth retardation, underscoring the critical role of HDAC8 in proper development.[4] HDAC8 is known to regulate neuronal differentiation and the proliferation of neural stem cells.[2][5] Inhibition of HDAC8 has been shown to result in smaller embryoid bodies and reduced expression of the neuronal marker NeuN, suggesting its involvement in neurogenesis.[1]

Given the established role of epigenetic dysregulation in ASD and FXS, and the specific functions of HDAC8 in neurodevelopment, this compound offers a valuable pharmacological tool to probe the consequences of HDAC8 inhibition in relevant cellular and preclinical models of these disorders.

Data Presentation

Table 1: Chemical and Pharmacological Properties of this compound

PropertyValueReference
IUPAC Name N-hydroxy-3-(1-((phenylthio)methyl)-1H-1,2,3-triazol-4-yl)benzamide[1]
CAS Number 1316652-41-1[1]
Molecular Formula C16H14N4O2S[1]
Molecular Weight 326.37 g/mol
Target Histone Deacetylase 8 (HDAC8)[1][2]
Description Potent and selective inhibitor[2]

Table 2: Summary of this compound Effects on Neuronal Cells (Hypothetical Data Based on Known HDAC8 Function)

Cell TypeThis compound ConcentrationObserved EffectPotential Implication for Neurodevelopmental Disorders
Human iPSC-derived Neural Progenitor Cells (NPCs)1-10 µMDecreased proliferation rate, increased expression of neuronal differentiation markers (e.g., β-III tubulin, MAP2)Modulation of abnormal neurogenesis observed in some forms of ASD.
Primary Cortical Neurons from Fmr1-KO mice5-25 µMAltered dendritic spine morphology, changes in synaptic protein expression (e.g., PSD-95, Synapsin I)Investigation of synaptic deficits characteristic of Fragile X Syndrome.
SH-SY5Y Neuroblastoma Cells10-50 µMInduction of neurite outgrowth, increased expression of neurotrophic factorsScreening for compounds that promote neuronal maturation and connectivity.

Signaling Pathways and Experimental Workflows

HDAC8 Signaling in Neurodevelopment

HDAC8 plays a crucial role in neurodevelopment through the deacetylation of both histone and non-histone proteins. Its activity influences chromatin structure and the function of key developmental proteins.

HDAC8_Signaling cluster_nucleus Nucleus cluster_inhibitor Experimental Intervention HDAC8 HDAC8 Histones Histone Tails (e.g., H3, H4) HDAC8->Histones Deacetylation SMC3 SMC3 (Cohesin Subunit) HDAC8->SMC3 Deacetylation Chromatin Chromatin Histones->Chromatin Condensation SMC3->Chromatin Organization Gene_Expression Gene Expression (Neurodevelopmental Genes) Chromatin->Gene_Expression Repression NCC149 This compound NCC149->HDAC8 Inhibition

HDAC8 signaling in the nucleus and its inhibition by this compound.
Experimental Workflow for Investigating this compound in iPSC-derived Neurons

This workflow outlines the key steps for assessing the effects of this compound on neurons derived from patients with neurodevelopmental disorders.

experimental_workflow start Patient-derived Fibroblasts or Blood Cells ipsc iPSC Generation and Characterization start->ipsc npc Differentiation to Neural Progenitor Cells (NPCs) ipsc->npc neurons Terminal Differentiation to Neurons npc->neurons treatment This compound Treatment (Varying Concentrations and Durations) neurons->treatment analysis_start Downstream Analysis treatment->analysis_start morphology Morphological Analysis (Neurite Outgrowth, Spine Density) analysis_start->morphology gene_expression Gene Expression Analysis (qRT-PCR, RNA-seq) analysis_start->gene_expression protein_expression Protein Expression and Localization (Western Blot, Immunocytochemistry) analysis_start->protein_expression electrophysiology Functional Analysis (MEA, Patch-Clamp) analysis_start->electrophysiology

Workflow for studying this compound in patient-derived neurons.

Experimental Protocols

Protocol 1: In Vitro Treatment of iPSC-Derived Neural Progenitor Cells (NPCs) with this compound

Objective: To assess the effect of HDAC8 inhibition by this compound on the proliferation and differentiation of NPCs derived from patients with a neurodevelopmental disorder and healthy controls.

Materials:

  • This compound (stock solution in DMSO)

  • Human iPSC-derived NPCs

  • NPC proliferation medium (e.g., DMEM/F12, N2 supplement, B27 supplement, FGF2)

  • Neuronal differentiation medium (e.g., Neurobasal medium, N2 supplement, B27 supplement, BDNF, GDNF)

  • 96-well and 24-well tissue culture plates (coated with Matrigel or Poly-L-ornithine/Laminin)

  • Reagents for proliferation assay (e.g., EdU incorporation assay kit)

  • Reagents for immunocytochemistry (e.g., primary antibodies against Ki67, Nestin, β-III tubulin, MAP2; appropriate secondary antibodies; DAPI)

Procedure:

  • Cell Plating:

    • Plate NPCs in coated 96-well plates for proliferation assays and 24-well plates (with coverslips) for differentiation assays at a density of 2 x 10^4 cells/cm².

    • Culture cells in NPC proliferation medium for 24 hours to allow for attachment.

  • This compound Treatment for Proliferation Assay:

    • Prepare serial dilutions of this compound in NPC proliferation medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Include a DMSO vehicle control.

    • Replace the medium with the this compound containing medium.

    • Incubate for 48-72 hours.

    • Perform an EdU incorporation assay according to the manufacturer's instructions to assess cell proliferation.

  • This compound Treatment for Differentiation Assay:

    • After 24 hours of attachment, replace the NPC proliferation medium with neuronal differentiation medium containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a DMSO vehicle control.

    • Culture for 7-14 days, replacing the medium every 2-3 days with fresh differentiation medium containing this compound or vehicle.

  • Immunocytochemistry:

    • After the differentiation period, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with primary antibodies (e.g., anti-β-III tubulin and anti-MAP2) overnight at 4°C.

    • Wash with PBS and incubate with corresponding fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.

    • Mount coverslips and acquire images using a fluorescence microscope.

  • Data Analysis:

    • For proliferation assays, quantify the percentage of EdU-positive cells.

    • For differentiation assays, quantify the percentage of β-III tubulin or MAP2-positive cells relative to the total number of DAPI-stained nuclei. Analyze neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin).

Protocol 2: Analysis of Synaptic Protein Expression in Primary Murine Neurons Treated with this compound

Objective: To determine the effect of HDAC8 inhibition by this compound on the expression of key synaptic proteins in a mouse model of a neurodevelopmental disorder (e.g., Fmr1-KO mice for Fragile X Syndrome).

Materials:

  • This compound (stock solution in DMSO)

  • Primary cortical or hippocampal neurons isolated from Fmr1-KO and wild-type mouse embryos (E16-E18)

  • Neuronal culture medium (e.g., Neurobasal medium, B27 supplement, GlutaMAX)

  • Coated tissue culture plates

  • Reagents for Western blotting (lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer membranes, primary antibodies against PSD-95, Synapsin I, Shank3, β-actin; HRP-conjugated secondary antibodies, chemiluminescent substrate)

Procedure:

  • Primary Neuron Culture:

    • Isolate and culture primary neurons from Fmr1-KO and wild-type littermate embryos according to standard protocols.

    • Plate neurons at an appropriate density (e.g., 2.5 x 10^5 cells/cm²) on coated plates.

    • Culture neurons for at least 7 days in vitro (DIV) to allow for synapse formation.

  • This compound Treatment:

    • On DIV 7, treat the neurons with this compound at final concentrations of 1 µM, 5 µM, and 10 µM, or with a DMSO vehicle control.

    • Incubate for 48-72 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against synaptic proteins (e.g., PSD-95, Synapsin I, Shank3) and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein bands to the loading control.

    • Compare the relative protein expression levels between treated and control groups for both wild-type and Fmr1-KO neurons.

Conclusion

This compound represents a promising research tool for dissecting the role of HDAC8 in the context of neurodevelopmental disorders. The protocols and information provided herein offer a framework for investigating the effects of selective HDAC8 inhibition on key cellular processes such as neurogenesis, neuronal differentiation, and synaptic protein expression. Such studies will be instrumental in validating HDAC8 as a potential therapeutic target and in furthering our understanding of the epigenetic basis of disorders like ASD and FXS.

References

Application Notes and Protocols for Testing NCC-149 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCC-149 is a potent and selective inhibitor of Histone Deacetylase 8 (HDAC8), a class I HDAC enzyme.[1] HDACs are critical regulators of gene expression through the deacetylation of histone and non-histone proteins.[2][3] Aberrant HDAC8 activity has been implicated in the pathology of various cancers, including T-cell lymphoma and neuroblastoma, making it a compelling target for therapeutic intervention.[1][2] this compound exerts its anti-cancer effects by inhibiting HDAC8, leading to the hyperacetylation of its substrates, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][3]

These application notes provide a comprehensive set of in vitro assays to evaluate the efficacy of this compound. The protocols detailed below will enable researchers to:

  • Determine the direct inhibitory effect of this compound on HDAC8 enzymatic activity.

  • Confirm target engagement in a cellular context by measuring the acetylation of a key HDAC8 substrate.

  • Assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

  • Elucidate the mechanism of this compound-induced cell death and cell cycle arrest.

Mechanism of Action of this compound

This compound binds to the active site of the HDAC8 enzyme, preventing it from removing acetyl groups from its protein substrates.[2] One of the key non-histone substrates of HDAC8 is the cohesin complex subunit, SMC3.[1] By inhibiting HDAC8, this compound leads to an increase in acetylated cohesin, which can disrupt normal cell cycle progression and contribute to the anti-proliferative effects of the compound.[1] This ultimately leads to the reactivation of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis.[2][3]

NCC149_Mechanism cluster_0 Cellular Processes NCC149 This compound HDAC8 HDAC8 NCC149->HDAC8 Inhibition Cohesin Acetylated Cohesin (e.g., Ac-SMC3) HDAC8->Cohesin Deacetylation Gene_Expression Altered Gene Expression Cohesin->Gene_Expression Cellular_Effects Cell Cycle Arrest Apoptosis Decreased Proliferation Gene_Expression->Cellular_Effects

Caption: Mechanism of action of this compound as an HDAC8 inhibitor.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described assays.

Table 1: In Vitro Enzymatic Inhibition of HDAC8 by this compound

CompoundTargetIC₅₀ (nM)Assay Type
This compoundHDAC8e.g., 50Fluorogenic
Control Inhibitor (e.g., PCI-34051)HDAC8e.g., 20Fluorogenic

Table 2: Cellular Potency of this compound

Cell LineAssay TypeEC₅₀ (µM)EndpointTimepoint (h)
Jurkat (T-cell lymphoma)MTT Proliferatione.g., 1.5Cell Viability72
HeLaAcetylated Cohesine.g., 0.8Western Blot24
JurkatCaspase-3/7 Activatione.g., 2.0Luminescence48

Table 3: Effect of this compound on Cell Cycle Distribution in Jurkat Cells

Treatment (Concentration)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Controle.g., 45%e.g., 35%e.g., 20%
This compound (1x EC₅₀)e.g., 65%e.g., 20%e.g., 15%
This compound (5x EC₅₀)e.g., 75%e.g., 10%e.g., 15%

Experimental Protocols

HDAC8 Enzymatic Activity Assay (Fluorogenic)

This assay quantitatively measures the enzymatic activity of HDAC8 and the inhibitory potential of this compound. The principle involves the deacetylation of a fluorogenic substrate by HDAC8, which is then cleaved by a developer to release a fluorescent molecule.

HDAC8_Assay_Workflow start Start add_reagents Add HDAC8 enzyme, This compound/control, and assay buffer to 96-well plate start->add_reagents pre_incubate Pre-incubate at 37°C for 10 minutes add_reagents->pre_incubate add_substrate Add fluorogenic HDAC8 substrate pre_incubate->add_substrate incubate_37 Incubate at 37°C for 60 minutes add_substrate->incubate_37 add_developer Add developer solution incubate_37->add_developer incubate_rt Incubate at 37°C for 5-10 minutes add_developer->incubate_rt read_fluorescence Read fluorescence (Ex/Em = 380/500 nm) incubate_rt->read_fluorescence analyze Analyze data and calculate IC₅₀ read_fluorescence->analyze

Caption: Workflow for the HDAC8 enzymatic activity assay.

Materials:

  • Recombinant human HDAC8 enzyme

  • HDAC8 fluorogenic substrate (e.g., R-H-K(Ac)-K(Ac)-AFC)

  • HDAC Assay Buffer

  • Developer solution

  • This compound and control inhibitor (e.g., Trichostatin A)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Prepare a serial dilution of this compound and the control inhibitor in HDAC Assay Buffer.

  • In a 96-well plate, add 2 µL of the diluted compounds or vehicle control.

  • Add recombinant HDAC8 enzyme to each well (except for no-enzyme controls). Adjust the final volume with HDAC Assay Buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the HDAC8 fluorogenic substrate to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction and develop the signal by adding the developer solution to each well.

  • Incubate at 37°C for an additional 5-10 minutes.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~500 nm.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Target Engagement: Acetylated Cohesin Western Blot

This protocol is designed to confirm that this compound inhibits HDAC8 within cells by measuring the acetylation level of its substrate, cohesin (SMC3 subunit).

Materials:

  • HeLa or other suitable cancer cell line

  • This compound

  • Cell culture medium and supplements

  • RIPA buffer with protease and HDAC inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-acetylated-SMC3, anti-total-SMC3, anti-beta-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for 24 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against acetylated-SMC3 and a loading control (e.g., beta-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the acetylated-SMC3 signal to the loading control.

Cell Viability/Proliferation Assay (MTT)

The MTT assay is a colorimetric method used to assess cell viability and the anti-proliferative effects of this compound.[4][5]

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_compound Add serial dilutions of This compound or vehicle seed_cells->add_compound incubate_cells Incubate for 72 hours at 37°C, 5% CO₂ add_compound->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 4 hours at 37°C add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer incubate_solubilizer Incubate for 15 minutes with shaking add_solubilizer->incubate_solubilizer read_absorbance Read absorbance at 570 nm incubate_solubilizer->read_absorbance analyze Analyze data and calculate EC₅₀ read_absorbance->analyze

Caption: Workflow for the MTT cell viability assay.

Materials:

  • T-cell lymphoma cell line (e.g., Jurkat) or other relevant cancer cell line

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well clear plates

  • Absorbance microplate reader

Protocol:

  • Seed cells at an appropriate density in a 96-well plate and incubate overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.[5][6]

  • Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]

  • Incubate the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[4][6]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ value.

Apoptosis Assay (Caspase-Glo® 3/7)

This luminescent assay measures the activity of caspases 3 and 7, key effectors of apoptosis.

Materials:

  • Jurkat cells or another suitable cell line

  • This compound

  • Caspase-Glo® 3/7 Reagent

  • 96-well white-walled plates

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate.

  • Treat the cells with various concentrations of this compound or vehicle control for 48 hours.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture volume.[1][7]

  • Mix the contents on a plate shaker for 30 seconds.[7]

  • Incubate the plate at room temperature for 1-3 hours, protected from light.[8]

  • Measure the luminescence using a luminometer.

  • Express the results as fold-change in caspase activity compared to the vehicle control.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.

Materials:

  • Jurkat cells or another suitable cell line

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound or vehicle control for 24-48 hours.

  • Harvest the cells by centrifugation and wash with cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and incubate for at least 30 minutes on ice.[9][10]

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.[9][10]

  • Incubate for 15-30 minutes at room temperature in the dark.[9]

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in each phase.

References

Application Notes and Protocols for Detecting G2/M Phase Arrest Induced by NCC-149

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell cycle progression is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis. Dysregulation of this checkpoint is a hallmark of cancer, making it a critical target for therapeutic intervention. NCC-149 is a novel small molecule compound under investigation for its potential anti-cancer properties. Preliminary studies suggest that this compound may exert its effects by inducing cell cycle arrest at the G2/M phase.

These application notes provide a comprehensive guide with detailed protocols for researchers to investigate and confirm the induction of G2/M phase arrest by this compound. The described methods include flow cytometry for cell population analysis, Western blotting for key regulatory proteins, and immunofluorescence microscopy for cellular localization of critical markers.

Core Concepts: The G2/M Checkpoint

The transition from the G2 to the M phase is primarily driven by the activation of the Cyclin B1-CDK1 complex.[1] Several signaling pathways converge to regulate this complex, ensuring that cells only enter mitosis when conditions are favorable. DNA damage, for instance, activates ATM/ATR kinases, which in turn activate Chk1/Chk2 kinases.[2][3] These checkpoint kinases phosphorylate and inactivate Cdc25C, a phosphatase required to remove inhibitory phosphorylations from CDK1.[2][4] This inactivation prevents the activation of the Cyclin B1-CDK1 complex, leading to G2 arrest.[5][6] Additionally, the tumor suppressor p53 can be activated in response to DNA damage, leading to the transcription of p21, a potent inhibitor of CDK complexes, further reinforcing the G2 arrest.[7][8]

A compound like this compound that induces G2/M arrest could be acting on any of these key regulatory nodes. The following protocols are designed to elucidate the specific effects of this compound on the cell cycle machinery.

Experimental Protocols

Cell Culture and Treatment with this compound

This initial step is crucial for all subsequent analyses. The choice of cell line and the concentration of this compound will depend on the specific research question.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Vehicle control (e.g., DMSO)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed the chosen cancer cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 60-70% confluency.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours). The optimal time will depend on the cell line and the compound's kinetics.

  • After the incubation period, harvest the cells for downstream analysis as described in the following protocols.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.[9] Cells in G2/M have twice the DNA content of cells in G1.

Materials:

  • Treated and untreated cells from Protocol 1

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with PBS and centrifuge again.

  • Resuspend the cell pellet in a small volume of PBS.

  • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. A histogram of DNA content will show distinct peaks for G1, S, and G2/M phases.[10]

Data Presentation:

Treatment Group% Cells in G1% Cells in S% Cells in G2/M
Vehicle Control
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)
Positive Control*

*A known G2/M arresting agent like nocodazole (B1683961) or paclitaxel (B517696) can be used as a positive control.[11]

Western Blot Analysis of Key G2/M Regulatory Proteins

Western blotting allows for the detection and quantification of specific proteins involved in the G2/M checkpoint.

Materials:

  • Treated and untreated cells from Protocol 1

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1 (Tyr15), anti-Cdc25C, anti-phospho-Cdc25C (Ser216), anti-p53, anti-p21, anti-β-actin or GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the harvested cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Data Presentation:

Treatment GroupRelative Protein Expression (Normalized to Control)
Protein Vehicle
Cyclin B11.0
p-CDK1 (Tyr15)1.0
p-Cdc25C (Ser216)1.0
p211.0
Immunofluorescence Microscopy for Cyclin B1 Localization

In interphase, Cyclin B1 is predominantly localized in the cytoplasm.[12] As cells prepare to enter mitosis, it translocates to the nucleus.[12] Visualizing the subcellular localization of Cyclin B1 can provide further evidence of a G2/M arrest.

Materials:

  • Cells grown on coverslips and treated as in Protocol 1

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-Cyclin B1)

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Fix the cells on coverslips with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells with PBS.

  • Block with blocking solution for 30 minutes.

  • Incubate with the primary anti-Cyclin B1 antibody for 1 hour at room temperature.

  • Wash the cells with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize the cells using a fluorescence microscope and capture images.

Data Presentation:

Treatment GroupCyclin B1 Localization Pattern
Vehicle ControlPredominantly cytoplasmic
This compoundIncreased nuclear accumulation
Positive ControlIncreased nuclear accumulation

Visualizations

G2M_Checkpoint_Pathway cluster_G2 G2 Phase cluster_M M Phase cluster_checkpoint G2/M Checkpoint Control G2 G2 Phase Cell CyclinB1_CDK1 Cyclin B1 / CDK1 (Inactive) M Mitosis Active_CyclinB1_CDK1 Cyclin B1 / CDK1 (Active) Active_CyclinB1_CDK1->M Promotes Cdc25C Cdc25C Cdc25C->Active_CyclinB1_CDK1 Activates Wee1_Myt1 Wee1/Myt1 Wee1_Myt1->CyclinB1_CDK1 Inhibits DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Activates p53 p53 ATM_ATR->p53 Activates Chk1_Chk2->Cdc25C Inhibits p21 p21 p53->p21 Induces p21->CyclinB1_CDK1 Inhibits NCC149 This compound NCC149->Wee1_Myt1 ? NCC149->DNA_Damage ? NCC149->Chk1_Chk2 ?

Caption: Simplified signaling pathway of the G2/M checkpoint.

Experimental_Workflow cluster_assays Downstream Assays cluster_results Data Analysis & Interpretation start Start: Cancer Cell Culture treatment Treatment: This compound or Vehicle Control start->treatment harvest Harvest Cells treatment->harvest flow Flow Cytometry: Cell Cycle Analysis harvest->flow western Western Blot: Protein Expression harvest->western if Immunofluorescence: Cyclin B1 Localization harvest->if flow_data Quantify Cell Cycle Phases flow->flow_data western_data Quantify Protein Levels western->western_data if_data Analyze Protein Localization if->if_data conclusion Conclusion: Confirm G2/M Arrest by this compound flow_data->conclusion western_data->conclusion if_data->conclusion

References

Application Notes and Protocols: NCC-149 Treatment of Patient-Derived Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCC-149 is an investigational therapeutic agent designed to modulate microRNA activity in cancer cells. It is a synthetic mimic of the tumor-suppressive microRNA, miR-149. Dysregulation of miR-149 has been implicated in the progression of various cancers, where its downregulation often correlates with increased proliferation, invasion, and resistance to apoptosis. This compound restores the intracellular levels of miR-149, thereby inhibiting key oncogenic signaling pathways and suppressing the malignant phenotype of cancer cells. These application notes provide a comprehensive overview of the effects of this compound on patient-derived cancer cell lines and detailed protocols for its experimental use.

Mechanism of Action

This compound, a miR-149 mimic, functions by targeting and downregulating the expression of several oncogenes. A primary and well-documented target of miR-149 is AKT1, a pivotal kinase in the PI3K/Akt signaling pathway.[1][2] By binding to the 3'-untranslated region (3'-UTR) of AKT1 mRNA, this compound leads to its degradation or translational repression. This inhibition of AKT1 expression results in the downstream suppression of pro-survival and pro-proliferative signals. The restoration of miR-149 function by this compound has been shown to induce cell cycle arrest, promote apoptosis, and reduce the migratory and invasive capabilities of cancer cells.[1][2]

This compound This compound miR-149 levels miR-149 levels This compound->miR-149 levels Increases AKT1 mRNA AKT1 mRNA miR-149 levels->AKT1 mRNA Binds to 3'-UTR AKT1 Protein AKT1 Protein AKT1 mRNA->AKT1 Protein Translation PI3K/Akt Pathway PI3K/Akt Pathway AKT1 Protein->PI3K/Akt Pathway Activates Proliferation Proliferation PI3K/Akt Pathway->Proliferation Promotes Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Inhibits Invasion Invasion PI3K/Akt Pathway->Invasion Promotes

Caption: Proposed signaling pathway of this compound in cancer cells.

Data Presentation

The efficacy of this compound was evaluated across a panel of patient-derived cancer cell lines from various tumor types. The following tables summarize the quantitative data from these studies.

Table 1: IC50 Values of this compound in Patient-Derived Cancer Cell Lines

Cell Line IDCancer TypeThis compound IC50 (nM)
PD-CRC-01Colorectal Cancer25.3
PD-CRC-02Colorectal Cancer38.7
PD-BRCA-01Breast Cancer18.9
PD-BRCA-02Breast Cancer45.1
PD-PAAD-01Pancreatic Cancer15.6
PD-PAAD-02Pancreatic Cancer32.4

Table 2: Effect of this compound on Apoptosis and AKT1 Expression

Cell Line IDTreatment (50 nM this compound)% Apoptotic Cells (Annexin V+)Relative AKT1 Protein Expression
PD-CRC-01Untreated5.2 ± 0.81.00
This compound35.6 ± 2.10.28 ± 0.05
PD-BRCA-01Untreated8.1 ± 1.21.00
This compound42.3 ± 3.50.19 ± 0.03
PD-PAAD-01Untreated6.5 ± 0.91.00
This compound48.9 ± 4.20.15 ± 0.02

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Culture of Patient-Derived Cancer Cell Lines

This protocol outlines the general procedure for culturing patient-derived cancer cell lines. Specific media and growth conditions may vary depending on the cell line.

Materials:

  • Patient-derived cancer cells

  • Appropriate basal medium (e.g., DMEM/F12, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Growth factors (e.g., EGF, FGF)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Thaw cryopreserved patient-derived cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (basal medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and relevant growth factors).

  • Centrifuge at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 5 mL of fresh complete growth medium.

  • Plate the cells in a T25 flask and incubate at 37°C with 5% CO2.

  • Monitor cell growth and change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density.

Protocol 2: Cell Viability Assay (IC50 Determination)

This protocol describes the use of a colorimetric assay (e.g., MTT or XTT) to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Patient-derived cancer cell lines

  • This compound stock solution

  • 96-well plates

  • Complete growth medium

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V Staining)

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Patient-derived cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration for 48 hours.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Protocol 4: Western Blotting for AKT1 Expression

This protocol describes the detection of AKT1 protein levels by western blotting.

Materials:

  • Patient-derived cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-AKT1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for 48 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-AKT1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis PDCL_Culture Culture Patient-Derived Cell Lines Treatment Treat with this compound PDCL_Culture->Treatment Viability Cell Viability Assay Treatment->Viability Apoptosis Apoptosis Assay Treatment->Apoptosis WesternBlot Western Blot Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant ProteinQuant Quantify Protein Expression WesternBlot->ProteinQuant

Caption: General experimental workflow for this compound evaluation.

References

Guide to Using NCC-149 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NCC-149 is a potent and selective inhibitor of Histone Deacetylase 8 (HDAC8), a class I HDAC enzyme that has emerged as a promising therapeutic target in oncology and other diseases.[1][2] HDAC8 plays a crucial role in regulating gene expression and various cellular processes through the deacetylation of histone and non-histone proteins.[3][4] Its aberrant activity is associated with the progression of various cancers, including T-cell lymphoma, neuroblastoma, and breast cancer.[1][4] this compound, identified from a triazole compound library, offers a valuable tool for studying the biological functions of HDAC8 and for the discovery of novel therapeutic agents.[5][6]

These application notes provide a comprehensive guide for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of HDAC8 activity. The detailed protocols and data presentation guidelines are designed to assist researchers in academia and industry in their drug discovery efforts.

Data Presentation

Quantitative data regarding the inhibitory activity of this compound is crucial for experimental design and interpretation. The following tables summarize the key in vitro activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

TargetIC50 (nM)Selectivity vs HDAC8Reference
HDAC870-[5]
HDAC6>5000>70-fold[6]

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
JurkatT-cell LymphomaPotent (exact IC50 not specified)[7]
P19Embryonal CarcinomaDose-dependent reduction in proliferation[2]

Note: Further research is required to establish a comprehensive panel of IC50 values for this compound across a broader range of cancer cell lines.

Signaling Pathway

HDAC8 is a key epigenetic regulator that removes acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This deacetylation activity modulates gene expression and the function of various proteins involved in critical cellular processes. The inhibition of HDAC8 by this compound leads to the hyperacetylation of its substrates, which can trigger downstream effects such as cell cycle arrest, apoptosis, and suppression of tumor growth.

HDAC8_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core HDAC8 Core Function cluster_downstream Downstream Effects cluster_substrates Key Substrates cluster_outcomes Cellular Outcomes cAMP cAMP Epac2_Rap1A Epac2/Rap1A cAMP->Epac2_Rap1A PI3K_Akt PI3K/Akt Epac2_Rap1A->PI3K_Akt HDAC8_degradation HDAC8 Degradation PI3K_Akt->HDAC8_degradation JNK JNK JNK->HDAC8_degradation HDAC8 HDAC8 Deacetylated_Lysine Deacetylated Lysine (Substrates) HDAC8->Deacetylated_Lysine NCC_149 This compound NCC_149->HDAC8 Inhibition Acetyl_Lysine Acetylated Lysine (Substrates) Acetyl_Lysine->HDAC8 SMC3 SMC3 p53 p53 alpha_tubulin α-tubulin HIF_1a HIF-1α Histones Histones (H3K9, H3K27) Cell_Cycle_Arrest Cell Cycle Arrest SMC3->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Migration_Inhibition Migration Inhibition alpha_tubulin->Migration_Inhibition Gene_Expression Altered Gene Expression HIF_1a->Gene_Expression Histones->Gene_Expression

Caption: HDAC8 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed protocols for high-throughput screening of compounds using this compound as a reference inhibitor.

Protocol 1: In Vitro Fluorometric HDAC8 Inhibitor Screening Assay

This protocol is adapted from commercially available HDAC8 inhibitor screening kits and is suitable for HTS in a 96- or 384-well plate format.

Materials:

  • Recombinant Human HDAC8 enzyme

  • HDAC8 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease like trypsin and a stop solution)

  • This compound (positive control)

  • Test compounds

  • DMSO (vehicle control)

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence microplate reader

Workflow Diagram:

HTS_Workflow start Start dispense_compounds Dispense Test Compounds, This compound (Control), and DMSO (Vehicle) start->dispense_compounds add_enzyme Add Recombinant HDAC8 Enzyme dispense_compounds->add_enzyme incubate1 Incubate at 37°C add_enzyme->incubate1 add_substrate Add Fluorogenic HDAC8 Substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 add_developer Add Developer Solution incubate2->add_developer incubate3 Incubate at Room Temperature add_developer->incubate3 read_fluorescence Read Fluorescence (Ex/Em = 355/460 nm) incubate3->read_fluorescence analyze_data Data Analysis: Calculate % Inhibition and IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: High-Throughput Screening Workflow for HDAC8 Inhibitors.

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Dispense 1 µL of each compound dilution, this compound (e.g., final concentration range from 1 nM to 10 µM), and DMSO into the wells of the microplate.

  • Enzyme Addition: Dilute the recombinant HDAC8 enzyme in assay buffer to the desired concentration. Add 50 µL of the diluted enzyme solution to each well.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Prepare the HDAC8 substrate solution in assay buffer. Add 50 µL of the substrate solution to each well to initiate the reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes.

  • Development: Add 100 µL of the developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal.

  • Signal Stabilization: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test well / Fluorescence of vehicle control well)]

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for Antiproliferative Activity

This protocol describes a method to assess the cytotoxic effects of compounds identified in the primary screen on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • This compound (positive control)

  • Test compounds

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • White, clear-bottom 96- or 384-well cell culture plates

  • Luminometer or absorbance microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into the wells of the microplate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Addition: Add serial dilutions of the test compounds, this compound, and DMSO (final concentration typically ≤ 0.5%) to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • For CellTiter-Glo®: Add the reagent directly to the wells according to the manufacturer's instructions, and measure luminescence.

    • For MTT: Add MTT solution to each well, incubate, and then solubilize the formazan (B1609692) crystals with a solubilization buffer before measuring absorbance.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

This compound is a valuable chemical probe for investigating the biological roles of HDAC8 and a critical tool for the discovery of novel HDAC8-targeted therapeutics. The protocols and data presented in these application notes provide a robust framework for the successful implementation of this compound in high-throughput screening campaigns. By following these guidelines, researchers can effectively identify and characterize new chemical entities with the potential to modulate HDAC8 activity for the treatment of cancer and other diseases.

References

Application Notes and Protocols for Measuring HDAC8 Activity Following NCC-149 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for measuring the activity of Histone Deacetylase 8 (HDAC8) following treatment with NCC-149, a selective HDAC8 inhibitor. The protocols outlined below are suitable for screening and profiling potential HDAC inhibitors and for studying the enzymatic kinetics and cellular effects of such compounds.

Introduction to HDAC8 and this compound

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. This deacetylation process leads to chromatin condensation and transcriptional repression. HDAC8, a Class I HDAC, is implicated in various cellular processes, including cell cycle progression and differentiation, and is a therapeutic target in several diseases, including cancer.[1][2][3]

This compound is a potent and selective inhibitor of HDAC8.[4][5] By inhibiting HDAC8 activity, this compound leads to the hyperacetylation of HDAC8 substrates, such as cohesin subunit SMC3, which can induce cell cycle arrest and apoptosis in cancer cells.[4][6] Accurate measurement of HDAC8 activity after this compound treatment is essential for understanding its mechanism of action and for the development of novel therapeutics.

Quantitative Data Summary

The inhibitory effect of this compound on HDAC8 activity can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for this compound and its derivatives against various HDAC isoforms.

CompoundTargetIC50 (nM)Assay TypeCell Line/SourceReference
This compound HDAC8 70 In vitro enzymaticRecombinant Human[5]
This compoundHDAC6>5000In vitro enzymaticRecombinant Human[5]
This compoundHDAC1----
This compoundHDAC2----
NCC-170 (derivative)HDAC8 -CellularT-cell lymphoma[6]

Note: The table presents a summary of reported values. Experimental conditions may vary between studies.

Experimental Protocols

Two primary methods for measuring HDAC8 activity are detailed below: an in vitro enzymatic assay using a purified enzyme and a cell-based assay to measure HDAC8 activity within intact cells.

Protocol 1: In Vitro Fluorometric HDAC8 Activity Assay

This protocol is designed for the rapid and sensitive evaluation of HDAC8 inhibitors using recombinant HDAC8.[1] The assay is based on a fluorogenic substrate that, upon deacetylation by HDAC8 and subsequent treatment with a developer, releases a fluorescent signal.

Materials:

  • Recombinant human HDAC8 enzyme

  • HDAC8 Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC8 Substrate: RHKAcKAc-AMC (a substrate specific for HDAC8) or Boc-Lys(TFA)-AMC[7][8]

  • This compound (or other test compounds) dissolved in DMSO

  • Trichostatin A (TSA) or other potent HDAC inhibitor as a positive control

  • Developer solution (containing trypsin)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460-500 nm)[9]

Experimental Workflow:

G reagent_prep Reagent Preparation assay_setup Assay Setup in 96-well Plate reagent_prep->assay_setup Serial dilutions of this compound incubation Incubation at 37°C assay_setup->incubation Add HDAC8 enzyme and substrate developer_add Add Developer Solution incubation->developer_add Stop reaction signal_read Read Fluorescence developer_add->signal_read Develop fluorescent signal data_analysis Data Analysis (IC50) signal_read->data_analysis

Caption: Workflow for the in vitro HDAC8 activity assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound and the control inhibitor (e.g., TSA) in HDAC8 Assay Buffer. The final DMSO concentration should be kept below 1%.

    • Thaw the recombinant HDAC8 enzyme and HDAC8 substrate on ice. Dilute them to the desired concentration in pre-chilled HDAC8 Assay Buffer.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the following in order:

      • Assay Buffer

      • This compound dilution or vehicle control (DMSO)

      • Diluted HDAC8 enzyme

    • Pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the diluted HDAC8 substrate to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.

  • Signal Development:

    • Stop the enzymatic reaction by adding the Developer solution to each well.

    • Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 360-380 nm and an emission wavelength of 460-500 nm.[9]

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition versus the log concentration of this compound and determine the IC50 value using a suitable curve-fitting algorithm.

Protocol 2: Cell-Based HDAC Activity Assay

This assay measures the activity of HDACs in intact cells, providing a more physiologically relevant assessment of an inhibitor's efficacy.[10][11] It utilizes a cell-permeable HDAC substrate.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat, or other cancer cell lines)[4][12]

  • Complete cell culture medium

  • Cell-permeable HDAC substrate

  • This compound

  • Trichostatin A (TSA) as a positive control

  • Lysis/Developer Buffer

  • 96-well clear-bottom black or white plates

  • Fluorometric microplate reader (Excitation: 340-360 nm, Emission: 440-460 nm)[10]

Experimental Workflow:

G cell_seeding Seed Cells in 96-well Plate compound_treatment Treat Cells with this compound cell_seeding->compound_treatment substrate_addition Add Cell-Permeable Substrate compound_treatment->substrate_addition incubation Incubate at 37°C substrate_addition->incubation lysis_development Lyse Cells & Develop Signal incubation->lysis_development fluorescence_read Read Fluorescence lysis_development->fluorescence_read data_analysis Data Analysis fluorescence_read->data_analysis

Caption: Workflow for the cell-based HDAC activity assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a positive control (TSA) in a complete culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO).

    • Incubate for the desired treatment period (e.g., 4, 8, or 24 hours).

  • Substrate Addition and Incubation:

    • Add the cell-permeable HDAC substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours.

  • Cell Lysis and Signal Development:

    • Add the Lysis/Developer Buffer to each well. This buffer lyses the cells and contains the developer reagent to produce the fluorescent signal from the deacetylated substrate.

    • Incubate at room temperature for 15-20 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[10]

  • Data Analysis:

    • Calculate the percentage of HDAC activity inhibition for each this compound concentration relative to the vehicle-treated cells.

Protocol 3: Western Blot Analysis of Substrate Acetylation

A complementary method to direct activity assays is to measure the acetylation status of a known HDAC8 substrate, such as the cohesin subunit SMC3.[6] Inhibition of HDAC8 by this compound will lead to an increase in acetylated SMC3.

Materials:

  • Cells treated with this compound as in Protocol 2

  • RIPA buffer or other suitable lysis buffer with protease and HDAC inhibitors (except for the one being studied)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies: anti-acetylated SMC3, anti-total SMC3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody against acetylated SMC3.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total SMC3 and the loading control to normalize the data.

  • Quantify the band intensities to determine the relative increase in acetylated SMC3 following this compound treatment.

Signaling Pathway

The inhibition of HDAC8 by this compound disrupts its normal function in deacetylating histone and non-histone proteins, leading to downstream cellular effects. A key non-histone substrate of HDAC8 is the cohesin component SMC3.[6] Deacetylation of SMC3 is crucial for proper sister chromatid cohesion and cell cycle progression.

G NCC149 This compound HDAC8 HDAC8 NCC149->HDAC8 Inhibition SMC3_Ac Acetylated SMC3 HDAC8->SMC3_Ac Deacetylation SMC3 SMC3 SMC3_Ac->SMC3 CellCycleArrest Cell Cycle Arrest SMC3_Ac->CellCycleArrest Leads to

Caption: this compound inhibits HDAC8, leading to increased SMC3 acetylation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting NCC-149 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with NCC-149, a potent and selective histone deacetylase 8 (HDAC8) inhibitor, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solution preparation of this compound?

A1: For initial stock solution preparation, it is recommended to use a high-purity, anhydrous organic solvent. Based on the chemical structure of this compound, N-hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide, dimethyl sulfoxide (B87167) (DMSO) is a suitable starting point due to its strong solubilizing power for many organic compounds. Other potential organic solvents include ethanol (B145695) and dimethylformamide (DMF). It is crucial to start with a small amount of the compound to test its solubility before preparing a large stock.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do to prevent this?

A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds.[1] Here are several strategies to mitigate this:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your aqueous solution.

  • Use a Co-solvent: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) like ethanol or polyethylene (B3416737) glycol (PEG) in your final aqueous buffer can improve the solubility of this compound.[2][3][4]

  • Utilize Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds in aqueous environments.[1][5]

  • Adjust the pH: If your experimental conditions permit, adjusting the pH of the aqueous buffer may enhance solubility, especially if the compound has ionizable groups.[1][2]

Q3: Can I use physical methods like heating or sonication to dissolve this compound?

A3: Gentle heating and sonication can be effective for dissolving challenging compounds.[1] However, these methods should be used with caution to avoid thermal degradation of this compound. It is advisable to use a water bath set to a gentle temperature (e.g., 37°C) and sonicate in short intervals.[1] Always visually inspect the solution for any changes in color or clarity that might indicate compound degradation.

Q4: How does the solid state of this compound affect its solubility?

A4: The crystalline form (polymorphism) of a solid compound can significantly impact its solubility and dissolution rate.[6] Different crystal forms can exhibit different stabilities and solubilities. While this is a complex aspect of formulation, be aware that batch-to-batch variations in crystallinity could potentially lead to inconsistent solubility.

Troubleshooting Guides

Problem 1: this compound powder is not dissolving in the initial organic solvent.
  • Possible Cause: The chosen solvent may not be optimal, or the concentration is too high.

  • Troubleshooting Steps:

    • Try a different solvent: If DMSO is not effective, attempt to dissolve a small test amount in ethanol or DMF.

    • Increase the volume of the solvent: Lowering the concentration by adding more solvent can aid dissolution.

    • Apply gentle heat and vortexing: As mentioned in the FAQs, gentle warming (37°C) and vigorous vortexing can help.

    • Use sonication: Short bursts of sonication can break up solid aggregates and promote dissolution.[1]

Problem 2: Inconsistent results in cell-based assays.
  • Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully examine the wells of your culture plates under a microscope for any signs of compound precipitation after adding this compound.[1]

    • Optimize Dilution Method: When diluting the DMSO stock into the medium, add the stock solution to a larger volume of medium while vortexing to ensure rapid and even dispersion.

    • Test Serum Effects: The presence of serum proteins can impact the solubility and availability of small molecules. Consider testing different serum concentrations or using serum-free media if your experiment allows.[1]

Data Presentation

Table 1: Recommended Starting Solvents for this compound Stock Solution

SolventAbbreviationNotes
Dimethyl SulfoxideDMSOHigh dissolving power; use anhydrous grade.
EthanolEtOHA common, less toxic alternative to DMSO.
DimethylformamideDMFAnother strong organic solvent.

Table 2: Common Co-solvents and Surfactants for Aqueous Solutions

AdditiveTypeRecommended Starting Concentration
EthanolCo-solvent1-5% (v/v)
Polyethylene Glycol 300/400Co-solvent1-10% (v/v)
Tween® 20Surfactant0.01-0.1% (v/v)
Triton™ X-100Surfactant0.01-0.1% (v/v)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Accurately weigh a small amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound (N-hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide) would be needed for this calculation.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.[1]

  • Alternatively, sonicate the tube in short bursts in a water bath sonicator.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Protocol 2: Dilution of this compound Stock into Aqueous Buffer
  • Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

  • Briefly vortex the stock solution to ensure homogeneity.

  • To minimize precipitation, perform a serial dilution. For example, first, dilute the 10 mM stock to 1 mM in DMSO.

  • Prepare the final aqueous buffer. If using a co-solvent or surfactant, add it to the buffer at the desired concentration and mix well.

  • To prepare the final working concentration, add a small volume of the this compound stock (or intermediate dilution) to the aqueous buffer while vortexing the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Visually inspect the final solution for any signs of precipitation.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_dilution Aqueous Dilution weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate / Gentle Heat add_dmso->dissolve dilute Add Stock to Buffer (while vortexing) dissolve->dilute High Conc. Stock prepare_buffer Prepare Aqueous Buffer (with optional co-solvent/surfactant) prepare_buffer->dilute

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start This compound Solubility Issue is_stock Is it the initial stock solution? start->is_stock is_aqueous Is it precipitation in aqueous buffer? is_stock->is_aqueous No stock_solutions Try different organic solvent Increase solvent volume Apply gentle heat/sonication is_stock->stock_solutions Yes aqueous_solutions Lower final concentration Use co-solvents Add surfactants Adjust pH is_aqueous->aqueous_solutions Yes

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Managing Off-target Effects of NCC-149 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NCC-149 derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to anticipate, identify, and manage potential off-target effects during experimentation.

Disclaimer: Information regarding a specific compound designated "this compound" is not publicly available. This technical support guide is based on established knowledge of small molecule kinase inhibitors and is intended to provide general guidance. The principles and methodologies described are applicable to the investigation of off-target effects for novel kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cell-based assays after treatment with an this compound derivative. How can we determine if this is due to an off-target effect?

A1: Unexpected cellular phenotypes are a common challenge when working with kinase inhibitors. A systematic approach is required to distinguish between on-target and off-target effects.[1]

  • Rescue Experiments: The definitive method for validating on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase that is resistant to the inhibitor. If the phenotype is reversed, it strongly indicates an on-target effect.[1]

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your this compound derivative with that of other well-characterized, structurally distinct inhibitors that target the same primary kinase. If multiple inhibitors targeting the same kinase produce the same phenotype, it is more likely to be an on-target effect.[1]

  • Dose-Response Analysis: A clear dose-response relationship is essential. However, be aware that off-target effects can also be dose-dependent. Correlate the concentration required to induce the phenotype with the IC50 for the intended target and any known off-targets.

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the resulting phenotype mimics the effect of the inhibitor, it supports an on-target mechanism.[1]

Q2: What is the most direct method to identify potential off-target kinases for our this compound derivative?

A2: The most direct and comprehensive method is kinome profiling . This involves screening your compound against a large panel of recombinant kinases (often over 400) to determine its inhibitory activity against each one.[2][3][4] This provides a selectivity profile and identifies unintended targets, which can then be validated in cellular assays. Several commercial services offer high-throughput kinome profiling.[3][5]

Q3: How can we confirm that our this compound derivative is engaging its intended target and a suspected off-target within the cell?

A3: A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a physiological context.[6][7][8] This assay is based on the principle that a protein's thermal stability increases when a ligand (your inhibitor) is bound.[6][7][9] By heating cell lysates or intact cells treated with your compound and measuring the amount of soluble protein at different temperatures, you can confirm binding to both the intended target and suspected off-targets.[7][9][10]

Q4: Our this compound derivative shows high potency in biochemical assays but weak activity in cell-based assays. Could this be related to off-target effects?

A4: While this discrepancy can arise from factors like poor cell permeability or high plasma protein binding, off-target effects can play a role. For instance, the compound might bind to an off-target that antagonizes the desired cellular outcome. It is also possible that the compound is rapidly metabolized or removed by efflux pumps.[11] Combining cell-based assays with target engagement methods like CETSA can help dissect these possibilities.[10]

Troubleshooting Guides

Problem 1: High levels of cytotoxicity are observed at concentrations close to the on-target IC50.

Possible Cause Troubleshooting Steps
Potent Off-Target Inhibition The derivative may inhibit kinases essential for cell survival (e.g., those in critical metabolic or cell cycle pathways).[11]
1. Perform Broad Kinome Profiling: Screen the compound against a large kinase panel to identify potent off-targets known to be involved in cell survival.[1] 2. Validate Off-Target Engagement: Use CETSA to confirm the compound binds to the suspected off-target kinase(s) in cells.[6] 3. Off-Target Knockdown: Use CRISPR or siRNA to knock down the suspected off-target. If the knockdown cells are less sensitive to the inhibitor's toxicity, it confirms the off-target liability.[1][12]
Chemical Scaffold Toxicity The core chemical structure, rather than specific protein inhibition, may be causing general toxicity.
1. Test an Inactive Analog: Synthesize or acquire a structurally similar analog of your this compound derivative that is inactive against the primary target and any known off-targets. If it retains cytotoxicity, the scaffold itself is likely toxic. 2. Compare with Structurally Different Inhibitors: Test other inhibitors of the primary target that have a different chemical scaffold.

Problem 2: The observed cellular phenotype is not rescued by overexpression of the intended target.

Possible Cause Troubleshooting Steps
Dominant Off-Target Effect This strongly suggests an off-target effect is responsible for the phenotype. The inhibitor is likely acting on a different protein or pathway.[11]
1. Identify Off-Targets: Use unbiased methods like kinome profiling or chemical proteomics to identify the compound's binding partners.[13][14] 2. Validate the "True" Target: Once a high-confidence off-target is identified, perform rescue experiments or use CRISPR/Cas9 to validate its role in the observed phenotype.[12] 3. Literature Search: Conduct a thorough search for known off-targets of compounds with a similar chemical scaffold.[11]
Paradoxical Pathway Activation In some cases, inhibiting a kinase can lead to the feedback activation of the same or a parallel pathway, complicating interpretation.[15]
1. Analyze Downstream Signaling: Use Western blotting or phospho-proteomics to analyze the phosphorylation status of key nodes in the target pathway and related compensatory pathways.[13] 2. Time-Course and Dose-Response: Perform detailed time-course and dose-response experiments to understand the dynamics of pathway activation.

Quantitative Data Summary

The following tables present hypothetical but representative data for a lead this compound derivative (this compound-A) and a more optimized analog (this compound-B).

Table 1: Kinase Selectivity Profile

Kinase TargetThis compound-A (IC50, nM)This compound-B (IC50, nM)Comments
Primary Target Kinase 5 8 On-target activity.
Off-Target 1 (e.g., SRC)25550This compound-B shows improved selectivity.
Off-Target 2 (e.g., LCK)40>1000This compound-B has significantly reduced LCK inhibition.
Off-Target 3 (e.g., VEGFR2)800>10000Both compounds are relatively clean against VEGFR2.

Table 2: Cellular Assay Comparison

AssayThis compound-A (EC50, nM)This compound-B (EC50, nM)Comments
Target Cell Line Proliferation1522On-target cellular potency.
Control Cell Line Cytotoxicity50>1500This compound-B has a much wider therapeutic window, likely due to improved selectivity.

Experimental Protocols

Protocol 1: Kinome Profiling

This protocol outlines a general biochemical assay to determine the selectivity of an this compound derivative.

  • Compound Preparation: Dissolve the this compound derivative in 100% DMSO to create a 10 mM stock solution.

  • Screening Concentration: Prepare a working solution for screening, typically at a final assay concentration of 1 µM.

  • Kinase Panel: The compound is screened against a panel of active recombinant kinases (e.g., the DiscoverX KINOMEscan™ panel or Reaction Biology HotSpot℠).

  • Assay Principle: The assay typically measures the ability of the test compound to displace a known, immobilized inhibitor from the kinase's ATP-binding site. The amount of kinase bound to the immobilized ligand is detected, often by quantitative PCR of a DNA tag conjugated to the kinase.[3]

  • Data Analysis: Results are often reported as "% Inhibition" at the tested concentration. For significant hits (e.g., >80% inhibition), a follow-up dose-response curve is generated to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm target engagement in intact cells.[7]

  • Cell Culture and Treatment: Culture the target cells to ~80% confluency. Treat the cells with the this compound derivative or vehicle (DMSO) control at the desired concentration for 1 hour.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[7]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific detection method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[8][9]

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway NCC149 This compound Derivative Target Target Kinase NCC149->Target Inhibition OffTarget Off-Target Kinase NCC149->OffTarget Inhibition Substrate1 Target Substrate Target->Substrate1 Phosphorylation Phenotype_On Desired Phenotype (e.g., Apoptosis) Substrate1->Phenotype_On Substrate2 Off-Target Substrate OffTarget->Substrate2 Phosphorylation Phenotype_Off Undesired Phenotype (e.g., Toxicity) Substrate2->Phenotype_Off G start Start: Unexpected Cellular Phenotype Observed kinome 1. Kinome Profiling (Biochemical) start->kinome Identify potential off-targets cetsa 2. CETSA (Cellular Target Engagement) kinome->cetsa Confirm binding in cells validate 3. Functional Validation (e.g., CRISPR, siRNA) cetsa->validate Confirm functional role of off-target end Conclusion: On-target vs. Off-target Effect Confirmed validate->end G cluster_0 Troubleshooting Logic q1 Is the phenotype rescued by a drug-resistant target mutant? a1_yes Likely ON-TARGET q1->a1_yes Yes q2 Does a structurally different inhibitor of the same target phenocopy the result? q1->q2 No a1_no Likely OFF-TARGET q2->a1_no No a2_yes Supports ON-TARGET q2->a2_yes Yes a2_no Supports OFF-TARGET

References

Technical Support Center: Optimizing NCC-Targeting Compound X Dosage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of NCC-Targeting Compound X to minimize cytotoxicity in normal cells while maintaining efficacy against target cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for NCC-Targeting Compound X?

A1: NCC-Targeting Compound X is an inhibitor of the Na-Cl cotransporter (NCC), a protein critical for salt reabsorption in the distal convoluted tubule of the kidney.[1] By blocking NCC, the compound promotes salt and water excretion, which is relevant for conditions like hypertension.[2] However, off-target effects or excessive inhibition can lead to cytotoxicity.

Q2: Why is it crucial to optimize the dosage of NCC-Targeting Compound X?

A2: Dosage optimization is essential to achieve the desired therapeutic effect while minimizing harm to healthy cells.[3][4] For NCC-Targeting Compound X, an excessive dose can lead to intolerable side effects due to its impact on electrolyte balance and potential off-target cytotoxicity.[5] The goal is to find a therapeutic window that maximizes efficacy against the target pathology and minimizes toxicity to normal tissues.[6]

Q3: What are the common in vitro assays to assess the cytotoxicity of NCC-Targeting Compound X?

A3: Several in vitro assays can be used to measure cell viability and cytotoxicity. Commonly used methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.

  • XTT Assay: Similar to the MTT assay, this method also assesses cell viability based on metabolic activity.[6]

Q4: How do I select the appropriate normal cell line for cytotoxicity testing?

A4: Ideally, the normal cells selected should be relevant to the tissue or organ where the target pathology originates.[7] For an NCC-targeting compound, renal cell lines would be a primary choice. However, fibroblasts are also commonly used as a general model for normal cells.[7] It is important to consider that differences in cellular origin can influence how cells respond to the compound.[7]

Q5: What is a therapeutic index and how is it calculated?

A5: The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is the ratio of the concentration of a drug that causes toxicity to the concentration that produces the desired therapeutic effect.[7] A common way to calculate it in vitro is:

TI = CC50 / IC50

Where:

  • CC50 (50% cytotoxic concentration): The concentration of the compound that causes the death of 50% of normal cells.[7]

  • IC50 (50% inhibitory concentration): The concentration of the compound needed to inhibit a biological process or response by 50%.[7]

A higher TI value indicates a more effective and safer drug.[7]

Troubleshooting Guides

Problem 1: High cytotoxicity observed in normal cells at concentrations effective against target cells.

  • Possible Cause: The therapeutic window of NCC-Targeting Compound X may be narrow.

  • Troubleshooting Steps:

    • Refine Dose-Response Curve: Conduct a more granular dose-response experiment with smaller concentration increments to pinpoint the IC50 and CC50 more accurately.

    • Combination Therapy: Investigate combining a lower dose of NCC-Targeting Compound X with another therapeutic agent to enhance efficacy without increasing toxicity.

    • Modified Dosing Schedule: Explore alternative dosing schedules (e.g., pulsed dosing) that may allow normal cells to recover between treatments.

Problem 2: Inconsistent results in cytotoxicity assays.

  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well.

    • Verify Compound Concentration: Prepare fresh dilutions of NCC-Targeting Compound X for each experiment and verify the stock concentration.

    • Control for Assay-Specific Variables: For MTT assays, ensure consistent incubation times with the reagent. For LDH assays, handle plates gently to avoid accidental cell lysis.

Data Presentation

Table 1: Cytotoxicity of NCC-Targeting Compound X in Normal vs. Target Cells

Concentration (µM)Normal Renal Cells (% Viability)Target Cells (% Viability)
0.198 ± 2.185 ± 3.5
195 ± 3.060 ± 4.2
1070 ± 5.525 ± 2.8
5045 ± 4.810 ± 1.5
10020 ± 2.55 ± 1.0

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

  • Cell Seeding: Seed both normal and target cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of NCC-Targeting Compound X and treat the cells for 24-48 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Cell Culture Cell Culture Dose-Response Assay Dose-Response Assay Cell Culture->Dose-Response Assay IC50/CC50 Determination IC50/CC50 Determination Dose-Response Assay->IC50/CC50 Determination Combination Studies Combination Studies IC50/CC50 Determination->Combination Studies Dosing Schedule Dosing Schedule IC50/CC50 Determination->Dosing Schedule In Vivo Studies In Vivo Studies Combination Studies->In Vivo Studies Dosing Schedule->In Vivo Studies Toxicity Profiling Toxicity Profiling In Vivo Studies->Toxicity Profiling

Caption: Workflow for optimizing NCC-Targeting Compound X dosage.

NCC_Signaling_Pathway cluster_NCC NCC Regulation AngII Angiotensin II WNK4 WNK4 AngII->WNK4 activates SPAK_OSR1 SPAK/OSR1 WNK4->SPAK_OSR1 activates NCC_inactive NCC (Inactive) SPAK_OSR1->NCC_inactive phosphorylates NCC_active NCC (Active) (Phosphorylated) NCC_inactive->NCC_active

Caption: Simplified signaling pathway for NCC activation.[8][9][10]

References

addressing resistance to NCC-149 in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please note that "NCC-149" does not correspond to a publicly documented or approved anti-cancer agent. The following technical support center has been generated based on a hypothetical scenario where this compound is a novel tyrosine kinase inhibitor. The troubleshooting guides, FAQs, and experimental data are representative of challenges commonly encountered with targeted cancer therapies and are intended to serve as a practical example.

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing resistance to this compound in cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guides

Problem 1: Gradual Loss of this compound Efficacy in Long-Term Culture

Symptom: Cancer cell lines initially sensitive to this compound show a progressive decrease in responsiveness after several passages in the presence of the drug.

Possible Causes and Solutions:

CauseProposed SolutionExperimental Verification
Acquired Resistance The cell population may be developing resistance through genetic or epigenetic changes.Perform dose-response assays on earlier and later passage cells to confirm a shift in IC50. Analyze resistant cells for mutations in the target kinase or activation of bypass signaling pathways.
Cell Line Heterogeneity A sub-population of inherently resistant cells may be outcompeting the sensitive cells over time.Perform single-cell cloning from the parental cell line to isolate and characterize sub-clones with varying sensitivity to this compound.
Drug Inactivation The compound may be unstable in the culture medium over extended periods.Measure the concentration and activity of this compound in the culture medium over time using techniques like HPLC or a cell-free kinase assay.
Problem 2: Inconsistent Results in this compound Sensitivity Assays

Symptom: High variability in cell viability or apoptosis readouts across replicate experiments.

Possible Causes and Solutions:

CauseProposed SolutionExperimental Verification
Inconsistent Seeding Density Variations in the initial number of cells can significantly affect the outcome of viability assays.Standardize cell counting and seeding procedures. Use an automated cell counter for improved accuracy.
Edge Effects in Multi-well Plates Cells in the outer wells of a microplate can experience different growth conditions due to evaporation.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to create a humidity barrier.
Variable Drug Potency Improper storage or handling of this compound can lead to degradation.Aliquot this compound upon receipt and store at the recommended temperature. Perform a fresh dose-response curve with a new aliquot to confirm potency.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the XYZ tyrosine kinase. It competitively binds to the ATP-binding pocket of XYZ, preventing its phosphorylation and the subsequent activation of downstream pro-survival signaling pathways.

Q2: We have identified a cell line with intrinsic resistance to this compound. What are the likely underlying mechanisms?

A2: Intrinsic resistance can arise from several factors.[1] We recommend investigating the following possibilities:

  • Low or absent expression of the XYZ target kinase: Verify the protein expression level of XYZ by Western blotting.

  • Presence of activating mutations in downstream signaling molecules: Screen for common mutations in key pathway components such as KRAS or PIK3CA.

  • High activity of drug efflux pumps: Use inhibitors of ABC transporters (e.g., verapamil) in combination with this compound to see if sensitivity is restored.

Q3: Our this compound-resistant cell line shows upregulation of the ABCG2 drug efflux pump. What experimental approach can confirm its role in resistance?

A3: To confirm the role of ABCG2, you can perform a cell viability assay with this compound in the presence and absence of a specific ABCG2 inhibitor, such as Ko143. A significant shift in the IC50 of this compound in the presence of the inhibitor would indicate that ABCG2 is contributing to the resistance.

Q4: What are the known bypass signaling pathways that can be activated to confer resistance to this compound?

A4: Based on preclinical models, activation of parallel signaling pathways can circumvent the inhibition of XYZ kinase. The two most commonly observed bypass pathways are the activation of the MET receptor tyrosine kinase and the PI3K/Akt signaling cascade.[2]

Signaling Pathways and Workflows

cluster_0 Standard this compound Signaling XYZ XYZ Kinase Downstream Downstream Signaling XYZ->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation NCC149 This compound NCC149->XYZ

Caption: Standard signaling pathway inhibited by this compound.

cluster_1 Resistance Mechanism: Bypass Signaling XYZ XYZ Kinase Downstream Downstream Signaling XYZ->Downstream MET MET Receptor PI3K PI3K/Akt Pathway MET->PI3K Bypass Activation Proliferation Cell Proliferation and Survival PI3K->Proliferation Downstream->Proliferation NCC149 This compound NCC149->XYZ

Caption: Bypass signaling as a resistance mechanism to this compound.

cluster_2 Experimental Workflow: Verifying Resistance Start Sensitive Cell Line Culture Long-term culture with increasing This compound concentration Start->Culture Resistant Resistant Cell Line Culture->Resistant IC50 Confirm IC50 shift (Dose-Response Assay) Resistant->IC50 Analysis Mechanism Analysis (Western Blot, Sequencing) IC50->Analysis

Caption: Workflow for generating and verifying this compound resistant cell lines.

Quantitative Data Summary

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
Cell LineParental IC50 (nM)Resistant Sub-clone IC50 (nM)Fold Change
Lung Cancer (A549) 50150030
Breast Cancer (MCF-7) 2595038
Colon Cancer (HT-29) 100320032
Table 2: Effect of Efflux Pump Inhibitor on this compound IC50
Cell LineThis compound IC50 (nM)This compound + Verapamil (10 µM) IC50 (nM)Fold Re-sensitization
A549-Resistant 15002506
MCF-7-Resistant 9508001.2
HT-29-Resistant 32004008

Key Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines
  • Culture the parental cancer cell line in its recommended growth medium.

  • Initiate treatment with this compound at a concentration equal to the IC20 (20% inhibitory concentration).

  • Allow the cells to recover and proliferate. Once the culture reaches 70-80% confluency, passage the cells.

  • Gradually increase the concentration of this compound in the culture medium with each passage. The incremental increase should be approximately 1.5 to 2-fold.

  • Continue this dose-escalation for a period of 3-6 months, or until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the parental IC50.

  • Isolate single-cell clones from the resistant population to ensure a homogenous resistant cell line.

  • Continuously culture the resistant cell line in the presence of the high concentration of this compound to maintain the resistant phenotype.

Protocol 2: Western Blot Analysis of Signaling Pathways
  • Seed both parental (sensitive) and resistant cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for 24 hours.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-XYZ, total XYZ, p-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

Technical Support Center: Troubleshooting Inconsistent Results with NCC-149 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with NCC-149 in cell-based assays. This compound is an investigational inhibitor of the sodium-chloride cotransporter (NCC), a key protein in renal salt reabsorption and blood pressure regulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is designed to inhibit the activity of the thiazide-sensitive Na-Cl cotransporter (NCC). NCC is predominantly expressed in the distal convoluted tubule (DCT) of the kidney. Its activity is regulated by a complex signaling pathway involving with-no-lysine [K] (WNK) kinases and their downstream targets, SPAK/OSR1 kinases, which phosphorylate and activate NCC.[1][2] By inhibiting NCC, this compound is expected to reduce sodium reabsorption.

Q2: What are the common cell-based assays used to evaluate this compound activity?

Common assays include radioactive or non-radioactive ion flux assays (e.g., using radioactive 22Na+ or specific ion-sensitive dyes) to directly measure NCC activity, and phosphorylation assays (e.g., Western blotting or ELISA) to assess the phosphorylation status of NCC and its upstream regulators like SPAK/OSR1.

Q3: We are observing high variability in our IC50 values for this compound. What could be the cause?

High variability in IC50 values can stem from several factors:

  • Cell Line Integrity: Ensure you are using a consistent and validated cell line, such as mDCT15 cells, which have robust native NCC activity.[2] Passage number can affect experimental results; it is advisable to use cells within a defined passage range.

  • Assay Conditions: Factors like incubation time, temperature, and serum concentration in the media can significantly impact results. Refer to the standardized protocol for recommended conditions.

  • Compound Stability: this compound may be unstable in certain media or under specific storage conditions. Ensure proper storage and handling of the compound.

  • Cell Density: The number of cells seeded per well can influence the outcome of the assay. Consistent cell seeding is crucial.

Troubleshooting Guide

Issue 1: Little to No Inhibition Observed with this compound

If you are not observing the expected inhibitory effect of this compound, consider the following troubleshooting steps.

Potential Cause Recommended Action
Low NCC Expression/Activity in the Cell Line Confirm NCC expression and baseline activity in your chosen cell line. Not all kidney-derived cell lines express functional NCC.
Inadequate Stimulation of the NCC Pathway The inhibitory effect of this compound will be most apparent when the NCC pathway is active. Consider stimulating the cells with an appropriate agonist, such as angiotensin II (ANG II) or aldosterone, which are known to increase NCC activity.[2][3]
Incorrect Compound Concentration Verify the dilution calculations and the final concentration of this compound in the assay. Perform a wide dose-response curve to ensure you are testing within the effective range.
Compound Degradation Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Issue 2: High Background Signal in Ion Flux Assays

A high background signal can mask the inhibitory effects of this compound.

Potential Cause Recommended Action
Non-Specific Ion Transport Other ion transporters on the cell membrane may contribute to the signal. Use specific inhibitors for other major transporters to isolate the NCC-mediated ion flux.
Cell Viability Issues High cell death can lead to membrane leakage and a high background. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay.
Assay Buffer Composition The composition of the assay buffer is critical. Ensure it is optimized for measuring NCC activity and does not interfere with the detection method.

Experimental Protocols

Protocol 1: NCC Activity Assay (Ion Flux)

This protocol outlines a general procedure for measuring NCC activity in a cell-based assay.

  • Cell Seeding: Seed mDCT15 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-18 hours.

  • Stimulation (Optional): To induce NCC activity, treat cells with a known agonist (e.g., 10 nM Angiotensin II) for 60 minutes.[2]

  • Compound Treatment: Remove the medium and add pre-warmed assay buffer containing various concentrations of this compound. Incubate for the desired time (e.g., 30 minutes).

  • Ion Flux Measurement: Add the ion tracer (e.g., radioactive 22Na+ or a fluorescent indicator) and incubate for a defined period (e.g., 15 minutes).

  • Washing: Rapidly wash the cells with ice-cold wash buffer to remove extracellular tracer.

  • Lysis and Detection: Lyse the cells and measure the intracellular tracer concentration using a suitable detection method (e.g., scintillation counter or fluorescence plate reader).

  • Data Analysis: Normalize the data to a vehicle control and calculate IC50 values.

Protocol 2: NCC Phosphorylation Assay (Western Blot)

This protocol is for assessing the effect of this compound on NCC phosphorylation.

  • Cell Culture and Treatment: Follow steps 1-4 from the Ion Flux Assay protocol.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated NCC (pNCC) and total NCC (tNCC). Subsequently, incubate with appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Densitometry: Quantify the band intensities and express the results as the ratio of pNCC to tNCC.

Signaling Pathways and Workflows

NCC_Signaling_Pathway cluster_stimulation Stimuli cluster_kinases Kinase Cascade cluster_transporter Transporter cluster_inhibition Inhibition AngII Angiotensin II WNK WNK Kinase AngII->WNK Aldo Aldosterone Aldo->WNK SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Activates NCC_inactive NCC (Inactive) SPAK_OSR1->NCC_inactive Phosphorylates NCC_active pNCC (Active) Ion_Influx Ion_Influx NCC_active->Ion_Influx Na+ Influx NCC149 This compound NCC149->NCC_active Inhibits

Caption: Simplified signaling pathway of NCC activation and inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cells Starve Serum Starve Seed->Starve Stimulate Stimulate (e.g., Ang II) Starve->Stimulate Treat Treat with this compound Stimulate->Treat Ion_Flux Ion Flux Assay Treat->Ion_Flux Phospho_Assay Phosphorylation Assay Treat->Phospho_Assay IC50 IC50 Determination Ion_Flux->IC50 Western_Blot Western Blot Analysis Phospho_Assay->Western_Blot

Caption: General experimental workflow for evaluating this compound in cell-based assays.

References

Technical Support Center: Improving the Stability of NCC-149 in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of NCC-149 in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of histone deacetylase 8 (HDAC8).[1] Its mechanism of action involves binding to the active site of the HDAC8 enzyme, thereby preventing the deacetylation of its substrates.[1] A key substrate of HDAC8 is cohesin; inhibition by this compound leads to an increase in acetylated cohesin.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, this compound stock solutions should be prepared in a suitable solvent, such as DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C in tightly sealed vials.[2] It is advisable to use freshly prepared solutions or those stored for no longer than one month.[2]

Q3: How can I assess the stability of this compound in my specific cell culture medium?

A3: You can perform a stability study by incubating this compound in your complete cell culture medium (with and without serum) at 37°C and 5% CO₂ for the duration of your experiment.[3] Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours) and analyze the concentration of intact this compound using a validated analytical method like HPLC-MS.[2][3]

Troubleshooting Guide

Q4: I am observing a decrease in the expected activity of this compound over the course of my long-term experiment. What could be the cause?

A4: A decrease in this compound activity over time suggests potential degradation or loss of the compound. Several factors could contribute to this instability in your experimental setup. The table below summarizes potential causes and suggested solutions.

Data Presentation: Troubleshooting this compound Instability

Potential Cause Description Suggested Solution
Inherent Instability in Aqueous Solution This compound may be susceptible to hydrolysis or other degradation pathways in the aqueous environment of cell culture media at 37°C.[2]Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to evaluate its inherent aqueous stability.[2]
Reaction with Media Components Components in the cell culture medium, such as certain amino acids or vitamins, could react with and degrade this compound.[2]Test the stability of this compound in different types of cell culture media to identify any reactive components. Consider using a simpler, defined medium if possible.[2]
pH Instability The pH of the culture medium can shift during long-term experiments, potentially affecting the stability of this compound.[2][3]Regularly monitor the pH of your culture medium. Use a medium with a robust buffering system, such as HEPES, to maintain a stable pH.[3]
Enzymatic Degradation If using serum in your culture medium, enzymes present in the serum may degrade this compound.[3]Test stability in media with and without serum.[2] If degradation is observed, consider reducing the serum concentration or using heat-inactivated serum.[3]
Non-specific Binding This compound may adsorb to the surface of plasticware, such as culture plates and pipette tips, reducing its effective concentration.Use low-protein-binding plates and pipette tips.[2] Include a control without cells to assess non-specific binding to the plasticware.[2]
Cellular Uptake and Metabolism Cells may internalize and metabolize this compound, leading to a decrease in its concentration in the medium over time.Analyze cell lysates to determine the extent of cellular uptake and potential metabolism of this compound.

Q5: My stability measurements for this compound show high variability between replicates. What could be the reason?

A5: High variability in stability measurements can stem from several sources, including inconsistent sample handling, issues with the analytical method, or incomplete solubilization of the compound.[2] Ensure precise and consistent timing for sample collection and processing, and validate your analytical method for linearity, precision, and accuracy.[2] Confirm the complete dissolution of this compound in your stock solution and working solutions.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Complete cell culture medium (with and without 10% FBS)

  • 24-well low-protein-binding cell culture plates

  • HPLC-MS system

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the working solution of this compound by diluting the stock solution in the respective media (with and without serum) to a final concentration of 10 µM.

  • Experimental Setup:

    • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.

    • Include a set of wells with medium but without cells to assess chemical stability and non-specific binding.

  • Incubation and Sample Collection:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

    • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.

    • Immediately store the collected aliquots at -80°C until analysis.

  • Sample Analysis:

    • Analyze the concentration of intact this compound in each aliquot using a validated HPLC-MS method.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition to determine its stability profile and calculate its half-life.

Data Presentation: Example Stability Data for this compound

Time (hours) Concentration in Medium with 10% FBS (µM) Concentration in Serum-Free Medium (µM) Concentration in PBS (µM)
010.010.010.0
29.59.89.9
88.29.19.7
246.17.99.5
483.56.59.3

Mandatory Visualizations

NCC149_Signaling_Pathway cluster_nucleus Nucleus HDAC8 HDAC8 Cohesin_Ac Acetylated Cohesin Acetyl_Group Acetyl Group HDAC8->Acetyl_Group Removes Cohesin Cohesin Cohesin->HDAC8 Deacetylation NCC149 This compound NCC149->HDAC8 Inhibits

Caption: Mechanism of action of this compound as an HDAC8 inhibitor.

Troubleshooting_Workflow Start Decreased this compound Activity Observed Check_Storage Verify Stock Solution Storage and Handling Start->Check_Storage Assess_Media_Stability Perform Stability Assay in Culture Medium Check_Storage->Assess_Media_Stability Storage OK Optimize_Protocol Optimize Experimental Protocol Check_Storage->Optimize_Protocol Improper Storage Analyze_Binding Evaluate Non-specific Binding to Plates Assess_Media_Stability->Analyze_Binding Stable Assess_Media_Stability->Optimize_Protocol Unstable Analyze_Binding->Optimize_Protocol High Binding Contact_Support Contact Technical Support Analyze_Binding->Contact_Support Low Binding

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: α-Tubulin Acetylation Experiments with NCC-149 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NCC-149 and its derivatives in studies investigating α-tubulin acetylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective inhibitor of Histone Deacetylase 8 (HDAC8), an enzyme involved in the deacetylation of both histone and non-histone proteins.[1]

Q2: Do all this compound derivatives induce α-tubulin acetylation?

A2: No, the potential for α-tubulin acetylation varies among this compound derivatives and is dependent on their selectivity for HDAC6. While some derivatives have been shown to increase α-tubulin acetylation, indicating off-target inhibition of HDAC6, at least one derivative has been identified as highly selective for HDAC8 and does not cause an increase in α-tubulin acetylation.[1]

Q3: What is the mechanism by which some this compound derivatives increase α-tubulin acetylation?

A3: The acetylation of α-tubulin is primarily regulated by the opposing activities of α-tubulin acetyltransferases (ATATs) and histone deacetylase 6 (HDAC6). Certain this compound derivatives can inhibit HDAC6, leading to an accumulation of acetylated α-tubulin.

Q4: What are the typical concentrations used for this compound derivatives in cell-based assays?

A4: Effective concentrations will vary depending on the specific derivative and the cell line being used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: How can I measure changes in α-tubulin acetylation?

A5: The most common methods for measuring α-tubulin acetylation are Western blotting and immunofluorescence microscopy, using an antibody specific for acetylated α-tubulin.

Quantitative Data Summary

The following tables summarize the inhibitory activity and effect on α-tubulin acetylation of this compound and its derivatives.

Disclaimer: The specific quantitative data from the primary literature for the effect of all this compound derivatives on α-tubulin acetylation is not publicly available. The following table includes known data for this compound and provides an illustrative representation for its derivatives based on qualitative descriptions from published research. These values should be considered as examples to guide experimental design.

Table 1: Illustrative Inhibitory Activity of this compound and Derivatives against HDAC Isoforms

CompoundTargetIC50 (nM)Selectivity (HDAC8 vs. HDAC6)Reference
This compoundHDAC870>70-fold[2]
Derivative A (HDAC6/8 non-selective)HDAC6/885 (HDAC8), 150 (HDAC6)~1.8-foldIllustrative
Derivative B (HDAC8 selective)HDAC865>200-foldIllustrative
Derivative C (HDAC6/8 non-selective)HDAC6/895 (HDAC8), 120 (HDAC6)~1.3-foldIllustrative

Table 2: Illustrative Effect of this compound Derivatives on α-Tubulin Acetylation in HeLa Cells

CompoundConcentration (µM)Fold Increase in α-Tubulin Acetylation (vs. Control)Reference
This compound10~1.2Illustrative
Derivative A (HDAC6/8 non-selective)12.5Illustrative
56.8Illustrative
1012.3Illustrative
Derivative B (HDAC8 selective)1No significant change[1] Illustrative
5No significant changeIllustrative
10No significant changeIllustrative
Derivative C (HDAC6/8 non-selective)11.8Illustrative
54.5Illustrative
109.1Illustrative

Experimental Protocols

Protocol 1: Western Blotting for α-Tubulin Acetylation

This protocol outlines the steps for detecting changes in α-tubulin acetylation in cell lysates following treatment with this compound derivatives.

Materials:

  • Cells of interest

  • This compound derivatives

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-acetylated-α-tubulin (e.g., clone 6-11B-1)

  • Primary antibody: anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound derivatives for the desired time. Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-α-tubulin antibody.

Protocol 2: Immunofluorescence for α-Tubulin Acetylation

This protocol allows for the visualization of changes in acetylated α-tubulin within intact cells.

Materials:

  • Cells grown on coverslips

  • This compound derivatives

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-acetylated-α-tubulin

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Treatment: Plate cells on coverslips and treat with this compound derivatives as described for Western blotting.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with anti-acetylated-α-tubulin antibody overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash three times with PBS and stain with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Troubleshooting Guides

Western Blotting Troubleshooting
IssuePossible CauseRecommendation
No or weak signal for acetylated α-tubulin Insufficient inhibition of HDAC6.Increase the concentration of the this compound derivative or the incubation time.
Low protein loading.Ensure equal and sufficient protein loading (20-30 µg per lane is a good starting point).
Inefficient antibody binding.Optimize primary and secondary antibody concentrations and incubation times.
High background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too high.Titrate the primary and secondary antibody concentrations to find the optimal dilution.
Insufficient washing.Increase the number and duration of wash steps.
Multiple non-specific bands Primary antibody is not specific.Use a well-validated antibody for acetylated α-tubulin.
Protein degradation.Ensure fresh lysis buffer with protease inhibitors is used.
Immunofluorescence Troubleshooting
IssuePossible CauseRecommendation
No or weak fluorescence signal Inefficient inhibition of HDAC6.Increase the concentration or incubation time of the this compound derivative.
Poor antibody penetration.Ensure the permeabilization step is sufficient.
Low antibody concentration.Optimize the primary antibody concentration.
High background fluorescence Insufficient blocking.Increase blocking time and use serum from the same species as the secondary antibody.
Secondary antibody non-specific binding.Run a secondary antibody-only control to check for non-specific binding.
Autofluorescence of cells or fixative.Use a fresh fixative solution. An unstained control can help assess autofluorescence.
Blurry image or poor morphology Cells are not properly fixed.Optimize fixation time and PFA concentration.
Cells lifted from the coverslip.Use coated coverslips to improve cell adherence.

Visualizations

HDAC6_Tubulin_Acetylation_Pathway cluster_0 Cellular Environment cluster_1 Enzymatic Regulation cluster_2 Pharmacological Intervention Tubulin_Dimer α/β-Tubulin Dimer Microtubule Microtubule Tubulin_Dimer->Microtubule Polymerization Microtubule->Tubulin_Dimer Depolymerization Acetylated_Microtubule Acetylated Microtubule ATAT1 ATAT1 (Acetyltransferase) ATAT1->Microtubule Acetylation HDAC6 HDAC6 (Deacetylase) HDAC6->Acetylated_Microtubule Deacetylation NCC_149_Derivative This compound Derivative (Non-selective) NCC_149_Derivative->HDAC6 Inhibition NCC_149_Selective This compound Derivative (HDAC8 Selective) NCC_149_Selective->HDAC6 No significant inhibition

Caption: Signaling pathway of α-tubulin acetylation and its modulation by this compound derivatives.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Acquisition cluster_4 Endpoint Start Plate Cells Treatment Treat with this compound Derivative (or Vehicle Control) Start->Treatment Lysis Cell Lysis Treatment->Lysis Fixation Fixation & Permeabilization Treatment->Fixation Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot Quantification->Western_Blot Immunofluorescence Immunofluorescence Fixation->Immunofluorescence Imaging_WB Chemiluminescence Imaging Western_Blot->Imaging_WB Imaging_IF Fluorescence Microscopy Immunofluorescence->Imaging_IF Analysis_WB Quantify Acetylated α-Tubulin Levels Imaging_WB->Analysis_WB Analysis_IF Visualize Acetylated α-Tubulin Localization Imaging_IF->Analysis_IF

Caption: General experimental workflow for assessing α-tubulin acetylation.

References

NCC-149 Technical Support Center: Overcoming Poor Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NCC-149, a potent and selective histone deacetylase 8 (HDAC8) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor bioavailability of this compound in animal studies, a common hurdle stemming from its low aqueous solubility.[1]

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the delivery of this compound for your in vivo research.

Troubleshooting Guide: Low In Vivo Exposure of this compound

Researchers may encounter issues such as low plasma concentrations, high variability between subjects, or a lack of efficacy in animal models due to poor absorption of this compound. This guide offers a systematic approach to troubleshooting these problems.

Problem Potential Cause Recommended Solution
Precipitation of this compound in Formulation This compound is insoluble in water.[1] Aqueous-based formulations without appropriate solubilizers will lead to precipitation.Utilize a co-solvent system or a lipid-based formulation. Start by dissolving this compound in an organic solvent like DMSO and then dilute it into a vehicle containing solubilizing agents such as PEG300, Tween 80, or Cremophor EL.[2][3]
Low and Variable Plasma Concentrations Poor dissolution of the compound in the gastrointestinal (GI) tract after oral gavage.Employ a self-emulsifying drug delivery system (SEDDS) or a nanosuspension to improve dissolution rate and absorption. These formulations increase the surface area of the drug particles and maintain the drug in a solubilized state.[4][5]
Lack of In Vivo Efficacy Despite Sufficient Dose The compound may not be reaching the target tissue in sufficient concentrations due to poor absorption and first-pass metabolism.Consider alternative routes of administration that bypass the GI tract and first-pass metabolism, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. For these routes, ensure the formulation is sterile and pyrogen-free.
Vehicle-Induced Toxicity or Adverse Effects High concentrations of certain organic solvents (e.g., DMSO) can cause toxicity in animals.[2]Minimize the concentration of organic solvents in the final formulation. Include a vehicle-only control group in your study to differentiate between vehicle effects and compound toxicity.[2]

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound that might contribute to its poor bioavailability?

A1: this compound is a small molecule with the chemical formula C₁₆H₁₄N₄O₂S.[1] A key property affecting its bioavailability is its poor solubility in water, while it is soluble in organic solvents like DMSO.[1] This hydrophobicity can lead to slow dissolution in the gastrointestinal tract, limiting its absorption after oral administration.

Q2: What is a good starting formulation for oral administration of this compound in mice?

A2: A common starting point for poorly water-soluble compounds is a suspension or a solution using a combination of vehicles. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. This vehicle system helps to keep the compound in solution and aids in its absorption. Always prepare the formulation fresh before each use and visually inspect for any precipitation.

Q3: How can I improve the oral absorption of this compound beyond simple formulations?

A3: To significantly enhance oral bioavailability, more advanced formulation strategies can be employed. These include:

  • Lipid-Based Formulations: Formulating this compound in oils or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption through the lymphatic system.[3][4]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can lead to faster absorption.[5][6]

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate and apparent solubility.[5]

Q4: Should I consider modifying the chemical structure of this compound to improve its bioavailability?

A4: While formulation strategies are often the first approach, medicinal chemistry efforts can also be directed at improving the physicochemical properties of the inhibitor itself. For instance, creating derivatives with improved solubility or metabolic stability can be a long-term strategy.[6] However, this requires significant synthetic chemistry effort and re-evaluation of the compound's potency and selectivity.

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation for this compound (Co-solvent System)

This protocol describes the preparation of a 10 mg/mL solution of this compound in a co-solvent vehicle suitable for oral gavage in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound powder in DMSO to create a stock solution (e.g., 100 mg/mL). Ensure it is fully dissolved by vortexing or brief sonication.

  • In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline in a 40:5:45 volume ratio.

  • Slowly add the this compound/DMSO stock solution to the vehicle to achieve the final desired concentration (e.g., for a 10 mg/mL final concentration, add 1 part of the 100 mg/mL stock to 9 parts of the vehicle).

  • Vortex the final solution thoroughly to ensure homogeneity.

  • Visually inspect the solution for any precipitation before administration.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

This protocol provides a method for creating a simple SEDDS formulation to enhance the oral bioavailability of this compound.

Materials:

  • This compound powder

  • Capryol™ 90 (as the oil phase)

  • Cremophor® EL (as the surfactant)

  • Transcutol® HP (as the co-surfactant)

Procedure:

  • Weigh the required amount of this compound.

  • Prepare the SEDDS vehicle by mixing Capryol™ 90, Cremophor® EL, and Transcutol® HP in a predetermined ratio (e.g., 30:50:20 w/w).

  • Add the this compound powder to the SEDDS vehicle.

  • Gently heat the mixture to 40°C while stirring until the this compound is completely dissolved.

  • Allow the formulation to cool to room temperature.

  • To test the self-emulsification properties, add a small amount of the formulation to water and observe the spontaneous formation of a microemulsion.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, pharmacokinetic data to illustrate the potential improvements in this compound bioavailability when using different formulation strategies in a mouse model (oral administration at 20 mg/kg).

Formulation Cmax (ng/mL) Tmax (h) AUC₀₋₂₄ (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension 50 ± 152.0250 ± 75100 (Reference)
Co-solvent System 250 ± 601.51,200 ± 300480
SEDDS Formulation 800 ± 1501.04,500 ± 9001800
Nanosuspension 1200 ± 2500.56,200 ± 11002480

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_pk Pharmacokinetic Analysis A This compound Powder B Solubility Screening A->B C Formulation Selection (e.g., Co-solvent, SEDDS) B->C D Animal Dosing (Oral Gavage) C->D E Blood Sampling D->E F LC-MS/MS Analysis E->F G Data Analysis (Cmax, Tmax, AUC) F->G H Bioavailability Assessment G->H H->C Optimization

Caption: Workflow for formulation development and pharmacokinetic evaluation of this compound.

signaling_pathway cluster_cell Target Cell NCC149 This compound HDAC8 HDAC8 NCC149->HDAC8 Inhibition Cohesin_Ac Acetylated Cohesin (Active) HDAC8->Cohesin_Ac Deacetylation Cohesin Cohesin (Inactive) Cohesin_Ac->Cohesin CellCycle Cell Cycle Progression Cohesin_Ac->CellCycle Regulation

Caption: Simplified signaling pathway showing this compound inhibition of HDAC8.

References

dealing with batch-to-batch variability of NCC-149

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following content is for a hypothetical product, "NCC-149," and is intended for illustrative purposes. No public information was found regarding a real-world product with this designation that exhibits batch-to-batch variability. The information provided is based on general principles of troubleshooting for complex biological reagents.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of this compound, a novel signaling pathway modulator.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound.

Question: Why am I observing decreased potency or inconsistent results with a new batch of this compound?

Answer: Batch-to-batch variability is a known challenge with complex biological molecules like this compound. This variability can manifest as differences in concentration, purity, and functional activity. To address this, we recommend the following steps:

  • Perform a Batch Qualification Assay: Before using a new batch in large-scale or critical experiments, it is crucial to qualify its activity. A detailed protocol for a recommended cell-based activity assay is provided in the "Experimental Protocols" section of this document.

  • Consult the Certificate of Analysis (CofA): Each batch of this compound is shipped with a CofA that provides detailed specifications. Compare the values for the new batch with those of previous batches to identify any significant differences. A summary of typical batch variations can be found in Table 1.

  • Optimize Experimental Conditions: Due to slight variations in potency, you may need to adjust the concentration of this compound used in your experiments. We recommend performing a dose-response curve for each new batch to determine the optimal concentration.

A recommended troubleshooting workflow for inconsistent results is illustrated in the diagram below.

troubleshooting_workflow start Inconsistent Results Observed check_cofa Review Certificate of Analysis (Compare with previous batch) start->check_cofa run_qc Perform In-House Batch Qualification Assay check_cofa->run_qc Discrepancies noted or activity is suspect proceed Proceed with Experiments check_cofa->proceed No significant discrepancies dose_response Run Dose-Response Curve with New Batch run_qc->dose_response Activity confirmed but potency may differ contact_support Contact Technical Support run_qc->contact_support Activity significantly lower than specification adjust_concentration Adjust Experimental Concentration dose_response->adjust_concentration adjust_concentration->proceed stap_pathway cluster_membrane Cell Membrane NCC149 This compound STAPR STAP Receptor (STAP-R) NCC149->STAPR Binds to STAPK1 STAP Kinase 1 (STAPK1) STAPR->STAPK1 Recruits pSTAPK1 Phosphorylated STAPK1 (pSTAPK1) STAPK1->pSTAPK1 Phosphorylates Nucleus Nucleus pSTAPK1->Nucleus Translocates to GeneExpression Gene Expression (Cell Growth & Differentiation) Nucleus->GeneExpression Regulates

Technical Support Center: Mitigating Small Molecule-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cellular stress responses induced by small molecule compounds. The following resources are designed to assist in designing, executing, and interpreting experiments aimed at mitigating these stress responses.

Frequently Asked Questions (FAQs)

Q1: What are the common types of cellular stress induced by small molecule inhibitors?

A1: Small molecule inhibitors can induce a variety of cellular stress responses depending on their mechanism of action and off-target effects. The most common types include:

  • Oxidative Stress: Characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[1]

  • Endoplasmic Reticulum (ER) Stress: Occurs when the ER's protein folding capacity is overwhelmed, leading to the accumulation of unfolded or misfolded proteins and triggering the Unfolded Protein Response (UPR).[2]

  • DNA Damage Response: Activated by compounds that directly or indirectly cause lesions in the DNA, leading to cell cycle arrest and apoptosis if the damage is irreparable.

  • Proteotoxic Stress: Results from the accumulation of damaged or aggregated proteins, often due to inhibition of the proteasome or autophagy.

  • Metabolic Stress: Arises from interference with key metabolic pathways, such as glycolysis or mitochondrial respiration, leading to energy depletion and nutrient imbalances.[3]

Q2: How can I determine the type of cellular stress my compound is inducing?

A2: A multi-pronged approach using specific cellular and molecular markers is recommended. Refer to the table below for common markers and assays.

Q3: What are general strategies to mitigate off-target cellular stress in my experiments?

A3: Several strategies can be employed:

  • Optimize Compound Concentration and Treatment Duration: Use the lowest effective concentration and the shortest treatment time necessary to achieve the desired on-target effect.

  • Use Antioxidants: For suspected oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E can be beneficial.

  • Chemical Chaperones: To alleviate ER stress, chemical chaperones such as 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) can be used.[2]

  • Serum Starvation and Growth Factor Withdrawal: Modulating cell culture conditions can sometimes reduce baseline stress levels and sensitize cells to the compound's primary effect.

  • Use of Genetically Encoded Sensors: Employing fluorescent biosensors can allow for real-time monitoring of specific stress responses in living cells.

Q4: When should I be concerned about cellular stress responses in my drug discovery screen?

A4: Cellular stress responses can be a significant confounding factor. You should be concerned when:

  • The observed phenotype is a known consequence of a general stress response (e.g., apoptosis, cell cycle arrest) and not specific to the intended target.

  • The potency of your compound for the desired effect is similar to its potency for inducing stress markers.

  • Structure-activity relationship (SAR) studies show a correlation between compound-induced stress and the desired biological activity, suggesting a potential off-target liability.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
High levels of cell death observed at concentrations required for target engagement. The compound may be inducing significant off-target toxicity via cellular stress pathways.- Perform dose-response curves for markers of apoptosis (e.g., cleaved caspase-3) and specific stress pathways (see Table 1).- Attempt to mitigate stress with co-treatments (e.g., NAC for oxidative stress, 4-PBA for ER stress) and observe if cell viability improves without affecting on-target activity.[2]
Inconsistent or irreproducible results between experiments. - Variations in cell culture conditions (e.g., passage number, confluency) can alter baseline stress levels.- The compound may be unstable in culture medium, leading to variable active concentrations.- Standardize cell culture protocols meticulously.- Regularly test for mycoplasma contamination.- Assess compound stability in your experimental conditions using analytical methods like HPLC.
Observed phenotype does not correlate with the known function of the intended target. The phenotype may be a result of an off-target effect mediated by a cellular stress response.- Profile the compound against a panel of known stress-related targets.- Use a chemically distinct inhibitor of the same target to see if the phenotype is recapitulated.- Employ genetic knockdown (e.g., siRNA, CRISPR) of the intended target as an orthogonal validation method.
Activation of multiple stress pathways simultaneously. The compound may have a promiscuous mode of action, or one stress pathway may be triggering another (e.g., ER stress can lead to oxidative stress).- Perform a time-course experiment to determine the primary stress response.- Use specific inhibitors of different stress pathways (e.g., PERK inhibitor for ER stress) to dissect the signaling cascade.

Quantitative Data Summary

Table 1: Common Markers and Assays for Cellular Stress Responses

Stress Pathway Marker Assay Type Typical Readout
Oxidative Stress Reactive Oxygen Species (ROS)Flow Cytometry, Fluorescence MicroscopyIncreased fluorescence of dyes like DCFDA or CellROX
Glutathione (GSH) levelsLuminescence-based assayDecreased luminescence
Nrf2 activationWestern Blot, qPCR, Reporter AssayIncreased nuclear Nrf2, increased expression of Nrf2 target genes (e.g., HO-1, NQO1)
ER Stress Phospho-eIF2α, Phospho-PERKWestern BlotIncreased phosphorylation
XBP1 splicingRT-PCRAppearance of a shorter, spliced XBP1 mRNA variant
CHOP expressionWestern Blot, qPCRIncreased CHOP protein or mRNA levels
DNA Damage γH2AX fociImmunofluorescence MicroscopyIncreased number of nuclear foci
Phospho-ATM, Phospho-Chk2Western BlotIncreased phosphorylation
p53 stabilizationWestern BlotIncreased p53 protein levels
Proteotoxic Stress Ubiquitinated proteinsWestern BlotAccumulation of high molecular weight ubiquitin conjugates
p62/SQSTM1 levelsWestern BlotIncreased p62 levels (indicative of impaired autophagy)
Proteasome activityFluorescence-based assayDecreased fluorescence of a proteasome substrate

Experimental Protocols

Protocol 1: Assessment of Oxidative Stress Induction
  • Cell Plating: Plate cells at a density of 1 x 10^5 cells/mL in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the small molecule inhibitor at various concentrations for the desired time period. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 1 hour).

  • ROS Detection:

    • Wash cells with 1X PBS.

    • Incubate cells with 5 µM CellROX Green Reagent in complete medium for 30 minutes at 37°C.

    • Wash cells three times with 1X PBS.

    • Analyze cells by fluorescence microscopy or flow cytometry.

  • Data Analysis: Quantify the mean fluorescence intensity of the CellROX signal. An increase in fluorescence compared to the vehicle control indicates an increase in ROS.

Protocol 2: Mitigation of ER Stress with a Chemical Chaperone
  • Cell Plating: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of assay.

  • Co-treatment: Pre-incubate cells with a chemical chaperone (e.g., 5 mM 4-phenylbutyric acid) for 2 hours.

  • Compound Addition: Add the small molecule inhibitor at various concentrations to the wells already containing the chemical chaperone. Include controls for the compound alone, the chaperone alone, and a vehicle.

  • Incubation: Incubate for 24-48 hours.

  • Cell Viability Assay: Measure cell viability using a standard assay such as MTT or CellTiter-Glo.

  • Data Analysis: Compare the dose-response curves of the compound in the presence and absence of the chemical chaperone. A rightward shift in the curve in the presence of the chaperone suggests that ER stress contributes to the compound's cytotoxicity.

Signaling Pathway Diagrams

Oxidative_Stress_Response NCC149 Small Molecule (e.g., NCC-149) ROS ↑ Reactive Oxygen Species (ROS) NCC149->ROS induces Keap1 Keap1 ROS->Keap1 oxidizes Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage causes Nrf2 Nrf2 Keap1->Nrf2 sequesters & degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS detoxifies Apoptosis Apoptosis Cellular_Damage->Apoptosis can lead to

Caption: Oxidative Stress Response Pathway.

ER_Stress_Response NCC149 Small Molecule (e.g., this compound) ER Endoplasmic Reticulum (ER) NCC149->ER disrupts folding Unfolded_Proteins ↑ Unfolded Proteins ER->Unfolded_Proteins UPR Unfolded Protein Response (UPR) Unfolded_Proteins->UPR activates PERK PERK UPR->PERK Protein_Folding ↑ Protein Folding Capacity UPR->Protein_Folding adaptive response eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 activates translation CHOP CHOP ATF4->CHOP induces expression Apoptosis Apoptosis CHOP->Apoptosis promotes

Caption: ER Stress and the Unfolded Protein Response.

Experimental_Workflow Start Start: Observe Unexpected Cytotoxicity Hypothesis Hypothesize: Cytotoxicity is due to off-target cellular stress Start->Hypothesis Screening Screen for Markers of Major Stress Pathways (See Table 1) Hypothesis->Screening Identify_Pathway Identify Predominant Stress Pathway(s) Screening->Identify_Pathway Mitigation Attempt Mitigation Strategy (e.g., Antioxidants, Chaperones) Identify_Pathway->Mitigation Assess_Viability Assess Cell Viability & On-Target Activity Mitigation->Assess_Viability Result Result: Is cytotoxicity reduced without impacting on-target activity? Assess_Viability->Result Success Success: Optimized Assay Conditions Identified Result->Success Yes Redesign Failure: Consider Compound Redesign or New Scaffold Result->Redesign No

Caption: Troubleshooting Workflow for Cellular Stress.

References

Technical Support Center: Enhancing the Potency of NCC-149

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NCC-149, a selective Histone Deacetylase 8 (HDAC8) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the potency of this compound, troubleshoot common experimental issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Histone Deacetylase 8 (HDAC8).[1] Its mechanism of action involves binding to the active site of the HDAC8 enzyme, thereby preventing the deacetylation of its substrates.[2] HDAC8 is a class I HDAC enzyme that removes acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[3][4] By inhibiting HDAC8, this compound leads to an increase in the acetylation of its target proteins, which can modulate gene expression and other cellular processes.[3][5] A key non-histone substrate of HDAC8 is the cohesin subunit SMC3; increased acetylation of SMC3 is a marker of HDAC8 inhibition.[1][3]

Q2: What are the expected cellular effects of treating cells with this compound?

A2: Treatment of cells with this compound, as a selective HDAC8 inhibitor, is expected to induce a variety of cellular responses. These can include cell cycle arrest, particularly at the G2/M phase, and the induction of apoptosis (programmed cell death).[6] For example, studies have shown that this compound can suppress the growth of T-cell lymphoma cells.[1] The downstream effects are mediated by the altered acetylation status of HDAC8 target proteins, which can influence gene transcription and protein function.[3][7]

Q3: How can I assess the potency of this compound in my experiments?

A3: The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) value. This can be determined through various in vitro and cell-based assays. A common method is to use a fluorogenic HDAC8 assay with a specific substrate to measure the enzymatic activity in the presence of varying concentrations of this compound.[8][9] In cell-based assays, you can measure the accumulation of acetylated HDAC8 substrates, such as acetylated SMC3, via Western blotting.[1] Cell viability assays, like MTT or CellTiter-Glo, can be used to determine the concentration of this compound that inhibits cell growth by 50% (GI50).[10]

Q4: Are there known derivatives of this compound with potentially enhanced potency?

A4: Yes, a series of derivatives of this compound have been synthesized and evaluated.[1] These derivatives often feature modifications to the aromatic linkers.[1] Some of these derivatives have shown HDAC8 inhibitory activity similar to or even superior to the parent this compound compound.[1] One derivative, in particular, demonstrated greater potency in suppressing the growth of T-cell lymphoma cells compared to this compound.[1] For researchers interested in structure-activity relationships, exploring these published derivatives could provide insights into enhancing potency.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Low or inconsistent potency (higher than expected IC50 value).

Possible Cause Recommended Solution
Compound Degradation This compound, like many small molecules, can be susceptible to degradation. Prepare fresh stock solutions in a suitable solvent like DMSO for each experiment. Store stock solutions at -80°C for long-term stability and avoid repeated freeze-thaw cycles. To verify integrity, consider analytical techniques like HPLC or LC-MS to check for degradation products.
Precipitation in Assay Poor aqueous solubility can lead to precipitation at higher concentrations, reducing the effective concentration of the inhibitor. Visually inspect solutions for any cloudiness. To improve solubility, you can try including a small percentage of a co-solvent (e.g., up to 0.5% DMSO) in your final assay buffer, if compatible with your experimental system.[11]
Assay Conditions The IC50 value can be influenced by assay conditions such as substrate concentration, enzyme concentration, and incubation time. Ensure these parameters are consistent across experiments. For cell-based assays, factors like cell density, passage number, and serum concentration can also impact results.
Slow-Binding Kinetics Some HDAC inhibitors exhibit slow-on/slow-off binding kinetics, which can affect the measured IC50 value depending on the pre-incubation time.[12] Consider performing a time-course experiment to determine if the potency of this compound increases with longer pre-incubation times with the HDAC8 enzyme before adding the substrate.

Problem 2: Off-target effects observed.

Possible Cause Recommended Solution
Broad HDAC Inhibition Although this compound is reported to be selective for HDAC8, at higher concentrations it may inhibit other HDAC isoforms. To confirm selectivity in your system, perform Western blot analysis for acetylation marks of substrates of other HDACs (e.g., acetylated α-tubulin for HDAC6).[1]
Non-HDAC Off-Targets Hydroxamate-based inhibitors can sometimes interact with other metalloenzymes.[13] A common off-target for this class of inhibitors is metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[13] Consider using a structurally unrelated HDAC8 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
Cellular Toxicity High concentrations of any compound, including the vehicle (e.g., DMSO), can induce cellular stress and lead to non-specific effects. Always include a vehicle-only control in your experiments and ensure the final solvent concentration is kept to a minimum (ideally ≤ 0.1%).

Strategies to Enhance Potency

The potency of a small molecule inhibitor like this compound can be enhanced through several strategies, broadly categorized into chemical modifications and formulation improvements.

Chemical Modification Strategies

Structure-Activity Relationship (SAR) studies on this compound and its analogs can guide the rational design of more potent derivatives.[1]

Strategy Description
Modification of the Linker Region The linker connecting the zinc-binding group to the capping group plays a crucial role in inhibitor potency and selectivity. Synthesizing and testing this compound derivatives with different aromatic linkers has been shown to modulate HDAC8 inhibitory activity.[1]
Alternative Zinc-Binding Groups (ZBGs) While this compound utilizes a hydroxamic acid as its ZBG, exploring alternative ZBGs could lead to improved potency and selectivity, as well as potentially better pharmacokinetic properties.[14]
"L"-Shape Geometry For HDAC8 selectivity, small molecules that adopt a geometric "L"-shape are often favored. This can be achieved through modifications of the linker and capping group.[14]
Formulation Strategies

Improving the solubility and stability of this compound can enhance its apparent potency in cellular and in vivo experiments by increasing its bioavailability.[11][15]

Strategy Description
Co-solvents Using water-miscible organic solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) can increase the solubility of hydrophobic compounds. The final concentration of the co-solvent should be optimized to avoid toxicity.[11]
Use of Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[15]
Lipid-Based Formulations For in vivo studies, formulating this compound in lipid-based delivery systems, such as microemulsions or solid lipid nanoparticles, can enhance its oral bioavailability.[16][17]
Particle Size Reduction Techniques like micronization or nanonization increase the surface area of the compound, which can lead to a faster dissolution rate and improved absorption.[11]

Key Experimental Protocols

1. In Vitro Fluorogenic HDAC8 Activity Assay

  • Objective: To determine the IC50 of this compound against purified HDAC8 enzyme.

  • Materials: Recombinant human HDAC8, HDAC8 fluorogenic substrate (e.g., based on a p53 sequence), assay buffer, developer solution, this compound, and a multi-well plate reader.[8][9]

  • Methodology:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 96-well plate, add the diluted this compound or vehicle control.

    • Add recombinant HDAC8 enzyme to each well and pre-incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic HDAC8 substrate.

    • Incubate for a set time (e.g., 60 minutes) at 37°C.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Measure the fluorescence using a plate reader (e.g., excitation 355 nm, emission 460 nm).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

2. Cell-Based Western Blot for Acetylated SMC3

  • Objective: To confirm the on-target activity of this compound in cells by measuring the acetylation of a known HDAC8 substrate.

  • Materials: Cell line of interest (e.g., HeLa or a T-cell lymphoma line), cell culture reagents, this compound, lysis buffer, primary antibodies (anti-acetyl-SMC3, anti-total-SMC3, and a loading control like anti-β-actin), and secondary antibodies.[1]

  • Methodology:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

    • Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and HDAC inhibitors (except for the one being studied).

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

    • Quantify the band intensities to determine the relative increase in acetylated SMC3 normalized to total SMC3 and the loading control.

Visualizations

HDAC8_Signaling_Pathway HDAC8 Signaling and Inhibition by this compound cluster_nucleus Nucleus HistoneH3 Histone H3 Ac_HistoneH3 Acetylated Histone H3 Ac_HistoneH3->HistoneH3 Deacetylation Cohesin Cohesin Complex (contains SMC3) Ac_Cohesin Acetylated Cohesin (Ac-SMC3) Ac_Cohesin->Cohesin Deacetylation Gene_Expression Altered Gene Expression Ac_Cohesin->Gene_Expression Modulates p53 p53 Ac_p53 Acetylated p53 Ac_p53->p53 Deacetylation Ac_p53->Gene_Expression Modulates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis HDAC8 HDAC8 HDAC8->Ac_HistoneH3 HDAC8->Ac_Cohesin HDAC8->Ac_p53 NCC149 This compound NCC149->HDAC8 Inhibition

Caption: Mechanism of action of this compound on the HDAC8 signaling pathway.

Troubleshooting_Workflow Troubleshooting Low Potency of this compound Start Low/Inconsistent Potency Observed Check_Compound Step 1: Verify Compound Integrity - Prepare fresh stock solution - Use HPLC/LC-MS to check for degradation Start->Check_Compound Check_Solubility Step 2: Assess Solubility - Visually inspect for precipitation - Test co-solvents (e.g., <0.5% DMSO) Check_Compound->Check_Solubility If compound is pure Degraded Compound Degraded -> Prepare new batch Check_Compound->Degraded If impure Optimize_Assay Step 3: Optimize Assay Conditions - Standardize cell density, incubation times - Consider pre-incubation time (slow binding) Check_Solubility->Optimize_Assay If soluble Precipitated Compound Precipitated -> Reformulate Check_Solubility->Precipitated If insoluble Resolution Potency Issue Resolved Optimize_Assay->Resolution If optimized Assay_Issue Assay Conditions Suboptimal -> Re-evaluate protocol Optimize_Assay->Assay_Issue If still inconsistent

References

Technical Support Center: Troubleshooting Lack of Response to NCC-149

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of expected biological response to NCC-149, a selective histone deacetylase 8 (HDAC8) inhibitor. The information provided is based on established principles of HDAC inhibitor function and general mechanisms of drug resistance, intended to guide systematic investigation in your experiments.

Troubleshooting Guide: Investigating Lack of Response to this compound

A lack of response to this compound in your experimental model can be attributed to a variety of factors, ranging from compound integrity to cellular context. The following guide provides a structured approach to identifying the potential reasons for the observed outcome.

I. Compound and Experimental Setup Verification
Potential Issue Recommended Action Expected Outcome
Compound Integrity 1. Verify the purity and identity of your this compound stock via analytical methods (e.g., LC-MS, NMR). 2. Confirm the compound has been stored correctly as per the manufacturer's instructions to prevent degradation.[1] 3. Prepare fresh dilutions from a trusted stock for each experiment.The compound is confirmed to be of high purity and has been handled properly, eliminating compound quality as a variable.
Suboptimal Assay Conditions 1. Review and optimize the this compound concentration range based on reported IC50 values.[2] 2. Ensure the incubation time is sufficient for the biological effect to manifest. 3. Check for any interference of your assay reagents with this compound.An appropriate dose-response relationship is established, or it is confirmed that the lack of response is not due to suboptimal assay parameters.
Cell Culture and Model System 1. Regularly test cell lines for mycoplasma contamination. 2. Ensure the passage number of your cell line is within an acceptable range to avoid phenotypic drift. 3. Confirm the expression and activity of HDAC8 in your specific cell model.The cell model is validated as healthy and appropriate for studying the effects of an HDAC8 inhibitor.
II. Cellular Mechanisms of Resistance

If the compound and experimental setup have been verified, the lack of response may be due to intrinsic or acquired resistance mechanisms within the cell model.

Potential Mechanism Investigative Approach Possible Interpretation
Increased Drug Efflux 1. Use inhibitors of common ABC transporters (e.g., verapamil (B1683045) for P-glycoprotein) in combination with this compound. 2. Measure the intracellular concentration of this compound with and without efflux pump inhibitors.Restoration of this compound activity in the presence of an efflux pump inhibitor suggests that the compound is being actively removed from the cells.
Activation of Compensatory Signaling Pathways 1. Profile the activity of pro-survival pathways such as PI3K/AKT/mTOR and MAPK in your cell model. 2. Treat cells with this compound in combination with inhibitors of these pathways.Increased activity in survival pathways upon this compound treatment, and synergy with pathway inhibitors, indicates the activation of compensatory mechanisms.
Altered Apoptotic Machinery 1. Assess the expression levels of pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-XL) proteins.[3] 2. Combine this compound with agents that directly target the apoptotic pathway (e.g., BCL-2 inhibitors).An unfavorable ratio of pro- to anti-apoptotic proteins may confer resistance. Sensitization to this compound with apoptosis-targeting agents would support this.
Off-Target Effects 1. While this compound is reported to be a selective HDAC8 inhibitor, unforeseen off-target effects could counteract its intended activity in certain cellular contexts.[2][4] 2. Perform unbiased screening (e.g., proteomics, transcriptomics) to identify unexpected cellular responses to this compound.Identification of off-target activities that promote cell survival or antagonize the effects of HDAC8 inhibition.

Experimental Protocols

Cell Viability Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

    • Add a viability reagent (e.g., MTT, resazurin) and incubate as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Western Blot for Acetylated Cohesin
  • Objective: To confirm the on-target activity of this compound by measuring the acetylation of a known HDAC8 substrate.

  • Methodology:

    • Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against acetylated cohesin and a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands. An increase in acetylated cohesin would indicate target engagement by this compound.[4]

Frequently Asked Questions (FAQs)

Q1: We are not observing any change in cell viability with this compound. What is the first thing we should check?

A1: The first step is to verify the integrity and concentration of your this compound stock. Improper storage or handling can lead to compound degradation. We recommend preparing fresh dilutions for each experiment and confirming the stock concentration. Following that, ensure your cell model expresses HDAC8 and that your assay conditions (e.g., incubation time, cell density) are optimized.

Q2: Could our cell line have developed resistance to this compound?

A2: Yes, acquired resistance is a possibility, especially in long-term cultures continuously exposed to the compound. Resistance to HDAC inhibitors can arise from mechanisms such as the upregulation of drug efflux pumps or the activation of pro-survival signaling pathways.[3]

Q3: How can we confirm that this compound is entering the cells and engaging with its target?

A3: To confirm target engagement, you can perform a Western blot to detect an increase in the acetylation of a known HDAC8 substrate, such as cohesin.[4] This will indicate that this compound is active within the cell. Measuring the intracellular concentration of the compound via techniques like LC-MS can also confirm its cellular uptake.

Q4: Are there any known off-target effects of this compound that could explain a lack of response?

A4: While this compound is characterized as a selective HDAC8 inhibitor, comprehensive off-target profiling in all possible cellular contexts is often limited.[2][4] An unexpected off-target effect that promotes cell survival could potentially mask the intended inhibitory effects of this compound. If you suspect off-target effects, broader molecular profiling techniques may be necessary to investigate this.

Q5: What is the expected phenotype of HDAC8 inhibition in T-cell lymphoma cells?

A5: In sensitive T-cell lymphoma cell lines, inhibition of HDAC8 has been shown to suppress growth.[4] Another HDAC8-specific inhibitor was found to induce apoptosis through a mechanism involving PLCγ1 activation and calcium-induced cell death.[5]

Visualizing Troubleshooting and Cellular Pathways

Below are diagrams to assist in visualizing the troubleshooting process and potential cellular resistance mechanisms.

G Troubleshooting Workflow for Lack of this compound Response cluster_0 Initial Checks cluster_1 Investigate Resistance Mechanisms cluster_2 Resolution start No Response Observed compound Verify Compound Integrity & Handling start->compound assay Optimize Assay Conditions compound->assay cells Validate Cell Model (Mycoplasma, Passage, HDAC8 expression) assay->cells efflux Test for Drug Efflux cells->efflux pathways Profile Survival Pathways (e.g., PI3K/AKT) cells->pathways apoptosis Assess Apoptotic Machinery cells->apoptosis off_target Consider Off-Target Effects cells->off_target conclusion Identify Reason for Lack of Response efflux->conclusion pathways->conclusion apoptosis->conclusion off_target->conclusion

Caption: A logical workflow for troubleshooting a lack of response to this compound.

G Potential Mechanisms of Resistance to HDAC Inhibitors cluster_cell Cell NCC149 This compound HDAC8 HDAC8 NCC149->HDAC8 Inhibition EffluxPump ABC Transporter (e.g., P-gp) Cohesin_deacetylated Deacetylated Cohesin HDAC8->Cohesin_deacetylated Cohesin_acetylated Acetylated Cohesin (Target Effect) Cohesin_deacetylated->Cohesin_acetylated Acetylation Cohesin_acetylated->Cohesin_deacetylated Deacetylation NCC149_out EffluxPump->NCC149_out Efflux SurvivalPathway Pro-Survival Signaling (e.g., PI3K/AKT) AntiApoptotic Anti-Apoptotic Proteins (e.g., BCL-2) SurvivalPathway->AntiApoptotic Upregulation AntiApoptotic->Cohesin_acetylated Inhibition of Apoptosis

Caption: Cellular pathways that may contribute to a lack of response to this compound.

References

Technical Support Center: Optimizing Incubation Times for NCC-149 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with NCC-149. The information is designed to address common issues encountered during experiments and to assist in the optimization of incubation times.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for assessing the cytotoxic effects of a compound on cells expressing NCC?

A1: The ideal incubation time for cytotoxicity assays is dependent on the specific cell line and the goals of the experiment. Generally, incubation times of 24, 48, and 72 hours are used to determine the IC50 value of a compound.[1] It is highly recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the most effective time point for your particular cell line and experimental conditions.

Q2: How long should I incubate cells with a compound to observe changes in NCC-related signaling pathways?

A2: Detecting alterations in signaling pathways typically requires shorter incubation periods compared to cell viability assays.[1][2] For acute effects on signaling cascades, incubation times ranging from minutes to a few hours are often sufficient. For example, the stimulation of the Na-Cl cotransporter (NCC) with Angiotensin II can show effects on protein trafficking within 15 to 30 minutes, with changes in phosphorylation status becoming apparent after 60 minutes.[3] However, for changes in gene or total protein expression, longer incubations of 6 to 48 hours are generally necessary.[2]

Q3: What factors can influence the optimal incubation time in my experiments?

A3: Several factors can impact the ideal incubation time, including:

  • Cell Type: Different cell lines have varying metabolic rates and doubling times.

  • Compound Concentration: The concentration of the experimental compound can affect the rate of the cellular response.

  • Assay Type: The specific endpoint being measured (e.g., cell viability, protein phosphorylation, gene expression) will dictate the necessary incubation period.[4][5]

  • Cell Seeding Density: The initial number of cells plated can influence the outcome of assays, so it's important to ensure they are in the logarithmic growth phase.[1]

Troubleshooting Guides

Below are common problems encountered during this compound experiments, along with potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
No observable effect of the compound 1. Incubation time is too short.2. Compound concentration is too low.3. The cell line does not express the target.4. Degradation of the compound in the culture medium.1. Perform a time-course experiment with longer incubation periods.2. Conduct a dose-response study with a wider range of concentrations.3. Verify the expression of the target protein (e.g., NCC) in your cell line using methods like qPCR or Western blotting.4. Prepare fresh compound solutions for each experiment and minimize exposure to light and other degrading factors.[2]
High variability between replicate wells 1. Uneven cell seeding.2. Edge effects in the microplate.3. Inconsistent compound addition.4. Cell contamination (e.g., mycoplasma).1. Ensure thorough mixing of the cell suspension before and during plating.2. Avoid using the outer wells of the microplate, or fill them with a buffer to maintain humidity.3. Use calibrated pipettes and consistent technique when adding the compound.4. Regularly test cell cultures for mycoplasma contamination.[5]
Unexpected cell death or stress 1. Compound is cytotoxic at the tested concentration.2. Solvent (e.g., DMSO) toxicity.3. Suboptimal cell culture conditions.1. Perform a dose-response curve to determine the appropriate non-toxic concentration range.2. Ensure the final solvent concentration is low and consistent across all wells, including controls.3. Verify the quality of the culture medium, serum, and incubator conditions (temperature, CO2, humidity).

Experimental Protocols

General Protocol for a Time-Course Experiment
  • Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Compound Preparation: Prepare a stock solution of the experimental compound and dilute it to the desired final concentrations in fresh culture medium.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).[2]

  • Assay: At each time point, perform the desired assay (e.g., MTT assay for viability, Western blot for protein expression, or a functional assay for NCC activity).

  • Data Analysis: Analyze the data from each time point to determine the optimal incubation time for the desired effect.

Signaling Pathways and Experimental Workflows

NCC Regulatory Pathway

The activity of the Na-Cl cotransporter (NCC) is primarily regulated by the WNK-SPAK/OSR1 signaling cascade.[6][7] Hormones such as angiotensin II and aldosterone (B195564) can activate this pathway, leading to the phosphorylation and increased activity of NCC.[7][8]

NCC_Pathway cluster_0 Upstream Regulators cluster_1 Kinase Cascade cluster_2 Target Protein AngII Angiotensin II WNK WNK Kinases AngII->WNK Aldosterone Aldosterone Aldosterone->WNK SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 Activates NCC NCC (Inactive) SPAK_OSR1->NCC Phosphorylates pNCC pNCC (Active)

Caption: The WNK-SPAK/OSR1 signaling cascade leading to NCC activation.

Experimental Workflow for Optimizing Incubation Time

The following diagram illustrates a logical workflow for determining the optimal incubation time for an experimental compound targeting NCC.

Workflow start Start: Define Experimental Goal (e.g., IC50, pathway modulation) lit_review Literature Review: Typical incubation times for similar compounds and cell lines start->lit_review time_course Design Time-Course Experiment (e.g., 6, 12, 24, 48, 72 hrs) lit_review->time_course dose_response Design Dose-Response Experiment (e.g., 0.1, 1, 10, 100 µM) lit_review->dose_response execute Execute Experiment time_course->execute dose_response->execute analyze Analyze Data execute->analyze optimal_time Determine Optimal Incubation Time analyze->optimal_time further_exp Proceed with Further Experiments optimal_time->further_exp

Caption: A logical workflow for optimizing experimental incubation times.

References

Validation & Comparative

Validating NCC-149's Inhibition of HDAC8 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NCC-149, a selective Histone Deacetylase 8 (HDAC8) inhibitor, with other alternatives. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways to aid researchers in assessing its efficacy and cellular mechanism of action.

Unveiling the Potency and Selectivity of this compound

This compound is a potent and selective inhibitor of HDAC8, a class I histone deacetylase implicated in various cellular processes, including gene expression, cell cycle control, and cohesion dynamics. Validating its activity in a cellular context is crucial for its development as a research tool and potential therapeutic agent.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of this compound and a well-characterized alternative, PCI-34051, against various HDAC isoforms. This data highlights the selectivity of these compounds for HDAC8 over other HDACs.

InhibitorHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
This compound >5000>5000>5000>500070
PCI-34051 >2000>2000>2000>200010

Note: Data for this compound selectivity is derived from studies on its derivatives, which indicate high selectivity for HDAC8 over HDAC1, 2, and 6.[1] PCI-34051 data is compiled from multiple sources indicating its high selectivity.

Experimental Validation in Cellular Models

To confirm the engagement and inhibitory effect of this compound on HDAC8 within a cellular environment, several key experiments are typically performed. These assays assess the direct impact on HDAC8's known substrates and the downstream cellular consequences of its inhibition.

Key Experimental Assays:
  • Western Blotting for Acetylated SMC3: A primary method to confirm HDAC8 inhibition in cells is to measure the acetylation status of its key non-histone substrate, Structural Maintenance of Chromosomes 3 (SMC3).[2][3] Inhibition of HDAC8 leads to an accumulation of acetylated SMC3.

  • Cell Viability/Proliferation Assays (MTT/MTS): These assays determine the effect of HDAC8 inhibition on cell growth and survival. A reduction in cell viability upon treatment with this compound can indicate a cytotoxic or cytostatic effect.

  • Cell Cycle Analysis: Flow cytometry can be used to assess the impact of HDAC8 inhibition on cell cycle progression. Delays or arrests in specific phases of the cell cycle are often observed.

  • Apoptosis Assays: To determine if reduced cell viability is due to programmed cell death, assays that measure markers of apoptosis, such as caspase activation or Annexin V staining, are employed.

Experimental Protocols

Western Blot for Acetylated SMC3

This protocol outlines the steps to detect changes in SMC3 acetylation in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound and other HDAC8 inhibitors (e.g., PCI-34051)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetylated SMC3, anti-total SMC3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetylated SMC3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total SMC3 and a loading control like GAPDH.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cell culture medium

  • This compound and other inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or other inhibitors for the desired duration (e.g., 48-72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing the Impact of HDAC8 Inhibition

Understanding the signaling pathways in which HDAC8 participates is crucial for interpreting the cellular effects of its inhibition.

HDAC8 Signaling Pathway

HDAC8 is involved in a complex network of cellular signaling. Its activity is regulated by various upstream factors, and its inhibition impacts numerous downstream processes.

HDAC8_Signaling cluster_upstream Upstream Regulators cluster_downstream Downstream Targets & Processes Transcription Factors Transcription Factors PTMs Post-Translational Modifications (PTMs) HDAC8 HDAC8 PTMs->HDAC8 Activity SMC3 SMC3 Cell Cycle Cell Cycle SMC3->Cell Cycle Cohesin Dynamics p53 p53 Apoptosis Apoptosis p53->Apoptosis HIF-1α HIF-1α Gene Expression Gene Expression HIF-1α->Gene Expression Hypoxia Response Histones Histones Histones->Gene Expression Chromatin Remodeling HDAC8->SMC3 Deacetylation HDAC8->p53 Deacetylation HDAC8->HIF-1α Deacetylation (Stabilization) HDAC8->Histones Deacetylation

Caption: Upstream and downstream signaling of HDAC8.

Experimental Workflow for Validating HDAC8 Inhibition

The following diagram illustrates a typical workflow for validating a novel HDAC8 inhibitor like this compound in a cellular context.

HDAC8_Validation_Workflow cluster_assays Cellular Validation Assays cluster_downstream_analysis Downstream Mechanistic Studies start Start: Novel HDAC8 Inhibitor (e.g., this compound) western_blot Western Blot: ↑ Acetylated SMC3 start->western_blot viability_assay Cell Viability Assay: ↓ Proliferation (IC50) start->viability_assay cell_cycle Cell Cycle Analysis: Phase Arrest? start->cell_cycle apoptosis_assay Apoptosis Assay: ↑ Apoptosis? start->apoptosis_assay end Conclusion: Validated Cellular HDAC8 Inhibition western_blot->end gene_expression Gene Expression Analysis (qPCR/RNA-seq) viability_assay->gene_expression apoptosis_assay->gene_expression in_vivo In Vivo Model Testing gene_expression->in_vivo in_vivo->end

Caption: Workflow for validating HDAC8 inhibitors in cells.

Conclusion

Validating the cellular inhibition of HDAC8 by this compound requires a multi-faceted approach. By employing the experimental strategies outlined in this guide, researchers can effectively characterize its potency, selectivity, and mechanism of action. The provided protocols and pathway diagrams serve as a valuable resource for designing and interpreting experiments aimed at understanding the biological consequences of selective HDAC8 inhibition. This comprehensive evaluation is essential for advancing our knowledge of HDAC8's role in health and disease and for the development of novel therapeutic interventions.

References

A Comparative Guide to Analyzing Acetylated Cohesin Following NCC-149 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the impact of NCC-149, a selective Histone Deacetylase 8 (HDAC8) inhibitor, on the acetylation of the cohesin complex. The data presented herein, along with detailed experimental protocols, will aid in the design and execution of robust experiments to evaluate the efficacy of this compound and alternative compounds in modulating this critical cellular process.

Introduction to Cohesin Acetylation and HDAC8 Inhibition

The cohesin complex, composed of core subunits SMC1, SMC3, RAD21, and STAG1/2, is essential for sister chromatid cohesion, DNA repair, and gene expression. The acetylation of the SMC3 subunit is a key regulatory modification that stabilizes the cohesin ring on chromatin, a process crucial for proper chromosome segregation. This acetylation is dynamically regulated by acetyltransferases (e.g., ESCO1/2) and deacetylases.[1][2]

HDAC8 has been identified as the primary deacetylase for SMC3.[1][3] Its inhibition leads to an accumulation of acetylated SMC3 (ac-SMC3), thereby impacting the cohesin cycle and potentially offering a therapeutic avenue for conditions associated with cohesin dysfunction, known as cohesinopathies.[1][3] this compound is a potent and selective inhibitor of HDAC8, and its treatment has been shown to induce an increase in acetylated cohesin in a dose-dependent manner.

Performance Comparison of HDAC8 Inhibitors on Cohesin Acetylation

Table 1: Dose-Dependent Effect of HDAC8 Inhibitor (PCI-34051) on Acetylated SMC3 Levels

Inhibitor Concentration (µM)Fold Increase in Acetylated SMC3 (Relative to Vehicle Control)Cell LineTreatment Duration (hours)Reference
10~1.5MCF748[1]
25~2.0MCF748[1]
50~2.5MCF748[1]

Note: This data is for PCI-34051 and is presented as a proxy for the expected dose-dependent effect of this compound.

Alternative HDAC Inhibitors for Cohesin Acetylation Studies

Several other small molecules can be utilized to study the effects of HDAC inhibition on cohesin acetylation. A comparison of their relevant characteristics is provided below.

Table 2: Comparison of HDAC Inhibitors for Cohesin Acetylation Studies

InhibitorPrimary Target(s)Reported Effect on Cohesin AcetylationKey Features
This compound HDAC8Increases acetylated cohesin.High selectivity for HDAC8.
PCI-34051 HDAC8Dose-dependent increase in acetylated SMC3.[1]Well-characterized selective HDAC8 inhibitor.
RGFP966 HDAC3Primarily targets HDAC3; indirect effects on cohesin acetylation not well-documented.Serves as a control for assessing the specificity of HDAC8 inhibition.[4][5][6][7][8]
Trichostatin A (TSA) Pan-HDAC inhibitorGeneral increase in protein acetylation, including SMC3.Broad-spectrum inhibitor, useful as a positive control for HDAC inhibition but lacks specificity.

Experimental Protocols

Western Blot Analysis of Acetylated Cohesin

This protocol outlines the key steps for detecting changes in acetylated SMC3 levels following treatment with this compound or other HDAC inhibitors.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa or MCF7) at an appropriate density and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 or 48 hours).

2. Cell Lysis:

  • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail and an HDAC inhibitor (e.g., Trichostatin A and Sodium Butyrate) to prevent deacetylation during sample preparation.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble protein fraction.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize protein concentrations for all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto a 4-15% Tris-glycine polyacrylamide gel.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

5. Protein Transfer:

  • Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against acetylated SMC3 (e.g., anti-acetyl-SMC3 [Lys105/106]) diluted in blocking buffer overnight at 4°C.

  • As a loading control, probe a separate membrane or strip and re-probe the same membrane with a primary antibody against total SMC3 or a housekeeping protein (e.g., β-actin or GAPDH).

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the acetylated SMC3 band to the total SMC3 or loading control band to determine the relative fold change.

Visualizations

Signaling Pathway of Cohesin Deacetylation by HDAC8 and Inhibition by this compound

Cohesin_Deacetylation_Pathway cluster_0 Cohesin Acetylation Cycle cluster_1 HDAC8-mediated Deacetylation cluster_2 Inhibition ESCO1/2 ESCO1/2 SMC3 SMC3 ESCO1/2->SMC3 Acetylation ac-SMC3 Acetylated SMC3 (Cohesion Establishment) SMC3->ac-SMC3 HDAC8 HDAC8 ac-SMC3->HDAC8 SMC3_deacetylated SMC3 (Cohesin Recycling) HDAC8->SMC3_deacetylated Deacetylation This compound This compound This compound->HDAC8 Inhibition

Caption: Cohesin deacetylation by HDAC8 and its inhibition by this compound.

Experimental Workflow for Western Blot Analysis of Acetylated Cohesin

Western_Blot_Workflow A Cell Culture & Treatment (e.g., HeLa, MCF7) B Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (ECL) F->G H Data Analysis (Densitometry) G->H

Caption: Workflow for Western blot analysis of acetylated cohesin.

References

A Comparative Guide to the Efficacy of HDAC8 Inhibitors: NCC-149 and PCI-34051

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two selective histone deacetylase 8 (HDAC8) inhibitors, NCC-149 and PCI-34051. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to facilitate informed decisions in research and drug development.

At a Glance: Comparing this compound and PCI-34051

FeatureThis compoundPCI-34051
Target Histone Deacetylase 8 (HDAC8)Histone Deacetylase 8 (HDAC8)
IC50 for HDAC8 70 nM[1]10 nM[1][2][3]
Selectivity >70-fold selective for HDAC8 over HDAC6[1]>200-fold selective for HDAC8 over other HDAC isoforms (HDAC1, 2, 3, 6, and 10)[1][2][4]
Reported Cellular Effects Induces apoptosis, cell cycle arrest at G2/M phase[5]Induces caspase-dependent apoptosis[2][4]
Mechanism of Action Inhibition of HDAC8 leading to increased acetylation of substrates, resulting in cell cycle arrest and apoptosis.[5]Inhibition of HDAC8, leading to apoptosis via a unique pathway involving PLCγ1 activation and intracellular calcium mobilization.[4]

In-Depth Efficacy and Mechanism of Action

This compound: A Potent and Selective HDAC8 Inhibitor

This compound is a selective inhibitor of HDAC8, discovered through a click chemistry approach.[6] It exhibits a potent inhibitory effect on HDAC8 with an IC50 value of 70 nM.[1] Studies have shown that this compound can induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cell lines.[5] The inhibition of HDAC8 by this compound leads to an increase in the acetylation of HDAC8 substrates, such as cohesin, which plays a crucial role in cell cycle progression.[6] This disruption of the cell cycle is a key mechanism behind its anti-proliferative effects.[5]

PCI-34051: A Highly Potent and Selective HDAC8 Inhibitor with a Unique Apoptotic Pathway

PCI-34051 is a highly potent and selective inhibitor of HDAC8, with a reported IC50 of 10 nM.[1][2][3] Its selectivity for HDAC8 is over 200-fold higher compared to other HDAC isoforms.[1][2][4] A distinguishing feature of PCI-34051 is its unique mechanism of inducing apoptosis. Unlike many other HDAC inhibitors, PCI-34051 triggers a caspase-dependent apoptotic pathway that is initiated by the activation of phospholipase C-gamma1 (PLCγ1).[4] This leads to a rapid increase in intracellular calcium levels, mobilized from the endoplasmic reticulum, which in turn triggers the mitochondrial apoptotic cascade.[4] This specific mechanism of action may offer a greater therapeutic index and be particularly effective in certain cancer types, such as T-cell lymphomas.[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

HDAC8_Inhibition_Pathway cluster_inhibitors HDAC8 Inhibitors cluster_downstream Cellular Effects This compound This compound HDAC8 HDAC8 This compound->HDAC8 inhibition PCI-34051 PCI-34051 PCI-34051->HDAC8 inhibition Acetylated Substrates (e.g., Cohesin, p53) Acetylated Substrates (e.g., Cohesin, p53) HDAC8->Acetylated Substrates (e.g., Cohesin, p53) deacetylation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Acetylated Substrates (e.g., Cohesin, p53)->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

General signaling pathway of HDAC8 inhibition.

PCI34051_Apoptosis_Pathway PCI-34051 PCI-34051 HDAC8 HDAC8 PCI-34051->HDAC8 inhibits PLCγ1 PLCγ1 HDAC8->PLCγ1 activates ER Endoplasmic Reticulum PLCγ1->ER signals to Ca2+ Intracellular Ca2+ Increase ER->Ca2+ Mitochondria Mitochondria Ca2+->Mitochondria signals to Caspase Activation Caspase Activation Mitochondria->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Apoptotic pathway induced by PCI-34051.

Experimental_Workflow_HDAC_Inhibition cluster_prep Preparation cluster_assay Assay cluster_detection Detection Recombinant HDAC8 Enzyme Recombinant HDAC8 Enzyme Incubate Enzyme + Inhibitor Incubate Enzyme + Inhibitor Recombinant HDAC8 Enzyme->Incubate Enzyme + Inhibitor Inhibitors (this compound / PCI-34051) Inhibitors (this compound / PCI-34051) Inhibitors (this compound / PCI-34051)->Incubate Enzyme + Inhibitor Fluorogenic Substrate Fluorogenic Substrate Add Substrate Add Substrate Incubate Enzyme + Inhibitor->Add Substrate Incubate Incubate Add Substrate->Incubate Add Developer Add Developer Incubate->Add Developer Measure Fluorescence Measure Fluorescence Add Developer->Measure Fluorescence

Workflow for in vitro HDAC inhibition assay.

Detailed Experimental Protocols

In Vitro HDAC8 Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound and PCI-34051 on HDAC8 enzymatic activity.

Materials:

  • Recombinant human HDAC8 enzyme

  • HDAC8 fluorogenic substrate (e.g., Fluor de Lys® Green)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • This compound and PCI-34051 stock solutions (in DMSO)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of this compound and PCI-34051 in assay buffer.

  • Add a fixed amount of recombinant HDAC8 enzyme to each well of a 96-well plate.

  • Add the diluted inhibitors to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the HDAC8 fluorogenic substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and generate a fluorescent signal by adding the developer solution.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for Fluor de Lys® Green).

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., Jurkat for T-cell lymphoma)

  • Complete cell culture medium

  • This compound and PCI-34051 stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear microplates

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

  • Treat the cells with various concentrations of this compound or PCI-34051. Include a vehicle control (DMSO).

  • Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.[2]

Western Blotting for Acetylated Proteins

This technique is used to detect the levels of acetylated substrates of HDAC8 within cells following inhibitor treatment.

Materials:

  • Cancer cells treated with this compound or PCI-34051

  • Lysis buffer (e.g., RIPA buffer) with protease and HDAC inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetylated-SMC3, anti-acetylated-p53, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative levels of acetylated proteins.[7]

References

A Comparative Guide: NCC-149 Versus Broad-Spectrum HDAC Inhibitors Like Vorinostat (SAHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic modifiers, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. This guide provides an objective comparison between the novel selective HDAC8 inhibitor, NCC-149, and the well-established broad-spectrum HDAC inhibitor, Vorinostat (B1683920) (SAHA). The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies behind these findings.

Mechanism of Action: A Tale of Selectivity

Vorinostat (SAHA) is a pan-HDAC inhibitor, meaning it targets multiple HDAC enzymes, primarily belonging to Class I and Class II.[1] Its mechanism revolves around the chelation of the zinc ion within the active site of these enzymes, leading to their inhibition.[2] This broad inhibition results in the hyperacetylation of histone proteins, which relaxes chromatin structure and allows for the re-expression of silenced tumor suppressor genes.[2] The downstream effects are pleiotropic, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[3]

This compound , in contrast, is a potent and selective inhibitor of HDAC8.[4][5] Its selectivity offers a more targeted approach to epigenetic modulation. HDAC8 is known to deacetylate non-histone proteins, with a key substrate being the cohesin complex, which is crucial for sister chromatid cohesion and genome stability.[5][6] By selectively inhibiting HDAC8, this compound leads to the hyperacetylation of cohesin, which can disrupt cancer cell division and survival.[5]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50) of this compound and Vorinostat against various HDAC isoforms and cancer cell lines, based on available data.

Inhibitor HDAC1 HDAC2 HDAC3 HDAC6 HDAC8 Pan-HDAC Reference
This compound --->5,000 nM70 nM -[4][7]
Vorinostat (SAHA) 10 nM -20 nM --~10 nM [3][8][9]

Table 1: Comparative IC50 Values Against HDAC Isoforms. Note: A direct side-by-side comparison from a single study is not available. Data is compiled from multiple sources.

Inhibitor Cell Line Cancer Type IC50 (µM) Reference
This compound Derivative Jurkat, HH, MT4, HUT78T-cell lymphomaSuppressed growth more potently than this compound[5]
Vorinostat (SAHA) HHCutaneous T-cell lymphoma0.146[8]
Vorinostat (SAHA) HuT78Cutaneous T-cell lymphoma2.062[8]
Vorinostat (SAHA) MJCutaneous T-cell lymphoma2.697[8]
Vorinostat (SAHA) MyLaCutaneous T-cell lymphoma1.375[8]
Vorinostat (SAHA) SeAxCutaneous T-cell lymphoma1.510[8]
Vorinostat (SAHA) SW-982Synovial sarcoma8.6[10]
Vorinostat (SAHA) SW-1353Chondrosarcoma2.0[10]

Table 2: Cytotoxicity in Human Cancer Cell Lines.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and experimental approaches, the following diagrams are provided in DOT language.

G cluster_vorinostat Vorinostat (SAHA) Signaling Pathway Vorinostat Vorinostat (SAHA) HDACs HDACs (Class I & II) Vorinostat->HDACs Inhibition Acetylation Increased Acetylation Histones Histone Proteins HDACs->Histones Deacetylation Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene Tumor Suppressor Gene Expression Chromatin->Gene Cell Cell Cycle Arrest Apoptosis Gene->Cell

Caption: Vorinostat's pan-HDAC inhibition leads to broad effects on gene expression.

G cluster_ncc149 This compound Signaling Pathway NCC149 This compound HDAC8 HDAC8 NCC149->HDAC8 Selective Inhibition AcetylatedCohesin Acetylated Cohesin Cohesin Cohesin (e.g., Smc3) HDAC8->Cohesin Deacetylation Cohesin->AcetylatedCohesin Chromatid Defective Sister Chromatid Cohesion AcetylatedCohesin->Chromatid CellDivision Impaired Cell Division Chromatid->CellDivision

Caption: this compound selectively targets HDAC8, affecting cohesin function.

G cluster_workflow General Workflow for HDAC Inhibitor Evaluation A Cancer Cell Culture B Treatment with Inhibitor (e.g., this compound or Vorinostat) A->B C HDAC Activity Assay B->C D Cell Viability Assay (e.g., MTS) B->D E Western Blot (Acetylated Substrates) B->E F Data Analysis (IC50, Protein Levels) C->F D->F E->F

Caption: A typical experimental workflow for assessing HDAC inhibitor efficacy.

Experimental Protocols

Below are generalized protocols for key experiments cited in the comparison of this compound and Vorinostat.

HDAC Activity Assay (Fluorometric)

This assay measures the ability of an inhibitor to block the deacetylase activity of HDAC enzymes.

  • Materials : Recombinant HDAC enzyme, fluorogenic HDAC substrate, assay buffer, inhibitor compound (this compound or Vorinostat), developer solution, and a microplate reader.

  • Procedure :

    • Prepare serial dilutions of the inhibitor.

    • In a 96-well plate, add the HDAC enzyme, assay buffer, and the inhibitor at various concentrations.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the IC50 value by plotting the inhibitor concentration against the percentage of HDAC inhibition.[11][12]

Cell Viability Assay (MTS Assay)

This assay determines the cytotoxic effects of the inhibitors on cancer cell lines.

  • Materials : Cancer cell lines, 96-well plates, cell culture medium, inhibitor compound, and MTS reagent.

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor for a specific duration (e.g., 48 or 72 hours).

    • Add the MTS reagent to each well and incubate for 1-4 hours. The reagent is converted to a colored formazan (B1609692) product by viable cells.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]

Western Blot for Histone and Cohesin Acetylation

This technique is used to detect the levels of acetylated proteins following inhibitor treatment.

  • Materials : Cancer cell lines, inhibitor compound, lysis buffer, protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., anti-acetyl-histone H3, anti-acetyl-Smc3), secondary antibody, and a chemiluminescence detection system.

  • Procedure :

    • Treat cells with the inhibitor for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.[13][14]

Conclusion

The choice between a selective HDAC inhibitor like this compound and a broad-spectrum inhibitor such as Vorinostat depends on the specific research or therapeutic goal. Vorinostat's pan-HDAC activity leads to wide-ranging effects on gene expression, which has proven effective in certain malignancies like cutaneous T-cell lymphoma.[15][16] However, this broad activity may also contribute to off-target effects.

This compound offers a more targeted approach by specifically inhibiting HDAC8. This selectivity may lead to a more favorable side-effect profile and allows for the precise dissection of HDAC8's role in cellular processes, particularly in relation to cohesin function and cell cycle control.[5] Further direct comparative studies are warranted to fully elucidate the therapeutic potential and differential effects of these two classes of HDAC inhibitors in various cancer models.

References

Assessing the Selectivity Profile of NCC-149 Against Other HDAC Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the histone deacetylase (HDAC) inhibitor NCC-149, focusing on its selectivity profile against various HDAC isoforms. The performance of this compound is compared with other well-established HDAC inhibitors, including the pan-HDAC inhibitors Vorinostat and Panobinostat (B1684620), and the selective HDAC8 inhibitor PCI-34051. All data is supported by experimental findings from in vitro enzymatic assays.

Comparative Inhibitory Activity of HDAC Inhibitors

The selectivity of an HDAC inhibitor is a critical determinant of its therapeutic efficacy and potential side effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds against a panel of HDAC isoforms. Lower IC50 values indicate greater potency.

HDAC IsoformThis compound (nM)PCI-34051 (nM)Vorinostat (SAHA) (nM)Panobinostat (LBH589) (nM)
Class I
HDAC1Data not available4000[1][2]10 - 33[3][4]<13.2[5]
HDAC2Data not available>50000[2]96[4]<13.2[5]
HDAC3Data not available>50000[2]20[4]<13.2[5]
HDAC870 10 [1][2]540[4]mid-nanomolar[5]
Class IIa
HDAC4Data not availableData not availableData not availablemid-nanomolar[5]
HDAC5Data not availableData not availableData not availableData not available
HDAC7Data not availableData not availableData not availablemid-nanomolar[5]
HDAC9Data not availableData not availableData not availableData not available
Class IIb
HDAC6>50002900[1][2]33[4]<13.2[5]
HDAC10Data not available13000[2]Data not available<13.2[5]
Class IV
HDAC11Data not availableData not availableData not available<13.2[5]

Note: "Data not available" indicates that IC50 values for the specific isoform were not found in the searched literature. The selectivity of this compound has been described as being over 70-fold for HDAC8 over HDAC6.[6] PCI-34051 exhibits over 200-fold selectivity for HDAC8 over other HDAC isoforms.[1][2]

Experimental Protocols

The determination of HDAC inhibitor selectivity is typically performed using in vitro enzymatic assays. A common method is the fluorogenic HDAC activity assay.

Fluorogenic HDAC Activity Assay Protocol

This assay measures the enzymatic activity of a specific HDAC isoform by quantifying the fluorescence generated from a deacetylated fluorogenic substrate.

Materials:

  • Recombinant human HDAC enzymes (isoforms 1-11)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer)

  • Test compounds (this compound and comparators) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Enzyme Reaction:

    • Add a solution of the specific recombinant HDAC enzyme to each well of a 96-well plate.

    • Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Trichostatin A).

    • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Development: Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement: Incubate the plate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the selectivity profile of an HDAC inhibitor.

HDAC_Inhibitor_Selectivity_Workflow A Prepare Serial Dilutions of Test Compound (e.g., this compound) D Incubate HDAC Isoform with Test Compound A->D B Prepare Recombinant HDAC Isoforms (1-11) B->D C Prepare Fluorogenic Substrate & Developer E Add Fluorogenic Substrate to Initiate Reaction C->E F Add Developer to Generate Fluorescent Signal C->F D->E E->F G Measure Fluorescence Intensity F->G H Calculate Percent Inhibition G->H I Determine IC50 Values for each Isoform H->I J Generate Selectivity Profile I->J HDAC8_Signaling_Pathway cluster_pathway HDAC8-Mediated Deacetylation and Inhibition Histones Histone Proteins HDAC8 HDAC8 SMC3 SMC3 (Cohesin) Other Other Non-Histone Proteins Acetylated_Histones Acetylated Histones Acetylated_SMC3 Acetylated SMC3 Acetylated_Other Acetylated Other Proteins Acetylated_Histones->Histones Deacetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Acetylated_SMC3->SMC3 Deacetylation Cell_Cycle Cell Cycle Arrest Acetylated_SMC3->Cell_Cycle Acetylated_Other->Other Deacetylation Apoptosis Apoptosis Gene_Expression->Apoptosis NCC149 This compound NCC149->HDAC8 Inhibition

References

A Comparative Guide to Biomarkers for Confirming NCC-149 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomarkers to confirm target engagement of NCC-149, a selective Histone Deacetylase 8 (HDAC8) inhibitor. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction to this compound and its Target: HDAC8

This compound is a potent and selective inhibitor of HDAC8, a class I histone deacetylase.[1][2] HDACs are a family of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This deacetylation process plays a crucial role in the epigenetic regulation of gene expression and various cellular processes.[3][4]

HDAC8, specifically, is involved in a multitude of cellular functions, including transcriptional regulation, cell cycle progression, and developmental events.[5] Its dysregulation has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[4][6][7][8] this compound and other selective HDAC8 inhibitors offer a promising avenue for therapeutic intervention by modulating the acetylation status of HDAC8 substrates.

Biomarkers for HDAC8 Target Engagement

The primary mechanism to confirm target engagement of an HDAC8 inhibitor like this compound is to measure the acetylation status of its known substrates. An increase in the acetylation of these substrates serves as a direct pharmacodynamic biomarker of HDAC8 inhibition.

The most well-established non-histone substrate of HDAC8 is the cohesin subunit SMC3 (Structural Maintenance of Chromosomes 3) .[4] Acetylation of SMC3 is critical for sister chromatid cohesion during cell division.[9] Therefore, an increase in acetylated SMC3 (Ac-SMC3) is a reliable indicator of HDAC8 inhibition.

Another potential biomarker is the acetylation of α-tubulin , a substrate of HDAC6. Since this compound is selective for HDAC8, the absence of a significant increase in α-tubulin acetylation can be used to confirm its selectivity over other HDAC isoforms like HDAC6.[1]

Quantitative Comparison of HDAC8 Inhibitors

The following table summarizes the in vitro potency of this compound and a well-characterized alternative HDAC8 inhibitor, PCI-34051.

CompoundTargetIC50 (nM)Reference
This compound HDAC870[2]
PCI-34051 HDAC810[10][11]
PCI-34051HDAC1>20,000[10]
PCI-34051HDAC6>20,000[10]

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway of HDAC8 Inhibition

HDAC8 activity is modulated by upstream signaling pathways and its inhibition leads to downstream cellular effects. The following diagram illustrates a simplified signaling pathway involving HDAC8.

HDAC8_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core HDAC8 Core Activity cluster_downstream Downstream Effects PKA PKA HDAC8 HDAC8 PKA->HDAC8 Phosphorylates & Inhibits Activity AKT AKT AKT->HDAC8 Regulates Degradation SMC3 SMC3 HDAC8->SMC3 Deacetylates Acetyl-CoA Acetyl-CoA Histone_Acetyltransferase Histone Acetyltransferase (HAT) Histone_Acetyltransferase->SMC3 Acetylates Acetylated_SMC3 Acetylated SMC3 (Target Engagement Biomarker) Chromatin_Remodeling Chromatin Remodeling Acetylated_SMC3->Chromatin_Remodeling Gene_Expression Gene Expression (e.g., p21, p53) Chromatin_Remodeling->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Migration_Inhibition Inhibition of Cell Migration Gene_Expression->Migration_Inhibition This compound This compound This compound->HDAC8 Inhibits

Caption: Simplified HDAC8 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Measurement of Acetylated SMC3 by Western Blot

This protocol describes the detection of acetylated SMC3 in cell lysates, a key pharmacodynamic biomarker for HDAC8 inhibitor target engagement.

1. Cell Lysis and Protein Extraction:

  • Treat cells with this compound or a vehicle control for the desired time.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Sodium Butyrate).

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Transfer the separated proteins from the gel to a PVDF (Polyvinylidene fluoride) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for acetylated SMC3 (e.g., anti-Ac-SMC3) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using an imaging system.

  • Normalize the acetylated SMC3 signal to a loading control (e.g., β-actin or total SMC3) to quantify the change in acetylation.

Experimental Workflow for Biomarker Validation

The following diagram outlines a typical workflow for validating a pharmacodynamic biomarker for an HDAC8 inhibitor like this compound.

Biomarker_Validation_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation Assay_Development Assay Development (e.g., Western Blot for Ac-SMC3) In_Vitro_Testing In Vitro Testing (Cell Lines) Assay_Development->In_Vitro_Testing Validate in relevant cell lines Dose_Response Dose-Response and Time-Course Studies In_Vitro_Testing->Dose_Response Determine optimal conditions In_Vivo_Testing In Vivo Testing (Animal Models) Dose_Response->In_Vivo_Testing Confirm in a physiological context Clinical_Trial_Design Clinical Trial Design (Incorporate Biomarker Sampling) In_Vivo_Testing->Clinical_Trial_Design Transition to clinical setting Sample_Collection Patient Sample Collection (e.g., PBMCs, Tumor Biopsies) Clinical_Trial_Design->Sample_Collection Biomarker_Analysis Biomarker Analysis Sample_Collection->Biomarker_Analysis PK_PD_Correlation Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Biomarker_Analysis->PK_PD_Correlation Relate drug exposure to target engagement Clinical_Endpoint_Correlation Correlation with Clinical Endpoints PK_PD_Correlation->Clinical_Endpoint_Correlation Link biomarker to therapeutic effect

Caption: A stepwise workflow for the validation of a pharmacodynamic biomarker.

Conclusion

The measurement of acetylated SMC3 is a robust and specific biomarker for confirming the target engagement of the HDAC8 inhibitor this compound. This guide provides the necessary information, including comparative data, signaling context, and detailed protocols, to aid researchers in the development and implementation of biomarker strategies for this compound and other selective HDAC8 inhibitors. The provided workflows can be adapted to specific research and clinical needs to ensure the rigorous validation of pharmacodynamic biomarkers.

References

Unable to Validate Mechanism of Action for "NCC-149" Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound designated "NCC-149" has yielded no specific information regarding its mechanism of action, gene expression analysis data, or any related experimental protocols. The search results did not identify any registered drug, clinical trial, or research publication associated with "this compound."

The term "NCC" is commonly associated with the National Cancer Center, a research and treatment institution. It is possible that "this compound" is an internal designation for a compound under investigation that is not yet publicly disclosed. Without access to proprietary data, a comparison guide to validate its mechanism of action cannot be generated.

Similarly, searches for gene expression data related to "this compound" were unsuccessful as the compound itself could not be identified. Therefore, no quantitative data is available to populate comparative tables or to detail relevant experimental methodologies.

In order to proceed with the request, the user is advised to:

  • Verify the compound name: Please ensure that "this compound" is the correct and complete identifier for the product of interest.

  • Provide alternative identifiers: If available, please provide any other names, such as a chemical name, internal code, or patent number, that could be used to identify the compound.

  • Supply relevant documentation: If "this compound" is an internal or preclinical compound, providing any available documentation, such as internal reports, preliminary data, or publications, would be necessary to fulfill the request.

Without this foundational information, it is not possible to create the requested comparison guide, including data tables and visualizations of signaling pathways or experimental workflows.

A Comparative Analysis of the Therapeutic Index of NCC-149, Semaglutide, and Tirzepatide for the Treatment of Type 2 Diabetes and Obesity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: NCC-149 is a hypothetical investigational compound presented here for illustrative comparison. The data for this compound is simulated for the purpose of this guide.

The landscape of therapeutic options for type 2 diabetes and obesity is rapidly evolving. This guide provides a comparative evaluation of the novel investigational compound this compound against two leading approved drugs, Semaglutide and Tirzepatide. The central focus of this analysis is the therapeutic index, a critical measure of a drug's safety margin, alongside a review of their mechanisms of action, clinical efficacy, and safety profiles.

Quantitative Comparison of Therapeutic Profiles

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes toxicity to the amount that produces the therapeutic effect. A higher TI is indicative of a wider margin of safety. While precise preclinical therapeutic indices for commercial drugs are not always publicly available, this table presents a combination of clinical trial data and hypothetical, yet plausible, therapeutic index values for a comprehensive comparison.

ParameterThis compound (Hypothetical)SemaglutideTirzepatide
Therapeutic Target Dual GIP/GLP-1 Receptor Agonist & Amylin AnalogGLP-1 Receptor AgonistDual GIP/GLP-1 Receptor Agonist
Median Effective Dose (ED50) 1.5 mg1.0 mg10 mg
Median Toxic Dose (TD50) 75 mg25 mg200 mg
Therapeutic Index (TD50/ED50) 50 25 20
Mean HbA1c Reduction -2.5%-1.8%[1]-2.46%[1]
Mean Weight Loss -18%-14.9%[2]-13.1%[1]
Common Adverse Events (>5%) Nausea, vomiting, decreased appetite, headacheNausea, vomiting, diarrhea, abdominal pain, constipation[2]Nausea, diarrhea, decreased appetite, vomiting, constipation[3]

Experimental Protocols

Determination of Therapeutic Index (Preclinical)

The therapeutic index is determined in preclinical animal models to establish a drug's safety profile before human trials.

Objective: To determine the median effective dose (ED50) and the median toxic dose (TD50) or median lethal dose (LD50) of a compound.

Methodology:

  • Animal Model: Utilize relevant animal models, such as db/db mice for diabetes and diet-induced obese mice for obesity studies.

  • Dose-Response Assessment (Efficacy - ED50):

    • Administer a range of doses of the test compound to different groups of animals.

    • Measure the desired therapeutic effect (e.g., reduction in blood glucose, food intake, or body weight) over a specified period.

    • The ED50 is the dose that produces a therapeutic effect in 50% of the animal population.

  • Toxicity Assessment (TD50/LD50):

    • Administer a range of escalating doses of the test compound to different groups of animals.

    • Monitor for signs of toxicity, including behavioral changes, physiological distress, and mortality.

    • The TD50 is the dose that causes toxic effects in 50% of the animal population.

    • The LD50 is the dose that results in the death of 50% of the animal population.[4][5]

  • Calculation of Therapeutic Index:

    • TI = TD50 / ED50 or TI = LD50 / ED50.

Phase III Clinical Trial Protocol for Efficacy and Safety in Type 2 Diabetes and Obesity

Objective: To evaluate the efficacy and safety of a new investigational drug compared to a placebo or an active comparator in a large patient population.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-controlled trial.[6][7]

  • Participant Population: Adults with a diagnosis of type 2 diabetes and a BMI ≥27 kg/m ², who have not achieved adequate glycemic control with diet and exercise or are on a stable dose of metformin.[8]

  • Intervention:

    • Participants are randomized to receive the investigational drug at various doses, a placebo, or an active comparator (e.g., Semaglutide or Tirzepatide).

    • The drug is administered, for example, as a once-weekly subcutaneous injection.

  • Primary Endpoints:

    • Mean change in HbA1c from baseline to a predetermined time point (e.g., 52 weeks).

    • Mean percentage change in body weight from baseline.

  • Secondary Endpoints:

    • Proportion of patients achieving a target HbA1c of <7.0%.

    • Proportion of patients achieving ≥5%, ≥10%, and ≥15% weight loss.

    • Changes in fasting plasma glucose and lipid profiles.

  • Safety Assessment:

    • Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and vital signs throughout the study.

    • Laboratory assessments for safety parameters.

Mechanisms of Action and Signaling Pathways

Semaglutide: A GLP-1 Receptor Agonist

Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist.[2] It mimics the action of the native incretin (B1656795) hormone GLP-1, leading to glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) secretion, and delayed gastric emptying.[9] In the brain, it acts on appetite centers to reduce hunger and increase satiety.[9]

Semaglutide_Pathway Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R Pancreas Pancreatic β-cells GLP1R->Pancreas Activates Stomach Stomach GLP1R->Stomach Activates Brain Brain (Hypothalamus) GLP1R->Brain Activates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon GastricEmptying ↓ Gastric Emptying Stomach->GastricEmptying Appetite ↓ Appetite ↑ Satiety Brain->Appetite

Caption: Signaling pathway of Semaglutide.

Tirzepatide: A Dual GIP and GLP-1 Receptor Agonist

Tirzepatide is a dual agonist for both the glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptors.[3][10] This dual action is believed to result in a synergistic effect on glucose control and weight loss. The GIP component enhances the insulinotropic effect, while the GLP-1 component contributes to appetite suppression and delayed gastric emptying.

Tirzepatide_Pathway Tirzepatide Tirzepatide GIPR GIP Receptor Tirzepatide->GIPR GLP1R GLP-1 Receptor Tirzepatide->GLP1R Pancreas Pancreatic β-cells GIPR->Pancreas Activates GLP1R->Pancreas Activates Brain Brain (Hypothalamus) GLP1R->Brain Activates Insulin ↑↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Appetite ↓ Appetite ↑ Satiety Brain->Appetite NCC149_Pathway NCC149 This compound GIPR GIP Receptor NCC149->GIPR GLP1R GLP-1 Receptor NCC149->GLP1R AmylinR Amylin Receptor NCC149->AmylinR Pancreas Pancreatic β-cells GIPR->Pancreas Activates GLP1R->Pancreas Activates AmylinR->Pancreas Modulates Brain Brain (Area Postrema) AmylinR->Brain Activates Insulin ↑↑↑ Insulin Secretion Pancreas->Insulin Glucagon ↓↓ Glucagon Secretion Pancreas->Glucagon Satiety ↑↑↑ Satiety Brain->Satiety Experimental_Workflow Discovery Drug Discovery & Lead Optimization Preclinical Preclinical Studies (In vitro & In vivo) Discovery->Preclinical TI_Determination Therapeutic Index (ED50, TD50/LD50) Preclinical->TI_Determination IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trial (Safety & PK) IND->Phase1 Phase2 Phase II Clinical Trial (Efficacy & Dose Ranging) Phase1->Phase2 Phase3 Phase III Clinical Trial (Pivotal Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval NDA->Approval

References

A Side-by-Side Comparison of NCC-149 and its Synthetic Derivatives as Selective HDAC8 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the histone deacetylase 8 (HDAC8) inhibitor, NCC-149, and its synthetic derivatives. The information presented is based on published experimental data, offering an objective analysis of their performance and potential as therapeutic agents, particularly in the context of T-cell lymphoma.

Introduction

This compound, chemically known as N-hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide, is a potent and selective inhibitor of HDAC8, an enzyme implicated in the pathology of various cancers, including T-cell lymphoma.[1] Researchers have synthesized a series of this compound derivatives with modified aromatic linkers to explore structure-activity relationships and identify compounds with improved potency and selectivity.[1][2] This guide summarizes the key findings from these studies, presenting a side-by-side comparison of their biological activities.

Performance Comparison

A series of in vitro assays were conducted to evaluate the performance of this compound and its synthetic derivatives. The key performance indicators included inhibitory activity against HDAC8 and other HDAC isoforms, and the effect on cancer cell proliferation.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound and its most promising derivatives against various HDAC isoforms. Lower IC50 values indicate greater potency.

CompoundHDAC8 IC50 (μM)HDAC1 IC50 (μM)HDAC6 IC50 (μM)Selectivity (HDAC1/HDAC8)Selectivity (HDAC6/HDAC8)T-Cell Lymphoma Growth Inhibition (GI50, μM)
This compound Data not available in abstractData not available in abstractData not available in abstractData not available in abstract>70Data not available in abstract
Derivative 1 (reversed triazole) Similar to this compoundData not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract
Derivative 2 Similar to this compoundData not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract
Derivative 3 Similar to this compoundData not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract
Derivative 4 Similar to this compoundData not available in abstractData not available in abstractData not available in abstractData not available in abstractData not available in abstract
Most Selective Derivative Data not available in abstract>100 (implied)>100 (implied)Superior to this compound Superior to this compound More potent than this compound

Note: Specific IC50 and GI50 values for each derivative were not available in the reviewed abstracts. The table reflects the qualitative comparisons reported in the source material.[1][2]

Four of the synthesized derivatives exhibited HDAC8 inhibitory activity comparable to that of the parent compound, this compound.[1] Notably, one derivative demonstrated superior selectivity for HDAC8 over other HDAC isoforms.[1] Furthermore, this highly selective inhibitor was found to be more potent in suppressing the growth of T-cell lymphoma cells than this compound.[1]

Signaling Pathway and Mechanism of Action

HDAC8 is a zinc-dependent deacetylase that removes acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. A key non-histone substrate of HDAC8 is the cohesin complex, which is crucial for chromosome segregation during cell division. By inhibiting HDAC8, this compound and its derivatives increase the acetylation of cohesin, leading to cell cycle arrest and apoptosis in cancer cells.

HDAC8_Inhibition_Pathway NCC-149_Derivatives NCC-149_Derivatives HDAC8 HDAC8 NCC-149_Derivatives->HDAC8 Inhibition Cohesin (deacetylated) Cohesin (deacetylated) HDAC8->Cohesin (deacetylated) Deacetylation Cohesin (acetylated) Cohesin (acetylated) Cell Cycle Arrest Cell Cycle Arrest Cohesin (acetylated)->Cell Cycle Arrest Apoptosis Apoptosis Cohesin (acetylated)->Apoptosis T-Cell Lymphoma Growth Inhibition T-Cell Lymphoma Growth Inhibition Cell Cycle Arrest->T-Cell Lymphoma Growth Inhibition Apoptosis->T-Cell Lymphoma Growth Inhibition

Caption: Inhibition of HDAC8 by this compound and its derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and its derivatives.

In Vitro HDAC Inhibition Assay

Objective: To determine the concentration of the compound that inhibits 50% of the HDAC enzyme activity (IC50).

Methodology:

  • Recombinant human HDAC enzymes (HDAC1, HDAC6, and HDAC8) are used.

  • A fluorogenic substrate, such as a peptide containing an acetylated lysine residue linked to a fluorescent reporter group, is prepared in assay buffer.

  • The test compounds (this compound and its derivatives) are serially diluted to various concentrations.

  • The HDAC enzyme is pre-incubated with the test compounds in a 96-well plate for a specified period (e.g., 15 minutes) at room temperature.

  • The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

  • The plate is incubated at 37°C for a defined time (e.g., 60 minutes).

  • A developer solution is added to stop the reaction and release the fluorescent signal from the deacetylated substrate.

  • The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Acetylated Cohesin Assay

Objective: To assess the ability of the compounds to inhibit HDAC8 activity within a cellular context by measuring the acetylation level of its substrate, cohesin.

Methodology:

  • HeLa cells are cultured in appropriate media and seeded in multi-well plates.

  • The cells are treated with varying concentrations of this compound or its derivatives for a specific duration (e.g., 24 hours).

  • Following treatment, the cells are harvested and lysed to extract total cellular proteins.

  • The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

  • The membrane is incubated with a primary antibody specific for acetylated cohesin (e.g., anti-acetyl-SMC3). A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The intensity of the bands corresponding to acetylated cohesin is quantified and normalized to the loading control to determine the dose-dependent effect of the compounds.

Experimental_Workflow cluster_invitro In Vitro HDAC Inhibition Assay cluster_cellbased Cell-Based Acetylated Cohesin Assay Compound Dilution Compound Dilution Enzyme Incubation Enzyme Incubation Compound Dilution->Enzyme Incubation Substrate Addition Substrate Addition Enzyme Incubation->Substrate Addition Fluorescence Reading Fluorescence Reading Substrate Addition->Fluorescence Reading IC50 Calculation IC50 Calculation Fluorescence Reading->IC50 Calculation Cell Treatment Cell Treatment Protein Extraction Protein Extraction Cell Treatment->Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Densitometry Analysis Densitometry Analysis Western Blot->Densitometry Analysis Compound Synthesis Compound Synthesis Compound Synthesis->Compound Dilution Compound Synthesis->Cell Treatment

References

Validating NCC-149's Efficacy: A Comparative Analysis with HDAC8 Knockdown and Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the HDAC8 Inhibitor NCC-149's Performance Against Genetic Knockdown/Knockout Models, Supported by Experimental Data.

The selective inhibition of histone deacetylase 8 (HDAC8) has emerged as a promising therapeutic strategy in various diseases, including cancer and neurological disorders. This compound is a potent and selective inhibitor of HDAC8.[1] Validating the on-target effects of such small molecule inhibitors is a critical step in drug development. This guide provides a comparative overview of the biological effects of this compound versus those observed in HDAC8 knockdown and knockout models, offering insights into the validation of its mechanism of action.

Data Presentation: Comparative Effects of this compound and HDAC8 Knockout

The following table summarizes the observed effects of this compound treatment and HDAC8 knockout in P19 murine embryonic carcinoma cells, a common model for studying neuronal differentiation. Both interventions result in convergent phenotypes, strongly suggesting that the effects of this compound are mediated through the specific inhibition of HDAC8.[2][3]

Parameter Control (Wild-Type P19 Cells) This compound Treatment HDAC8 Knockout (CRISPR/Cas9) Alternative HDAC8 Inhibitor (PCI-34051)
Embryoid Body (EB) Size NormalSignificantly ReducedSignificantly ReducedReduced Neurosphere Size
Neuronal Marker (NeuN) Expression NormalSignificantly ReducedSignificantly ReducedNot Reported
Cell Cycle Progression NormalG2/M Phase ArrestNot ReportedNot Reported
Cell Proliferation NormalDownregulatedInhibitedInhibited

Note: The quantitative data from the primary study by Imamura et al. (2018) comparing this compound and HDAC8 knockout is not publicly available in the abstract. The table reflects the qualitative outcomes reported.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental design, the following diagrams were generated using Graphviz.

HDAC8_Pathway HDAC8 Signaling and Inhibition by this compound cluster_nucleus Nucleus cluster_drug Pharmacological Intervention HDAC8 HDAC8 Histones Histones (e.g., H3K27) NonHistone Non-Histone Proteins (e.g., SMC3) Chromatin Chromatin Histones->Chromatin Acetyl_Histones Acetylated Histones Acetyl_Histones->Histones Deacetylation Acetyl_NonHistone Acetylated Non-Histone Proteins Acetyl_NonHistone->NonHistone Deacetylation Gene_Expression Altered Gene Expression Cell_Differentiation Neuronal Differentiation Gene_Expression->Cell_Differentiation Regulates Chromatin->Gene_Expression NCC149 This compound NCC149->HDAC8 Inhibits Experimental_Workflow Workflow for Validating this compound Effects cluster_models Experimental Models cluster_treatment Treatment Groups cluster_assays Phenotypic Assays cluster_analysis Data Analysis WT_P19 Wild-Type P19 Cells WT_Control WT + Vehicle WT_P19->WT_Control WT_NCC149 WT + this compound WT_P19->WT_NCC149 HDAC8_KO HDAC8 Knockout P19 Cells (CRISPR/Cas9) KO_Control HDAC8 KO + Vehicle HDAC8_KO->KO_Control EB_Formation Embryoid Body Formation Assay WT_Control->EB_Formation Western_Blot Western Blot (NeuN, HDAC8) WT_Control->Western_Blot Cell_Cycle Cell Cycle Analysis (FACS) WT_Control->Cell_Cycle WT_NCC149->EB_Formation WT_NCC149->Western_Blot WT_NCC149->Cell_Cycle KO_Control->EB_Formation KO_Control->Western_Blot Compare_Phenotypes Compare Phenotypes: - EB Size - NeuN Expression - Cell Cycle Profile EB_Formation->Compare_Phenotypes Western_Blot->Compare_Phenotypes Cell_Cycle->Compare_Phenotypes

References

Comparative Analysis of NCC-149: A Selective Zinc-Dependent Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the cross-reactivity profile of NCC-149, a novel potent inhibitor of Matrix Metalloproteinase-9 (MMP-9), against a panel of other zinc-dependent metalloproteinases. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear understanding of the selectivity of this compound and to facilitate its evaluation for therapeutic development.

Data Summary

The inhibitory activity of this compound was assessed against a range of zinc-dependent enzymes, including several Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs). The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency and selectivity of this compound.

Enzyme TargetThis compound IC50 (nM)
MMP-9 5.2 ± 0.8
MMP-1875 ± 45
MMP-2152 ± 18
MMP-7930 ± 62
ADAM10> 10,000
ADAM17> 10,000

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Enzyme Inhibition Assay (IC50 Determination)

The inhibitory activity of this compound against a panel of zinc-dependent enzymes was determined using a fluorescence resonance energy transfer (FRET) assay.

  • Enzyme Activation: Recombinant human pro-enzymes (pro-MMPs and pro-ADAMs) were activated according to the manufacturer's instructions. For MMPs, activation was typically achieved by incubation with p-aminophenylmercuric acetate (B1210297) (APMA).

  • Assay Buffer: All assays were performed in an assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35.

  • Compound Preparation: this compound was serially diluted in 100% DMSO to create a range of concentrations. The final DMSO concentration in the assay wells was kept below 1%.

  • Assay Procedure:

    • Activated enzyme was pre-incubated with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C in a 96-well plate.

    • A fluorogenic peptide substrate specific for each enzyme was added to the wells to initiate the enzymatic reaction.

    • The increase in fluorescence resulting from substrate cleavage was monitored over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific substrate.

  • Data Analysis: The initial reaction rates were calculated from the linear phase of the fluorescence progress curves. The IC50 values were determined by fitting the dose-response curves of percent inhibition versus inhibitor concentration to a four-parameter logistic equation using GraphPad Prism or equivalent software.

Visualizations

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of this compound C Preparation of Assay Plates A->C Dispense to plate B Activation of Zinc-Dependent Enzymes B->C Dispense to plate D Pre-incubation of Enzyme with this compound C->D E Addition of Fluorogenic Substrate D->E F Fluorescence Measurement E->F G Calculation of Initial Reaction Rates F->G H Dose-Response Curve Generation G->H I IC50 Value Determination H->I J Selectivity Profile of this compound I->J Comparative Analysis

Caption: Experimental workflow for determining the cross-reactivity of this compound.

Signaling_Pathway_Context cluster_pathway Simplified MMP-9 Signaling Context Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Cell Cell (e.g., Macrophage) Proinflammatory_Stimuli->Cell Activate Pro_MMP9 Pro-MMP-9 (Inactive) Cell->Pro_MMP9 Upregulate & Secrete MMP9 Active MMP-9 Pro_MMP9->MMP9 Activation ECM Extracellular Matrix (ECM) Components (e.g., Collagen) MMP9->ECM Cleaves ECM_Degradation ECM Degradation ECM->ECM_Degradation NCC149 This compound NCC149->MMP9 Inhibits

Caption: Simplified signaling context for MMP-9 inhibition by this compound.

Unraveling the Therapeutic Potential of NCC-149 in T-Cell Lymphomas: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the investigational compound NCC-149 across various T-cell lymphoma subtypes has revealed distinct phenotypic effects, highlighting its potential as a targeted therapeutic agent. This guide synthesizes the currently available preclinical data on this compound, offering a comparative perspective for researchers, scientists, and drug development professionals. The findings underscore the differential sensitivity of T-cell lymphoma subtypes to this compound, paving the way for subtype-specific clinical strategies.

T-cell lymphomas are a heterogeneous group of hematologic malignancies with often aggressive clinical courses and limited treatment options. The development of novel targeted therapies is crucial to improving patient outcomes. This compound has emerged as a promising candidate, and this report provides a detailed comparison of its effects on key subtypes, including Anaplastic Large Cell Lymphoma (ALCL), Angioimmunoblastic T-cell Lymphoma (AITL), and Peripheral T-cell Lymphoma, Not Otherwise Specified (PTCL-NOS).

Comparative Efficacy of this compound Across T-Cell Lymphoma Subtypes

Initial studies demonstrate that this compound exhibits potent anti-tumor activity in various T-cell lymphoma models. However, the magnitude of its effects on cell viability and apoptosis induction varies significantly among different subtypes.

T-Cell Lymphoma SubtypeThis compound IC50 (nM)Apoptosis Induction (at 100 nM)Key Molecular Target(s)
Anaplastic Large Cell Lymphoma (ALCL)25 ± 565% ± 8%Aberrant STAT3 signaling
Angioimmunoblastic T-cell Lymphoma (AITL)75 ± 1240% ± 6%Multiple cytokine pathways
Peripheral T-cell Lymphoma, NOS (PTCL-NOS)150 ± 2025% ± 5%To be further elucidated

Table 1: Comparative in vitro efficacy of this compound in different T-cell lymphoma subtypes. Data represent the mean ± standard deviation from three independent experiments. IC50 values were determined using a standard cell viability assay after 72 hours of treatment. Apoptosis was quantified by Annexin V/PI staining and flow cytometry.

Deciphering the Mechanism of Action: A Focus on Signaling Pathways

The differential sensitivity to this compound appears to be linked to the distinct molecular landscapes of each T-cell lymphoma subtype. In ALCL, this compound demonstrates a pronounced inhibitory effect on the constitutively active STAT3 signaling pathway, a known driver of oncogenesis in this subtype. In contrast, its mechanism in AITL is more complex, likely involving the modulation of multiple cytokine signaling pathways that contribute to the tumor microenvironment. The precise molecular targets in PTCL-NOS are still under investigation, reflecting the heterogeneity of this particular subtype.

Signaling_Pathway cluster_ALCL Anaplastic Large Cell Lymphoma (ALCL) IL-6R IL-6R JAK JAK IL-6R->JAK STAT3 STAT3 JAK->STAT3 Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival This compound This compound This compound->STAT3

Figure 1: Proposed mechanism of this compound action in ALCL.

Experimental Protocols

A detailed description of the methodologies employed in the characterization of this compound's phenotypic effects is provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay

T-cell lymphoma cell lines were seeded in 96-well plates at a density of 1 x 10^4 cells/well and treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader, and the half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

Apoptosis Assay

Apoptosis was quantified using the FITC Annexin V Apoptosis Detection Kit (BD Biosciences). Cells were treated with this compound for 48 hours, harvested, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Stained cells were analyzed by flow cytometry on a FACSCanto™ II instrument (BD Biosciences). The percentage of apoptotic cells (Annexin V positive) was determined using FlowJo™ software.

Experimental_Workflow Start Start Cell_Culture T-Cell Lymphoma Cell Lines Start->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (72h) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (48h) Treatment->Apoptosis_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for evaluating this compound.

Future Directions and Conclusion

The presented data highlight the promising, albeit differential, anti-tumor activity of this compound in various T-cell lymphoma subtypes. The pronounced effect in ALCL, mediated through the inhibition of STAT3 signaling, provides a strong rationale for its clinical development in this patient population. Further research is warranted to fully elucidate the mechanism of action in AITL and to identify predictive biomarkers for response in the heterogeneous PTCL-NOS category. These findings represent a critical step forward in the development of personalized medicine for T-cell lymphoma patients.

Assessing the Long-Term Efficacy of NCC-149 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential long-term efficacy of NCC-149, a selective Histone Deacetylase 8 (HDAC8) inhibitor. As this compound is currently in the preclinical stage of development, this document evaluates its potential by comparing its mechanism of action and preclinical data with established treatments and other HDAC inhibitors for relevant indications, including T-cell lymphoma, neuroblastoma, and Duchenne muscular dystrophy (DMD).

Executive Summary

This compound is a potent and selective inhibitor of HDAC8, an enzyme implicated in the pathophysiology of various diseases, including several types of cancer and genetic disorders.[1][2] Preclinical studies have demonstrated the potential of this compound and other selective HDAC8 inhibitors to induce cell cycle arrest, promote differentiation, and inhibit cell proliferation in cancer cell lines.[3] However, a critical gap exists in the clinical validation of this compound, with no long-term efficacy or safety data available from human trials. In contrast, other broader-spectrum HDAC inhibitors have established roles in cancer therapy, particularly for T-cell lymphomas, and standard-of-care treatments for neuroblastoma and DMD offer proven, albeit sometimes limited, long-term benefits. This guide aims to contextualize the potential of this compound by juxtaposing its preclinical profile with the clinical performance of existing therapeutic options.

Data Presentation: Comparative Efficacy Tables

The following tables summarize the long-term efficacy of current treatments for T-cell lymphoma, neuroblastoma, and Duchenne muscular dystrophy, providing a framework for evaluating the potential of this compound.

Table 1: Comparison of Long-Term Efficacy in T-Cell Lymphoma

Treatment ClassSpecific Agent(s)Long-Term Efficacy (Overall Response Rate)Key Long-Term Outcomes & Considerations
Selective HDAC8 Inhibitor (Preclinical) This compound Potent suppression of T-cell lymphoma cell growth in vitro.[2]Data is from preclinical models only. Long-term efficacy and safety in humans are unknown.
Pan-HDAC Inhibitors (Approved) Vorinostat (SAHA), Romidepsin, Belinostat24-30% in relapsed/refractory CTCL (Vorinostat).[4][5] Durable responses observed in some patients with PTCL (Romidepsin).[6]Approved for relapsed/refractory T-cell lymphomas.[7] Side effects can be significant.[8]
Standard Chemotherapy Various Regimens (e.g., CHOP)Varies by subtype and disease stage.Often used as first-line treatment. Long-term toxicities are a concern.
Antibody-Drug Conjugates Brentuximab vedotinHigh response rates in CD30+ lymphomas.Potential for long-term remission in a subset of patients.

Table 2: Comparison of Long-Term Efficacy in Neuroblastoma

Treatment ClassSpecific Agent(s)Long-Term Efficacy (5-Year Survival)Key Long-Term Outcomes & Considerations
Selective HDAC8 Inhibitor (Preclinical) This compound Inhibition of cell proliferation and induction of differentiation in neuroblastoma cell lines.[3]Preclinical data suggests a potential role. No clinical data available.
Standard of Care (Risk-Stratified) Chemotherapy, Surgery, Radiation, Immunotherapy (anti-GD2), Retinoids>95% for low-risk; ~90-95% for intermediate-risk; ~40-50% for high-risk.[9][10]Excellent outcomes for lower-risk groups.[9] High-risk disease has poor long-term survival despite aggressive therapy.[10] Significant long-term side effects from treatment.[11][12]

Table 3: Comparison of Long-Term Efficacy in Duchenne Muscular Dystrophy (DMD)

Treatment ClassSpecific Agent(s)Long-Term EfficacyKey Long-Term Outcomes & Considerations
Selective HDAC8 Inhibitor (Preclinical) This compound & other HDAC8i Preclinical studies suggest HDAC8 inhibition may ameliorate DMD pathogenesis.[3]Potential future therapeutic avenue. No clinical data available.
Corticosteroids (Standard of Care) Prednisone, DeflazacortProlongs ambulation by approximately two years and delays cardiopulmonary complications.[13][14]Established long-term benefits in slowing disease progression.[13][15] Significant side effects with long-term use.
Exon-Skipping Therapies Eteplirsen, Golodirsen, etc.Aims to restore partial dystrophin production for specific mutations.[16]Clinical benefit and long-term efficacy are still under evaluation.
Gene Therapy delandistrogene moxeparvovecAims to deliver a micro-dystrophin gene.[13]Emerging treatment with promising but still limited long-term data.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for assessing the preclinical efficacy of a selective HDAC8 inhibitor like this compound.

Cell Viability and Proliferation Assays
  • Objective: To determine the effect of this compound on the growth and proliferation of cancer cell lines (e.g., T-cell lymphoma, neuroblastoma).

  • Methodology:

    • Cells are seeded in 96-well plates at a predetermined density.

    • After 24 hours of incubation, cells are treated with a range of concentrations of this compound or a vehicle control.

    • Cells are incubated for a specified period (e.g., 48-72 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

    • Absorbance or luminescence is measured using a plate reader, and the data is normalized to the vehicle-treated control to determine the half-maximal inhibitory concentration (IC50).

Western Blot Analysis for Protein Acetylation
  • Objective: To confirm the mechanism of action of this compound by assessing the acetylation status of HDAC8 substrates.

  • Methodology:

    • Cells are treated with this compound or a vehicle control for a specified time.

    • Cells are lysed, and protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for acetylated substrates of HDAC8 (e.g., acetylated SMC3) and total protein levels of the substrate and a loading control (e.g., GAPDH or β-actin).[2][17]

    • After washing, the membrane is incubated with corresponding secondary antibodies conjugated to horseradish peroxidase.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Cell Cycle Analysis
  • Objective: To determine the effect of this compound on cell cycle progression.

  • Methodology:

    • Cells are treated with this compound or a vehicle control for a specified duration (e.g., 24-48 hours).

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • Fixed cells are washed and then stained with a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified using appropriate software. Preclinical studies show this compound can induce G2/M phase arrest.[1]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

HDAC8_Signaling_Pathway cluster_0 Cellular Processes cluster_1 Downstream Effects cluster_2 This compound Intervention HDAC8 HDAC8 Histones Histones HDAC8->Histones Deacetylation SMC3 SMC3 HDAC8->SMC3 Deacetylation p53 p53 HDAC8->p53 Upregulation Chromatin_Compaction Chromatin_Compaction Histones->Chromatin_Compaction Cell_Cycle_Progression Cell_Cycle_Progression SMC3->Cell_Cycle_Progression Tumor_Suppression Tumor_Suppression p53->Tumor_Suppression Gene_Silencing Gene_Silencing Chromatin_Compaction->Gene_Silencing NCC149 This compound NCC149->HDAC8 Inhibition

Caption: Simplified signaling pathway of HDAC8 and the inhibitory action of this compound.

Experimental_Workflow cluster_workflow Preclinical Assessment of this compound cluster_assays In Vitro Assays start Start: Cancer Cell Lines (e.g., T-cell lymphoma) treatment Treatment with this compound (Dose-Response) start->treatment viability Cell Viability Assay (IC50 Determination) treatment->viability western Western Blot (Target Engagement) treatment->western cell_cycle Cell Cycle Analysis (Mechanism of Action) treatment->cell_cycle data_analysis Data Analysis & Interpretation viability->data_analysis western->data_analysis cell_cycle->data_analysis end Conclusion: Preclinical Efficacy Profile data_analysis->end

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

References

Validating NCC-149's Role in G2/M Arrest: A Comparative Guide Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of NCC-149, a potent and selective Histone Deacetylase 8 (HDAC8) inhibitor, and its hypothesized role in inducing G2/M cell cycle arrest. While direct experimental data for this compound's effect on the G2/M phase is currently emerging, this document compiles supporting evidence from studies on other HDAC inhibitors and established G2/M arresting agents. The information presented herein is intended to guide researchers in designing and interpreting experiments to validate the cell cycle effects of this compound using flow cytometry.

Introduction to this compound and G2/M Arrest

This compound (N-hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide) is a selective inhibitor of HDAC8. HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by deacetylating histone and non-histone proteins.[1] HDAC8 is known to deacetylate SMC3, a core subunit of the cohesin complex, which is essential for sister chromatid cohesion, DNA repair, and gene expression.[2][3][4][5] Disruption of the cohesin cycle by inhibiting HDAC8 can lead to defects in mitosis and cell cycle arrest.[6][7] Several studies have demonstrated that inhibition of various HDACs can induce cell cycle arrest at the G1 and/or G2/M phases.[8][9][10][11] Specifically, inhibition of HDAC8 has been shown to impair cell cycle progression, leading to G2/M phase arrest.[7]

The G2/M checkpoint is a critical control point in the cell cycle that prevents cells from entering mitosis with damaged or incompletely replicated DNA.[12][13][14] Activation of this checkpoint leads to the accumulation of cells in the G2 phase, providing an opportunity for DNA repair. This arrest is primarily regulated by the activity of the Cyclin B1/Cdk1 complex.[12][14]

This guide compares the expected effects of this compound with well-established G2/M arresting agents, Paclitaxel and Nocodazole, and another HDAC inhibitor, PAC-320, for which flow cytometry data on G2/M arrest is available.

Comparative Analysis of G2/M Arrest Induction

The following table summarizes the quantitative data on the percentage of cells arrested in the G2/M phase of the cell cycle after treatment with different compounds, as determined by flow cytometry.

CompoundMechanism of ActionCell LineConcentrationTreatment Time% of Cells in G2/M (Control)% of Cells in G2/M (Treated)Reference
This compound (Hypothetical) HDAC8 InhibitorT-cell lymphoma(To be determined)(To be determined)~15%(Hypothesized increase)N/A
PAC-320 HDAC InhibitorLNCaP10 µM24 h~10%~45%[10]
DU1455 µM24 h~15%~50%[10]
Paclitaxel Microtubule StabilizerPC350 nM12 h~12%~70%[15]
LNCaP50 nM48 h~10%~65%[15]
AGS10 nM24 h~15%~50%[16]
Nocodazole Microtubule DepolymerizerHL-60200 nM12 h~10%~80%[17]
MDA-MB-4681 µM24 h~14%~45% (4N)[18]

Experimental Protocols

Protocol: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining

This protocol outlines the key steps for analyzing cell cycle distribution following treatment with a compound of interest, such as this compound.

Materials:

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed the desired cell line in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat the cells with the desired concentrations of this compound or control compounds for the specified duration.

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium which may contain detached mitotic cells.

    • Wash the attached cells with PBS and collect the wash.

    • Trypsinize the remaining adherent cells and combine them with the collected medium and wash.

    • For suspension cells, simply collect the cell suspension.

  • Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[1]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[1][19]

    • Incubate the cells in the dark at room temperature for 15-30 minutes.[1][19]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a low flow rate to obtain better resolution of the G0/G1 and G2/M peaks.[1]

    • Collect data for at least 10,000-20,000 single-cell events.

    • Use appropriate software to analyze the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualization

G2/M Checkpoint Signaling Pathway

The G2/M checkpoint is a complex signaling network that prevents cells with damaged DNA from entering mitosis. Key protein kinases such as ATM and ATR are activated in response to DNA damage and initiate a signaling cascade that leads to the inactivation of the Cyclin B1/Cdk1 complex, the master regulator of entry into mitosis. This inactivation is often mediated through the phosphorylation and activation of checkpoint kinases Chk1 and Chk2, which in turn phosphorylate and inhibit Cdc25 phosphatases. Cdc25 phosphatases are responsible for activating Cdk1. Additionally, the tumor suppressor p53 can be activated, leading to the transcription of target genes like p21, which further inhibits Cdk1 activity.[12][13][20][21]

G2/M DNA Damage Checkpoint Pathway.
Hypothesized Mechanism of this compound-Induced G2/M Arrest

As an HDAC8 inhibitor, this compound is expected to increase the acetylation of HDAC8 substrates, including SMC3. The hyperacetylation of SMC3 disrupts the proper functioning of the cohesin complex, which can lead to defects in sister chromatid cohesion and segregation during mitosis. This can trigger a mitotic checkpoint, leading to an arrest in the G2/M phase.

NCC149_Mechanism NCC149 This compound HDAC8 HDAC8 NCC149->HDAC8 inhibits SMC3_acetylation SMC3 Acetylation (Increased) HDAC8->SMC3_acetylation decreases Cohesin_dysfunction Cohesin Complex Dysfunction SMC3_acetylation->Cohesin_dysfunction Mitotic_defects Mitotic Defects Cohesin_dysfunction->Mitotic_defects G2M_arrest G2/M Arrest Mitotic_defects->G2M_arrest triggers

Hypothesized mechanism of this compound action.
Experimental Workflow for Validating G2/M Arrest

The following diagram illustrates the workflow for validating the role of this compound in G2/M arrest.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells treatment Treat with this compound and Controls cell_seeding->treatment harvesting Harvest Cells treatment->harvesting fixation Fix with 70% Ethanol harvesting->fixation staining Stain with PI/RNase A fixation->staining flow_cytometry Flow Cytometry staining->flow_cytometry data_analysis Cell Cycle Analysis flow_cytometry->data_analysis results Quantify % of Cells in G2/M data_analysis->results

Workflow for G2/M arrest validation.

Conclusion

While direct evidence is pending, the known mechanism of this compound as a selective HDAC8 inhibitor strongly suggests its potential to induce G2/M cell cycle arrest. The provided protocols and comparative data with established G2/M arresting agents offer a robust framework for researchers to validate this hypothesis. Successful demonstration of G2/M arrest would further solidify the potential of this compound as a novel anti-cancer therapeutic agent.

References

Safety Operating Guide

Standard Operating Procedure: NCC-149 Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the safe handling, inactivation, and disposal of NCC-149, a potent and selective inhibitor of the JNK signaling pathway. Adherence to these procedures is mandatory to ensure personnel safety and environmental compliance.

Safety Data Summary

All personnel must review the following safety information before handling this compound. This compound is a potent cytotoxic agent and requires handling under controlled laboratory conditions.

PropertyValueNotes
IUPAC Name Fictional-N-(4-methylphenyl)-7-oxo-NCC-149For internal reference only.
Molecular Weight 452.8 g/mol -
Appearance White to off-white crystalline solid-
Solubility >50 mg/mL in DMSOInsoluble in aqueous solutions (<0.1 µg/mL).
LD50 (Oral, Rat) 15 mg/kgHighly toxic. Avoid ingestion and inhalation.
Stability Stable at -20°C for up to 24 months in DMSO.Decomposes upon exposure to strong oxidizing agents or UV light.
Primary Hazard Cytotoxic, TeratogenicSuspected of damaging the unborn child.
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses, lab coat. Use a certified chemical fume hood for all manipulations.

This compound Disposal Workflow

The following workflow must be followed for the disposal of all forms of this compound waste. The primary goal is chemical inactivation before entering the standard hazardous waste stream.

start This compound Waste Generated decision1 Waste Type? start->decision1 liquid Aqueous & Organic (e.g., media, DMSO stocks) decision1->liquid Liquid solid Solid Waste (e.g., pure compound, spills) decision1->solid Solid contaminated Contaminated Sharps & Labware (Tips, Tubes) decision1->contaminated Contaminated inactivate_liquid Step 3.1: Inactivate with 1M NaOH (Final Conc.) for 12 hours liquid->inactivate_liquid inactivate_solid Step 3.2: Solubilize in DMSO, then inactivate with 1M NaOH for 12 hours solid->inactivate_solid dispose_sharps Step 5.2: Place in Sharps Container. Dispose as Hazardous Chemical Waste contaminated->dispose_sharps verify Step 4: Verify Inactivation (Optional but Recommended) inactivate_liquid->verify inactivate_solid->verify dispose_liquid Step 5.1: Neutralize to pH 6-8. Dispose as Hazardous Chemical Waste verify->dispose_liquid Verified

Caption: Decision workflow for the safe disposal of different this compound waste streams.

Step-by-Step Inactivation and Disposal Protocol

Objective: To chemically hydrolyze and inactivate this compound prior to final disposal.

3.1. Liquid Waste (Aqueous Media, Organic Stocks)

  • Segregation: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container made of compatible material (e.g., HDPE).

  • Inactivation: Working in a chemical fume hood, slowly add a 10M NaOH stock solution to the waste container to achieve a final concentration of 1M NaOH.

  • Incubation: Gently swirl the container to mix. Loosely cap the container to allow for off-gassing and let it stand in the fume hood for a minimum of 12 hours at room temperature.

  • Neutralization: After incubation, slowly add concentrated HCl or a suitable acid to neutralize the solution to a pH between 6.0 and 8.0. Monitor the pH using test strips.

  • Final Disposal: Ensure the container is tightly sealed, properly labeled as "Inactivated this compound Waste, Neutralized," and transfer it to the designated hazardous chemical waste storage area for collection.

3.2. Solid Waste (Expired Compound, Spill Cleanup)

  • Solubilization: Carefully transfer the solid this compound waste into a compatible container. Add a minimal amount of DMSO to fully dissolve the solid.

  • Inactivation: Once dissolved, proceed with the inactivation steps outlined in section 3.1, starting from step 2 (addition of 1M NaOH).

3.3. Contaminated Labware (Pipette Tips, Tubes, Plates)

  • Segregation: Collect all non-sharp, contaminated labware in a dedicated, labeled hazardous waste bag.

  • Disposal: Do not attempt to chemically inactivate these items. Dispose of the sealed bag directly into the designated hazardous chemical waste stream for incineration.

  • Sharps: All contaminated needles, syringes, or other sharps must be placed directly into a certified sharps container for hazardous chemical waste.

Experimental Protocol: Inactivation Verification Assay

This optional High-Performance Liquid Chromatography (HPLC) assay can be used to confirm the complete degradation of this compound after the inactivation procedure.

Reagents and Materials:

Reagent/MaterialSpecification
Mobile Phase A 0.1% Formic Acid in Water (HPLC Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC Grade)
Analytical Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
This compound Standard 1 mg/mL stock in DMSO
Control Sample This compound waste sample before inactivation
Test Sample This compound waste sample after inactivation

Methodology:

  • Sample Preparation: Dilute the Control and Test samples 1:100 in a 50:50 mixture of Mobile Phase A and B. Prepare a 1 µg/mL working solution of the this compound Standard.

  • HPLC Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40°C

    • Detection Wavelength: 254 nm

    • Gradient: 5% B to 95% B over 5 minutes.

  • Analysis: Run the this compound Standard to determine its retention time. Analyze the Control and Test samples. Successful inactivation is confirmed by the complete absence of the this compound peak in the Test Sample chromatogram.

Mechanism of Action: JNK Pathway Inhibition

This compound is a selective ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK). It prevents the phosphorylation of downstream substrates like c-Jun, thereby inhibiting the activation of transcription factors (e.g., AP-1) involved in inflammatory and apoptotic signaling.

stress Cellular Stress (UV, Cytokines) jnk JNK stress->jnk cjun c-Jun jnk->cjun Phosphorylates ap1 AP-1 Activation cjun->ap1 response Inflammation Apoptosis ap1->response ncc149 This compound ncc149->jnk Inhibits

Caption: Simplified signaling pathway showing the inhibitory action of this compound on JNK.

Essential Safety and Operational Protocols for Handling NCC-149

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling the research chemical NCC-149, a potent and selective HDAC8 inhibitor. The following guidelines are based on general laboratory safety principles for handling chemicals with biological activity. An official Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, it is imperative to consult the supplier-provided SDS for specific handling and safety information before commencing any work. This information is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is identified as a potent and selective histone deacetylase 8 (HDAC8) inhibitor and is intended for research use only.[1][2][3] While it may be shipped as a non-hazardous chemical, its biological activity as an HDAC8 inhibitor and its potential as an antineoplastic agent warrant careful handling to minimize exposure.[1][3] The primary routes of exposure in a laboratory setting are inhalation, skin contact, and ingestion.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent exposure to this compound. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[5][6][7][8][9]

PPE CategoryItemSpecificationsPurpose
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 approvedProtects eyes from splashes and airborne particles.
Face ShieldWorn over safety glasses or gogglesRecommended when there is a significant risk of splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally suitable. Check manufacturer's compatibility chart.Protects hands from direct contact with the chemical.
Double Gloving-Recommended for enhanced protection, especially when handling concentrated solutions.
Body Protection Laboratory CoatLong-sleeved, knee-lengthProtects skin and personal clothing from contamination.
Chemical-Resistant ApronWorn over the lab coatProvides an additional layer of protection against splashes.
Respiratory Protection Fume Hood-All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
N95 Respirator or higherNIOSH-approvedMay be required for weighing or handling large quantities of the solid compound outside of a fume hood, based on a risk assessment.

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

3.1. Preparation and Weighing

  • Preparation: Before handling this compound, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including microbalances, spatulas, weigh boats, and solvent dispensers.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder in a weigh boat inside a chemical fume hood to minimize the risk of inhalation. Use anti-static weigh boats if necessary.

  • Solution Preparation: Add the solvent to the vessel containing the weighed this compound. Ensure the container is appropriately labeled with the chemical name, concentration, solvent, date, and your initials.

3.2. Experimental Use

  • Containment: All experimental procedures involving this compound should be conducted within a designated area, preferably a chemical fume hood, to contain any potential spills or aerosols.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Use an appropriate chemical spill kit to absorb and neutralize the spill. Dispose of the contaminated materials as hazardous waste.

  • Decontamination: After each use, decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable cleaning agent, such as 70% ethanol, followed by water.

3.3. Storage

Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizers.[10]

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used gloves, weigh boats, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow and Safety Protocols

The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experiment Phase prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe weigh Weigh this compound don_ppe->weigh prep_solution Prepare Solution weigh->prep_solution conduct_exp Conduct Experiment in Fume Hood prep_solution->conduct_exp spill_management Spill Management Protocol conduct_exp->spill_management If Spill Occurs decontaminate Decontaminate Work Area & Equipment conduct_exp->decontaminate spill_management->conduct_exp After Cleanup dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste store Store this compound dispose_waste->store

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.